Tertiapin
描述
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2R)-1-[[2-[[(2S)-5-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-ethyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H180N34O23S5/c1-11-56(7)83(137-93(151)68(32-24-39-118-106(115)116)126-97(155)73(45-80(112)141)130-101(159)78(53-167)136-98(156)74(46-81(113)142)131-100(158)77(52-166)135-94(152)70(42-55(5)6)128-87(145)58(9)111)103(161)138-84(57(8)12-2)104(162)139-85(59(13-3)14-4)105(163)140-40-25-33-79(140)102(160)132-72(44-61-48-117-54-121-61)96(154)127-69(34-41-168-10)92(150)134-76(51-165)99(157)129-71(43-60-47-119-63-27-16-15-26-62(60)63)95(153)125-66(29-18-21-36-108)90(148)124-67(30-19-22-37-109)91(149)133-75(50-164)88(146)120-49-82(143)122-65(31-23-38-110)89(147)123-64(86(114)144)28-17-20-35-107/h15-16,26-27,47-48,54-59,64-79,83-85,119,164-167H,11-14,17-25,28-46,49-53,107-111H2,1-10H3,(H2,112,141)(H2,113,142)(H2,114,144)(H,117,121)(H,120,146)(H,122,143)(H,123,147)(H,124,148)(H,125,153)(H,126,155)(H,127,154)(H,128,145)(H,129,157)(H,130,159)(H,131,158)(H,132,160)(H,133,149)(H,134,150)(H,135,152)(H,136,156)(H,137,151)(H,138,161)(H,139,162)(H4,115,116,118)/t56-,57-,58-,64?,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76?,77-,78-,79-,83-,84-,85-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKNGDWCZWKGME-NPHAJLTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(CC)CC)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(CC)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)NC(CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H180N34O23S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897241 | |
| Record name | Tertiapin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2459.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58694-52-3 | |
| Record name | Tertiapin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058694523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tertiapin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tertiapin: A Comprehensive Technical Guide to a Potent Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera). It has garnered significant interest in the scientific community as a potent and selective blocker of specific inwardly-rectifying potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels. This technical guide provides an in-depth overview of this compound, with a particular focus on its stable, non-oxidizable analog, this compound-Q. We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental methodologies for its study. This document is intended to serve as a valuable resource for researchers investigating ion channel function and those involved in the development of novel therapeutics targeting these channels.
Introduction
Inwardly-rectifying potassium (Kir) channels play a crucial role in maintaining the resting membrane potential and regulating cellular excitability in a variety of tissues, including the heart, brain, and kidneys. A subfamily of these, the G protein-coupled inwardly-rectifying potassium (GIRK) channels, are key effectors in signaling pathways initiated by G protein-coupled receptors (GPCRs). The discovery and characterization of selective blockers for these channels are paramount for elucidating their physiological functions and for developing therapeutic agents for a range of disorders, including cardiac arrhythmias, neurological conditions, and pain.
This compound has emerged as a valuable pharmacological tool for these purposes. This peptide toxin exhibits high affinity for specific Kir channel subtypes, making it a powerful probe for studying their function. A significant advancement in the utility of this compound was the development of this compound-Q, a synthetic analog in which the methionine residue at position 13 is replaced with glutamine.[1][2][3] This substitution prevents oxidation, which can otherwise diminish the peptide's activity, thereby providing a more stable and reliable research tool.[1][2][3]
Chemical and Physical Properties
This compound is a peptide toxin with the amino acid sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys.[4] Its structure is stabilized by two disulfide bridges. The more commonly used research tool, this compound-Q, has the sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys, with the Met to Gln substitution conferring resistance to oxidation.[1]
Table 1: Physicochemical Properties of this compound-Q
| Property | Value | Reference |
| Molecular Weight | 2453.06 Da | [5] |
| Molecular Formula | C106H175N35O24S4 | [5] |
| Amino Acid Sequence | ALCNCNRIIIPHQCWKKCGKK | [6] |
| Modifications | Disulfide bridges: Cys3-Cys14, Cys5-Cys18 | [5][6] |
Mechanism of Action
This compound functions as a pore blocker of its target ion channels.[1][4][7] Structural and mutagenesis studies suggest that the α-helical region of the peptide inserts into the external vestibule of the potassium channel, physically occluding the ion conduction pathway.[1][7] This "plug-in" mechanism effectively inhibits the flow of potassium ions through the channel pore. The interaction is highly specific, with this compound showing differential affinity for various Kir channel subtypes.
Signaling Pathway
This compound primarily targets G protein-coupled inwardly-rectifying potassium (GIRK) channels, which are activated by the Gβγ subunits of Gi/o proteins following the stimulation of a GPCR by its ligand (e.g., acetylcholine binding to muscarinic receptors). The activation of GIRK channels leads to an efflux of K+ ions, hyperpolarizing the cell membrane and reducing cellular excitability. By blocking the GIRK channel pore, this compound prevents this K+ efflux, thereby antagonizing the inhibitory effects of GPCR signaling through this pathway.
Quantitative Data
This compound and its analog this compound-Q have been characterized extensively, yielding a wealth of quantitative data on their inhibitory potency against various potassium channels.
Table 2: Inhibitory Potency of this compound and this compound-Q on Potassium Channels
| Toxin | Channel Subtype | Potency (IC50, Kd, or Ki) | Reference |
| This compound | GIRK1/4 (Kir3.1/3.4) | Kd ≈ 8 nM | [4][5] |
| This compound | ROMK1 (Kir1.1) | Kd ≈ 2 nM | [4][5] |
| This compound | BK (Ca2+-activated K+) | IC50 = 5.8 nM | [4] |
| This compound-Q | GIRK1/4 (Kir3.1/3.4) | Ki = 13.3 nM | [6][8][9] |
| This compound-Q | ROMK1 (Kir1.1) | Ki = 1.3 nM | [6][8][9] |
Experimental Protocols
The study of this compound's effects on ion channels primarily relies on electrophysiological and molecular biology techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the activity of ion channels in the cell membrane and assessing the inhibitory effects of compounds like this compound.
Objective: To measure the inhibition of GIRK channel currents by this compound-Q in a heterologous expression system (e.g., HEK293 cells or Xenopus oocytes).
Materials:
-
HEK293T cells transfected with cDNAs for the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External (bath) solution: 20 mM KCl, 140 mM NaCl, 0.5 mM CaCl2, 2 mM MgCl2, and 10 mM HEPES (pH 7.4 adjusted with NaOH).[10]
-
Internal (pipette) solution: 140 mM KCl, 20 mM NaCl, 5 mM EGTA, 5.4 mM MgCl2, 10 mM HEPES (pH 7.4), 2.5 mM K2ATP, and 0.3 µM Li2GTP.[10]
-
This compound-Q stock solution (e.g., 1 mM in water).
-
GPCR agonist (e.g., carbachol for muscarinic receptors co-expressed with GIRK channels).
Procedure:
-
Cell Preparation: Plate transfected HEK293T cells onto glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells into the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaseal (resistance > 1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to elicit GIRK currents.
-
-
Data Acquisition:
-
Record baseline GIRK currents in the presence of a GPCR agonist to activate the channels.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound-Q.
-
Record the steady-state inhibition of the GIRK current at each this compound-Q concentration.
-
-
Data Analysis:
-
Measure the peak inward current at a negative potential (e.g., -120 mV) for each this compound-Q concentration.
-
Normalize the current to the baseline current (before this compound-Q application).
-
Plot the normalized current as a function of the this compound-Q concentration and fit the data to the Hill equation to determine the IC50 value.
-
Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues in the ion channel that are critical for this compound binding.
Objective: To investigate the role of specific amino acid residues in the outer vestibule of a GIRK channel in this compound-Q binding.
Materials:
-
Plasmid DNA containing the cDNA for the GIRK channel subunit of interest.
-
Site-directed mutagenesis kit (e.g., QuikChange by Agilent Technologies).
-
Custom-designed mutagenic primers.
-
Competent E. coli for plasmid amplification.
-
DNA sequencing facility.
Procedure:
-
Primer Design: Design complementary primers containing the desired mutation in the middle of the primer sequence.
-
Mutagenesis PCR: Perform PCR using a high-fidelity polymerase and the plasmid DNA as a template with the mutagenic primers. This will generate a new plasmid containing the desired mutation.
-
Template Digestion: Digest the parental (non-mutated) plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli.
-
Plasmid Purification: Select a single colony, grow an overnight culture, and purify the plasmid DNA.
-
Sequence Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.
-
Functional Analysis: Transfect the mutated plasmid into cells and perform whole-cell patch-clamp experiments as described in section 5.1 to determine the effect of the mutation on this compound-Q sensitivity. A significant increase in the IC50 value for the mutant channel would indicate that the mutated residue is important for this compound binding.
Therapeutic Potential
The ability of this compound to selectively block specific potassium channels has opened up avenues for its potential therapeutic use. For instance, by blocking GIRK channels in the heart, this compound can counteract the bradycardic effects of vagal nerve stimulation, suggesting its potential in treating certain types of sinus node dysfunction.[9] Furthermore, its action on BK channels in sensory neurons may contribute to the analgesic effects of bee venom, indicating a possible role in pain management.[4]
Conclusion
This compound, and particularly its stable analog this compound-Q, represents an invaluable tool for the study of inwardly-rectifying and BK potassium channels. Its high affinity and selectivity, coupled with a well-characterized mechanism of action, make it an ideal probe for dissecting the physiological and pathophysiological roles of these channels. The detailed methodologies provided in this guide are intended to facilitate further research into the fascinating biology of these ion channels and to aid in the development of novel therapeutics targeting them.
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. Electrophysiological Recording of Potassium Currents in Hippocampal Neurons | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conduction through the Inward Rectifier Potassium Channel, Kir2.1, Is Increased by Negatively Charged Extracellular Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origin of the Tertiapin Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellolica.[1] It has garnered significant interest in the scientific community as a potent blocker of specific potassium channels, making it a valuable tool for studying the physiological roles of these channels and a potential lead compound in drug development. This technical guide provides an in-depth overview of the discovery, origin, biochemical properties, and mechanism of action of this compound, with a focus on its interaction with inward rectifier potassium (Kir) and large conductance calcium-activated potassium (BK) channels.
Discovery and Origin
This compound was first identified as a constituent of honey bee venom in the 1970s. While the seminal work by Gauldie et al. in 1976 laid the groundwork for the separation of peptide components from Apis mellifera venom, subsequent studies have refined the purification and characterization of this specific peptide. The primary source of this compound is the venom of the European honey bee.
A significant advancement in the utility of this compound as a research tool was the development of a synthetic analog, this compound-Q. In this variant, the methionine residue at position 13 is replaced with glutamine. This substitution prevents the oxidation of the methionine, which can reduce the peptide's affinity for its target channels, thereby providing a more stable and reliable compound for experimental use.[1]
Biochemical and Pharmacological Properties
This compound is a polypeptide with the amino acid sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys.[1] It has a molecular weight of approximately 2452 Da. The stable analog, this compound-Q, has a similar molecular weight and retains the biological activity of the native peptide.
The primary pharmacological action of this compound is the blockade of specific potassium channels. It exhibits high affinity for certain members of the inward rectifier potassium (Kir) channel family and large conductance calcium-activated potassium (BK) channels.
Quantitative Data on this compound and this compound-Q Activity
| Peptide | Target Channel | Cell Type/Expression System | Method | Parameter | Value | Reference |
| This compound | Kir3.1/3.4 (GIRK1/4) | Not Specified | Not Specified | Kd | ~8 nM | [1] |
| This compound | Kir1.1 (ROMK1) | Not Specified | Not Specified | Kd | ~2 nM | [1] |
| This compound | BK Channel | Not Specified | Not Specified | IC50 | 5.8 nM | [1] |
| This compound-Q | Kir1.1 (ROMK1) | Xenopus oocytes | Two-electrode voltage clamp | Ki | 1.3 nM | |
| This compound-Q | Kir3.1/3.4 (GIRK1/4) | Xenopus oocytes | Two-electrode voltage clamp | Ki | 13.3 nM | |
| This compound-Q | Kir3.1/3.2 (GIRK1/2) | Not Specified | Not Specified | Kd | ~270 nM | [2] |
| This compound-Q | BK Channel | Xenopus oocytes | Two-electrode voltage clamp | IC50 | ~5 nM | [2] |
Signaling Pathways Modulated by this compound
This compound's blockade of Kir and BK channels has significant downstream effects on cellular signaling and excitability.
Inhibition of G-Protein Coupled Inward Rectifier Potassium (Kir3) Channel Signaling
G-protein coupled inward rectifier potassium (Kir3) channels, also known as GIRK channels, are important effectors of G-protein coupled receptor (GPCR) signaling. Their activation, typically via the Gβγ subunits of Gi/o proteins, leads to membrane hyperpolarization and reduced cellular excitability. This compound blocks these channels, thereby antagonizing the effects of GPCR activation.
Modulation of Neuronal Excitability via BK Channel Blockade
Large conductance calcium-activated potassium (BK) channels play a critical role in the repolarization phase of the action potential and in shaping the afterhyperpolarization. By blocking BK channels, this compound prolongs the action potential duration and can increase neuronal firing frequency.
Experimental Protocols
Purification of this compound from Apis mellifera Venom (Representative Protocol)
This protocol is a representative example based on common techniques for peptide purification from bee venom.
-
Crude Venom Preparation: Lyophilized crude venom from Apis mellifera is dissolved in a suitable starting buffer (e.g., 0.1 M ammonium acetate, pH 4.5).
-
Size-Exclusion Chromatography: The dissolved venom is loaded onto a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the starting buffer. Fractions are collected and monitored for absorbance at 280 nm.
-
Cation-Exchange Chromatography: Fractions containing peptides of the approximate molecular weight of this compound are pooled and loaded onto a cation-exchange column (e.g., HiTrap SP FF) equilibrated with a low-salt buffer (e.g., 20 mM sodium phosphate, pH 6.0). Peptides are eluted with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions showing activity in a relevant assay are further purified by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of trifluoroacetic acid (TFA), is used for elution.
-
Purity Analysis and Characterization: The purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.
Electrophysiological Recording of Kir3.1/3.4 Channels in Xenopus oocytes
This protocol describes the two-electrode voltage-clamp (TEVC) technique for studying the effect of this compound on Kir3.1/3.4 channels expressed in Xenopus laevis oocytes.
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and defolliculated. cRNAs encoding Kir3.1 and Kir3.4 subunits are co-injected into the oocytes. Oocytes are incubated for 2-5 days to allow for channel expression.
-
Two-Electrode Voltage-Clamp:
-
Bath Solution (ND98): 98 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.5 with NaOH.
-
Electrode Solution: 3 M KCl.
-
Oocytes are placed in a recording chamber and perfused with the bath solution.
-
Two microelectrodes are impaled into the oocyte, one for voltage clamping and the other for current recording.
-
The membrane potential is held at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Currents are elicited by voltage steps or ramps. For example, from a holding potential of -80 mV, the membrane is stepped to various potentials between -120 mV and +40 mV.
-
To activate the G-protein pathway, an agonist for a co-expressed GPCR (e.g., acetylcholine for the M2 muscarinic receptor) can be added to the bath solution.
-
This compound-Q is then perfused at various concentrations to determine its inhibitory effect on the channel currents.
-
Patch-Clamp Recording of BK Channels in Dorsal Root Ganglion (DRG) Neurons
This protocol outlines the whole-cell patch-clamp technique to investigate the effect of this compound on native BK channels in cultured DRG neurons.
-
DRG Neuron Culture: DRG are dissected from rodents and dissociated into single neurons. The neurons are plated on coated coverslips and cultured for 1-3 days.
-
Whole-Cell Patch-Clamp:
-
External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 1.1 mM EGTA, 2 mM Mg-ATP, 0.5 mM Na-GTP, pH adjusted to 7.2 with KOH.
-
A glass micropipette filled with the internal solution is used to form a high-resistance seal (gigaohm seal) with the membrane of a single neuron.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
-
Data Acquisition:
-
The neuron is voltage-clamped at a holding potential of -60 mV.
-
Depolarizing voltage steps (e.g., to +60 mV) are applied to activate voltage-gated channels, including BK channels.
-
The resulting outward currents are recorded.
-
This compound-Q is applied to the external solution to observe its effect on the BK channel currents.
-
Conclusion
This compound, a peptide derived from honey bee venom, has proven to be a highly specific and potent blocker of Kir1.1, Kir3.1/3.4, and BK potassium channels. Its stable analog, this compound-Q, has further enhanced its utility as a research tool. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its study will continue to facilitate research into the physiological and pathophysiological roles of these important ion channels and may pave the way for the development of novel therapeutics.
References
Tertiapin as a Selective GIRK Channel Blocker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the heart, brain, and endocrine system.[1][2] They are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs), leading to potassium efflux and membrane hyperpolarization.[1] This mechanism underlies the inhibitory effects of numerous neurotransmitters and hormones, making GIRK channels attractive therapeutic targets for a range of disorders such as cardiac arrhythmias, epilepsy, and pain.[2][3]
Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), has emerged as a potent and selective blocker of certain GIRK channel subtypes.[4] Its utility in research has been enhanced by the development of a more stable, non-oxidizable analog, this compound-Q, where a methionine residue is replaced with glutamine.[5] This guide provides a comprehensive technical overview of this compound and this compound-Q as selective GIRK channel blockers, focusing on their quantitative pharmacology, the experimental protocols used for their characterization, and their application in studying GIRK channel signaling pathways.
Quantitative Pharmacology of this compound and this compound-Q
The affinity and selectivity of this compound and its analog, this compound-Q, have been characterized across various ion channel subtypes using electrophysiological and binding assays. The following tables summarize the key quantitative data, providing a comparative overview of their potency and selectivity.
| Blocker | Channel Subtype(s) | Cell Type / Expression System | Method | K_i / K_d (nM) | Reference(s) |
| This compound | GIRK1/4 (K_ACh) | Rabbit Atrial Myocytes | Whole-Cell Patch Clamp | ~8 (IC₅₀) | [6] |
| This compound-Q | GIRK1/4 (K_ACh) | Not Specified | Not Specified | 13.3 (K_i) | |
| This compound-Q | GIRK1/2 | Xenopus Oocytes | Two-Electrode Voltage Clamp | ~270 (K_d) | [3] |
| This compound-Q | ROMK1 (Kir1.1) | Not Specified | Not Specified | 1.3 (K_i) | |
| This compound-Q | ROMK1 (Kir1.1) | Not Specified | Not Specified | ~2 (K_d) | [3] |
| This compound | Kir2.1 (IRK1) | Not Specified | Not Specified | ~2000 (K_d) | [7] |
| This compound-Q | BK (K_Ca1.1) | Not Specified | Not Specified | ~5 (IC₅₀) | [3] |
Table 1: Binding Affinities (K_i / K_d) and Inhibitory Concentrations (IC₅₀) of this compound and this compound-Q for GIRK and other Potassium Channels. This table highlights the high affinity of this compound-Q for GIRK1/4 and ROMK1 channels, and its lower affinity for GIRK1/2 and Kir2.1 channels. It also shows that this compound-Q blocks BK channels with high potency.
| Blocker | Channel Subtype | Cell Line | Agonist | IC₅₀ (nM) | Reference(s) |
| This compound-Q | GIRK1/GIRK4 | HL-1 | Carbachol | 1.4 | [8] |
| This compound-Q | GIRK1/GIRK2 | AtT20 | Somatostatin | 102 | [8] |
| This compound-Q | GIRK1/GIRK2 | AtT20 | Somatostatin | 60 | [8] |
| TPN-RQ | ROMK | 293T | - | 570 | [9] |
| TPN-RQ | GIRK1/2 | 293T | - | 610 | [9] |
| TPN-RQ | GIRK1/4 | 293T | - | 1250 | [9] |
| TPN-LQ | ROMK | 293T | - | 445 | [9] |
| TPN-LQ | GIRK1/2 | 293T | - | 9280 | [9] |
Table 2: Functional Inhibition (IC₅₀) of GIRK Channels by this compound-Q and its Analogs in Different Cell-Based Assays. This table demonstrates the functional blockade of GIRK channels by this compound-Q and its engineered analogs (TPN-RQ and TPN-LQ) in various cell lines, highlighting the influence of channel subunit composition and the specific analog on inhibitory potency.
Experimental Protocols
The characterization of this compound as a GIRK channel blocker relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is instrumental for studying the effects of this compound on specific GIRK channel subtypes expressed in a controlled environment.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNAs for the desired GIRK subunits (e.g., GIRK1 and GIRK4) and the G-protein β and γ subunits by in vitro transcription from linearized cDNA templates.[7]
-
Inject oocytes with a solution containing the cRNAs (typically 50 nl per oocyte).[7]
-
Incubate the injected oocytes at 16-18°C for 2-5 days to allow for channel expression.
2. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with a high potassium external solution (e.g., 96 mM KCl, 2 mM NaCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
To elicit GIRK currents, apply voltage steps to various potentials (e.g., from -120 mV to +40 mV in 20 mV increments).
-
To activate the GIRK channels, co-express a relevant GPCR (e.g., M2 muscarinic receptor) and apply its agonist (e.g., acetylcholine) to the bath solution. Alternatively, co-inject Gβγ subunits to achieve constitutive channel activity.[7][10]
3. Application of this compound:
-
Prepare stock solutions of this compound or this compound-Q in the external solution.
-
Apply different concentrations of the blocker to the bath and record the steady-state block of the GIRK current at each concentration.
-
To determine the IC₅₀, plot the fractional block against the logarithm of the this compound concentration and fit the data with a Hill equation.
Whole-Cell Patch Clamp in Mammalian Cells
This technique allows for the study of this compound's effects on native or recombinantly expressed GIRK channels in a more physiologically relevant context.
1. Cell Preparation:
-
Culture mammalian cells expressing the GIRK channels of interest (e.g., atrial myocytes for native I_K,ACh, or HEK293 cells stably expressing specific GIRK subunits).
-
Isolate single cells by enzymatic digestion (e.g., collagenase and protease for atrial myocytes) and plate them on glass coverslips.[11]
2. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.5 mM glucose, 5 mM HEPES, pH 7.4).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with an internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV and apply voltage ramps or steps to elicit GIRK currents.
-
Activate GIRK channels by including a GPCR agonist in the external solution.
3. This compound Application and Data Analysis:
-
Apply this compound or this compound-Q to the external solution via the perfusion system.
-
Measure the reduction in the GIRK current amplitude at various concentrations to determine the IC₅₀ value.
Radioligand Binding Assay
While less common for channel blockers that act on the pore, a radiolabeled version of this compound could be used to directly measure its binding to membranes containing GIRK channels.
1. Membrane Preparation:
-
Homogenize brain tissue or cells expressing GIRK channels in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation and resuspend them in a binding buffer.
2. Binding Reaction:
-
Incubate the membranes with a fixed concentration of radiolabeled this compound (e.g., [¹²⁵I]-Tertiapin) and varying concentrations of unlabeled this compound or other competing ligands.
-
Allow the binding to reach equilibrium.
3. Separation and Counting:
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the concentration of the unlabeled ligand to generate a competition curve.
-
Calculate the IC₅₀ and then the K_i value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for dissecting the physiological roles of GIRK channels in various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a potential experimental workflow for drug discovery.
Caption: Canonical GPCR-GIRK signaling pathway and the inhibitory action of this compound.
Caption: Modulation of cardiac pacemaker activity by the vagal nerve and this compound.[12]
Caption: Role of GIRK channels in postsynaptic inhibition and its modulation by this compound.
Caption: High-throughput screening workflow for the discovery of novel GIRK channel modulators.[1][6][13]
Conclusion
This compound and its stable analog, this compound-Q, are invaluable pharmacological tools for the study of GIRK channels. Their high affinity and selectivity for specific GIRK subtypes, particularly the cardiac I_K,ACh (GIRK1/4), have enabled significant advances in our understanding of GIRK channel physiology and pharmacology. The detailed experimental protocols and our understanding of their interaction with GIRK signaling pathways, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to utilize these potent blockers in their investigations. The continued use of this compound in both basic research and high-throughput screening applications promises to further elucidate the roles of GIRK channels in health and disease and to facilitate the discovery of novel therapeutics targeting this important class of ion channels.
References
- 1. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. [PDF] Antidepressive effect of an inward rectifier K+ channel blocker peptide, this compound-RQ | Semantic Scholar [semanticscholar.org]
- 9. Antidepressive effect of an inward rectifier K+ channel blocker peptide, this compound-RQ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Voltage-dependent open-channel block of G protein-gated inward-rectifying K(+) (GIRK) current in rat atrial myocytes by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of this compound-Q on responses of the sinoatrial pacemaker of the guinea-pig heart to vagal nerve stimulation and muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
An In-depth Technical Guide to the Structure and Function of Tertiapin and Tertiapin-Q
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), and its more stable analog, this compound-Q, are potent blockers of specific inwardly rectifying potassium (Kir) channels.[1] This technical guide provides a comprehensive overview of the structure, function, and experimental investigation of these peptides. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into their mechanism of action, quantitative biophysical and pharmacological properties, and the experimental protocols used for their characterization. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their scientific application.
Introduction: From Bee Venom to a Powerful Research Tool
This compound is a peptidic component of honey bee venom that has garnered significant interest for its ability to selectively block certain potassium channels.[1] Specifically, it targets G protein-coupled inwardly rectifying potassium (GIRK) channels and the renal outer medullary potassium (ROMK) channels.[1][2][3] The native peptide contains a methionine residue that is susceptible to oxidation, which can reduce its channel-blocking efficacy.[1] To address this limitation, a stable and functionally analogous derivative, this compound-Q (TPN-Q), was synthesized by substituting the methionine residue with glutamine.[1][3] This modification prevents oxidation without altering the peptide's inhibitory profile, making this compound-Q a more reliable and robust tool for research.[1][3]
Structure and Chemical Properties
This compound is a 21-amino acid peptide with the sequence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Met-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys.[1] this compound-Q has an identical sequence, with the methionine at position 13 replaced by a glutamine.[3] The structure of this compound-Q consists of an α-helix formed by the C-terminal half of the peptide and some extended structures in the N-terminal half.[3] Mutagenesis studies have indicated that the C-terminal α-helix is the primary interaction surface for blocking the potassium channel pore.[3][4]
Mechanism of Action: Plugging the Pore
Both this compound and this compound-Q function as pore blockers of their target ion channels.[1] It is understood that the α-helical domain of the peptide inserts into the external vestibule of the potassium channel, thereby physically occluding the ion conduction pathway.[1][4] The interaction is highly specific, with a one-to-one stoichiometry between the peptide molecule and the channel.[3][4] While initially identified as a specific Kir channel blocker, subsequent research has revealed that this compound-Q also inhibits large conductance Ca2+-activated K+ (BK) channels, albeit through a different, use-dependent mechanism.[5][6]
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The following table summarizes the quantitative data for the interaction of this compound and this compound-Q with various potassium channel subtypes. This data is crucial for designing experiments and for the potential development of therapeutic agents.
| Peptide | Channel Subtype | Parameter | Value | Species | Reference |
| This compound | GIRK1/4 (Kir3.1/3.4) | Kd | ~8 nM | Not Specified | [1] |
| This compound | ROMK1 (Kir1.1) | Kd | ~2 nM | Not Specified | [1] |
| This compound-Q | ROMK1 (Kir1.1) | Ki | 1.3 nM | Not Specified | [7] |
| This compound-Q | GIRK1/4 (Kir3.1/3.4) | Ki | 13.3 nM | Not Specified | [7] |
| This compound-Q | GIRK1/2 (Kir3.1/3.2) | Kd | ~270 nM | Mouse | [8] |
| This compound-Q | BK (KCa1.1) | IC50 | ~5 nM | Not Specified | [8] |
| This compound | K(ACh) (cardiac myocytes) | IC50 | ~8 nM | Rabbit | [9] |
Signaling Pathway: Modulation of GIRK Channels
GIRK channels are key effectors in inhibitory neurotransmission and are activated by the Gβγ subunits of G proteins following the stimulation of G protein-coupled receptors (GPCRs).[10][11] This signaling cascade is fundamental to the physiological roles of neurotransmitters such as acetylcholine, dopamine, GABA, and opioids. This compound and this compound-Q, by blocking GIRK channels, can antagonize the effects of these neurotransmitters.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is widely used to study the functional effects of this compound-Q on heterologously expressed ion channels.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired Kir channel subunits. Incubate the injected oocytes for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage-step protocols to elicit channel currents.
-
Record baseline currents.
-
-
Application of this compound-Q: Perfuse the recording chamber with the recording solution containing the desired concentration of this compound-Q.
-
Data Acquisition and Analysis: Record the steady-state current in the presence of this compound-Q. Calculate the percentage of current inhibition. To determine the IC50, repeat the experiment with a range of this compound-Q concentrations and fit the data to a Hill equation.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd or Ki) of this compound-Q to its target channels.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the Kir channel of interest.
-
Radiolabeling: Synthesize a radiolabeled derivative of this compound (e.g., with 125I).
-
Binding Reaction:
-
Incubate the cell membranes with increasing concentrations of the radiolabeled this compound derivative.
-
For competition assays, incubate the membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound-Q.
-
Allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
For saturation binding, plot the specific binding against the radioligand concentration and fit the data to determine the Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to determine the IC50, from which the Ki can be calculated.
-
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for characterizing the inhibitory effect of this compound-Q on a specific ion channel expressed in a heterologous system.
Conclusion and Future Directions
This compound and its stable analog, this compound-Q, are invaluable tools for the study of inwardly rectifying potassium channels. Their high affinity and, for some channels, selectivity, make them ideal probes for elucidating the physiological and pathological roles of GIRK and ROMK channels. The detailed methodologies and quantitative data presented in this guide are intended to empower researchers to effectively utilize these peptides in their investigations. Future research may focus on leveraging the structural information of the this compound-channel interaction to design even more specific and potent channel blockers, potentially leading to the development of novel therapeutics for a range of disorders, including cardiac arrhythmias and neurological conditions.
References
- 1. Structural Determinants Mediating this compound Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation by the p75 Neurotrophin Receptor Is Required for Amyloid β Toxicity [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unique Mechanism of the Interaction between Honey Bee Toxin TPNQ and rKir1.1 Potassium Channel Explored by Computational Simulations: Insights into the Relative Insensitivity of Channel towards Animal Toxins | PLOS One [journals.plos.org]
- 9. A high affinity blocker for inward-rectifier K+ channels-Tertiapin-Q - Creative Peptides [creative-peptides.com]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. Structural Determinants Mediating this compound Block of Neuronal Kir3.2 Channels [ouci.dntb.gov.ua]
Tertiapin's Blockade of Inwardly Rectifying Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Tertiapin and its derivatives on inwardly rectifying potassium (Kir) channels. It is designed to serve as a resource for researchers and professionals involved in ion channel research and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to this compound and Kir Channels
This compound is a 21-amino acid peptide toxin originally isolated from the venom of the European honeybee (Apis mellifera). It has emerged as a valuable pharmacological tool due to its potent and relatively selective blockade of certain subtypes of inwardly rectifying potassium (Kir) channels.[1][2] Kir channels play a crucial role in maintaining the resting membrane potential and regulating cellular excitability in various tissues, including the heart, brain, and kidneys.
A stable, non-oxidizable derivative, this compound-Q (TPN-Q), was synthesized by replacing the methionine residue at position 13 with glutamine.[3] This modification enhances the peptide's stability without significantly altering its inhibitory profile, making it a preferred tool for many experimental applications.[3]
This guide will delve into the specifics of this compound's interaction with Kir channels, focusing on its mechanism of action, subtype selectivity, and the experimental approaches used to characterize these interactions.
Quantitative Analysis of this compound's Effects
The inhibitory potency of this compound and its analogue, this compound-Q, has been quantified against various Kir channel subtypes. The following tables summarize the available data on their binding affinities (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50).
Table 1: Inhibitory Potency of this compound-Q on Kir Channel Subtypes
| Kir Channel Subtype | Toxin | Potency (Ki/Kd/IC50) | Experimental System | Reference |
| Kir1.1 (ROMK1) | This compound-Q | Ki: 1.3 nM | Recombinant | [3] |
| Kir1.1 (ROMK1) | This compound-Q | Kd: ~2 nM | Recombinant | [4] |
| Kir3.1/3.4 (GIRK1/4) | This compound-Q | Ki: 13.3 nM | Recombinant | [3] |
| Kir3.1/3.4 (GIRK1/4) | This compound-Q | Kd: ~8 nM | Recombinant | [4] |
| Kir3.1/3.2 (GIRK1/2) | This compound-Q | Kd: ~270 nM | Recombinant | [4] |
| Kir3.1/3.2 | This compound-Q | IC50: 22 ± 4 nM | Xenopus oocytes | [1] |
| Kir2.1 | This compound-Q | Low affinity | Recombinant | |
| IKH (native Kir3) | This compound-Q | IC50: ~10 nmol/L | Canine atrial myocytes | [5][6] |
Table 2: Inhibitory Potency of this compound-RQ on Kir Channel Subtypes
| Kir Channel Subtype | Toxin | Potency (IC50) | Experimental System | Reference |
| ROMK | TPN-RQ | 0.17 µM | 293T cells | [7] |
| Kir2.1 | TPN-RQ | > 10 µM | 56-3 cells | [7] |
Mechanism of Action
This compound acts as a pore blocker, physically occluding the ion conduction pathway of sensitive Kir channels.[1] Mutagenesis studies have indicated that this compound binds to the external vestibule of the channel, with its C-terminal α-helix inserting into the pore.[8] This interaction is stabilized by both electrostatic and hydrophobic interactions between the peptide and residues within the M1-M2 linker region of the channel protein.[1][8]
G-Protein Coupled Receptor (GPCR) Signaling Pathway for GIRK Channel Activation
G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels are key effectors in signaling pathways initiated by the activation of various G-protein coupled receptors (GPCRs).[9][10][11] A classic example is the activation of cardiac IKACh (composed of Kir3.1 and Kir3.4 subunits) by acetylcholine (ACh) released from the vagus nerve, which leads to a slowing of the heart rate.[12][13][14]
The signaling cascade proceeds as follows:
-
Ligand Binding: An agonist, such as acetylcholine, binds to its specific GPCR (e.g., the M2 muscarinic receptor).[12][13][14]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, causing it to act as a guanine nucleotide exchange factor (GEF) for an associated heterotrimeric G-protein (typically of the Gi/o family).[9][12] The Gα subunit releases GDP and binds GTP.
-
Subunit Dissociation: The G-protein dissociates into a Gα-GTP monomer and a Gβγ dimer.[10][12]
-
GIRK Channel Activation: The liberated Gβγ dimer directly binds to the GIRK channel, causing it to open and allow the influx of K+ ions.[9][10][12] This leads to hyperpolarization of the cell membrane and a decrease in cellular excitability.
Experimental Protocols
The characterization of this compound's effects on Kir channels relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is widely used to study the function of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired Kir channel subunits (e.g., Kir3.1 and Kir3.2) and, if necessary, the corresponding GPCR (e.g., M2 muscarinic receptor) and G-protein subunits.[1] A typical injection volume is 50 nl containing 0.5 ng of each cRNA.[1]
-
Incubate the injected oocytes for 1-3 days at 18°C to allow for protein expression.[15]
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND98 solution: 98 mM NaCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5).[1]
-
Impale the oocyte with two glass microelectrodes (tip resistance 0.8–1.0 MΩ) filled with 3 M KCl, one for voltage clamping and the other for current recording.[1]
-
Clamp the oocyte at a holding potential of -40 mV.[1]
-
Apply a voltage protocol, for instance, a step to -80 mV for 50 ms followed by a voltage ramp from -80 mV to +20 mV over 200 ms, to elicit Kir channel currents.[1]
-
-
Data Acquisition and Analysis:
-
Record whole-cell currents using an appropriate amplifier and data acquisition software.
-
To determine the IC50, apply increasing concentrations of this compound to the bath solution and measure the steady-state current at a specific voltage (e.g., -80 mV).
-
Fit the concentration-response data to the Hill equation to calculate the IC50 value.[1]
-
Patch-Clamp Electrophysiology in Mammalian Cells
Patch-clamp allows for the recording of ion channel activity in native cells or cell lines.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T) that stably or transiently expresses the Kir channel of interest.
-
For transient expression, transfect the cells with plasmids encoding the Kir channel subunits.
-
-
Whole-Cell Recording:
-
Place a coverslip with adherent cells in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external solution (e.g., Tyrode solution: 140 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, 5.5 mM glucose, pH 7.4).[7]
-
Use a glass micropipette (tip resistance 2-5 MΩ) filled with an internal solution (e.g., 130 mM KCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.3) to form a high-resistance seal (giga-seal) with the cell membrane.[16]
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Apply voltage-step protocols (e.g., from a holding potential of -70 mV, apply 400 ms steps from -150 mV to +10 mV in 10 mV increments) to record Kir currents.[7]
-
-
Data Analysis:
-
Record and analyze the currents as described for the TEVC technique.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the Kir channel of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Binding Reaction:
-
Separation of Bound and Free Ligand:
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor to generate a competition curve.
-
Calculate the IC50 and subsequently the Ki value.[18]
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic interactions between this compound and the Kir channel at an atomic level.
Methodology:
-
System Setup:
-
Obtain or model the three-dimensional structures of the Kir channel and this compound.
-
Embed the channel in a lipid bilayer (e.g., POPE) and solvate the system with water and ions (e.g., 150 mM KCl).[1]
-
Dock this compound to the channel's outer vestibule.
-
-
Simulation:
-
Perform MD simulations using software such as GROMACS or NAMD.
-
Equilibrate the system and then run a production simulation for a sufficient duration (e.g., 50 ns) to observe stable interactions.[1]
-
-
Analysis:
-
Analyze the simulation trajectory to identify key interacting residues, calculate binding energies, and visualize the binding mode of this compound.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for investigating the effects of a compound like this compound on a specific Kir channel subtype.
Conclusion
This compound and its derivatives are indispensable tools for the study of inwardly rectifying potassium channels. Their potent and selective blocking properties have enabled detailed investigations into the structure, function, and physiological roles of various Kir channel subtypes. The methodologies outlined in this guide provide a framework for researchers to further explore the intricate interactions between these peptide toxins and their ion channel targets, ultimately contributing to a deeper understanding of Kir channel biology and the development of novel therapeutics.
References
- 1. Structural Determinants Mediating this compound Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressive effect of an inward rectifier K+ channel blocker peptide, this compound-RQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Kir3-based inward rectifier potassium current: potential role in atrial tachycardia remodeling effects on atrial repolarization and arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Antidepressive effect of an inward rectifier K+ channel blocker peptide, this compound-RQ | PLOS One [journals.plos.org]
- 8. Characterization of Kir1.1 channels with the use of a radiolabeled derivative of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Single Channel Studies of Inward Rectifier Potassium Channel Regulation by Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 16. Patch Clamp Protocol [labome.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
Off-Target Effects of Tertiapin on BK Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), is widely recognized as a potent blocker of inwardly rectifying potassium (Kir) channels.[1] Specifically, it shows high affinity for G protein-coupled inwardly rectifying potassium (GIRK) channels, such as Kir3.1/3.4 heteromultimers, and the renal outer medullary potassium channel (ROMK1 or Kir1.1).[1][2] Due to its selectivity for these channels, this compound and its more stable, non-oxidizable derivative, this compound-Q (TPN-Q), are invaluable tools in neuroscience and cardiovascular research.[1][3][4]
However, emerging evidence has demonstrated that the blocking actions of this compound-Q are not exclusively specific to Kir channels.[5][6][7] At nanomolar concentrations, this compound-Q also exerts a significant inhibitory effect on large-conductance Ca²⁺- and voltage-activated potassium (BK) channels. This off-target activity has critical implications for the interpretation of experimental results and for the development of drugs targeting Kir channels.
This technical guide provides an in-depth overview of the off-target effects of this compound on BK channels, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Quantitative Data Summary: this compound-Q Affinity for Target and Off-Target Channels
The following tables summarize the quantitative data on the inhibitory activity of this compound-Q on its primary Kir targets and its off-target, the BK channel. This side-by-side comparison highlights the comparable potency of the toxin on these distinct channel types.
Table 1: Inhibitory Constants (Ki) of this compound-Q for Kir Channels
| Channel Subunit Composition | Channel Type | Ki (nM) | Source |
| ROMK1 (Kir1.1) | Inward Rectifier K⁺ | 1.3 | [2][8] |
| GIRK1/4 (Kir3.1/3.4) | G-protein-coupled Inward Rectifier K⁺ | 13.3 | [2][8] |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound-Q for BK Channels
| Channel Subunit Composition | Channel Type | IC₅₀ (nM) | Source |
| hSlo1 (α-subunit) | Large Conductance Ca²⁺-activated K⁺ | 5.8 ± 1.0 | [1][6] |
Mechanism of Off-Target Blockade on BK Channels
The interaction of this compound with BK channels is fundamentally different from its mechanism of action on Kir channels. While the block of Kir channels is direct and voltage-independent, the off-target inhibition of BK channels is characterized by a more complex, state-dependent mechanism.[1][9]
-
Pore Blockade of Kir Channels: Mutagenesis studies suggest that this compound blocks Kir channels by inserting its C-terminal α-helix into the external vestibule of the channel's pore, physically occluding ion conduction.[1][3] This interaction is a bimolecular reaction, with one toxin molecule binding to one channel.[3][4]
-
Use-Dependent Block of BK Channels: The blockade of BK channels by this compound-Q is use-dependent, meaning the inhibition is contingent upon the channel being in an open state.[5][6] Repetitive depolarization that opens the channel is required for the toxin to exert its inhibitory effect. This suggests that the binding site for this compound-Q on the BK channel is only accessible when the channel is activated.
-
Voltage and Concentration Dependence: The block of BK channels is also voltage- and concentration-dependent.[1][5][6] The degree of inhibition increases with stronger depolarizing stimuli and higher concentrations of the toxin. The block is slow to develop, often requiring several minutes of stimulation to reach a steady state, in contrast to the rapid block observed with Kir channels.[1]
Figure 1. Comparison of this compound's blocking mechanisms on Kir and BK channels.
Experimental Protocols
Investigating the off-target effects of this compound on BK channels typically involves heterologous expression of the channel in a well-controlled cell system, followed by electrophysiological characterization using the patch-clamp technique.
Protocol 1: Heterologous Expression of BK Channels in HEK-293 Cells
This protocol describes the transient transfection of Human Embryonic Kidney (HEK-293) cells with a plasmid encoding the human BK channel α-subunit (hSlo1).
Materials:
-
HEK-293 cells (ATCC CRL-1573)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Plasmid DNA encoding hSlo1
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK-293 cells into 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator until cells reach 70-80% confluency.
-
DNA-Lipofectamine Complex Formation:
-
For each well, dilute 2.0 µg of hSlo1 plasmid DNA into 100 µL of Opti-MEM in a microcentrifuge tube.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and diluted Lipofectamine. Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 200 µL of DNA-Lipofectamine complexes drop-wise to each well containing the HEK-293 cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for channel expression before proceeding to electrophysiological recording.
Protocol 2: Whole-Cell Patch-Clamp Recording and TPN-Q Application
This protocol details the recording of macroscopic BK currents from transfected HEK-293 cells and how to assess the use-dependent block by this compound-Q.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 0.3 CaCl₂ (to achieve desired free Ca²⁺ concentration), 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound-Q Stock: Prepare a 10 µM stock solution in the external solution.
Procedure:
-
Preparation: Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single, healthy-looking transfected cell with the patch pipette. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol for Use-Dependency:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of repetitive depolarizing voltage steps to +80 mV for 100 ms at a frequency of 0.1 Hz. This low frequency establishes a baseline current.
-
Record the outward K⁺ currents elicited by these steps.
-
Begin perfusion with the external solution containing the desired concentration of this compound-Q (e.g., 10 nM).
-
Continue the 0.1 Hz stimulation protocol for 15-20 minutes, observing the gradual, use-dependent decrease in the outward current amplitude as the toxin blocks the open channels.
-
To further demonstrate use-dependency, the stimulation frequency can be increased (e.g., to 1 or 2 Hz) after an initial block is established, which should accelerate the rate of block.
-
Figure 2. Experimental workflow for assessing this compound's effect on BK channels.
Physiological and Signaling Consequences
The off-target blockade of BK channels by this compound can significantly alter neuronal excitability. BK channels are critical regulators of the action potential (AP) waveform, primarily contributing to the fast afterhyperpolarization (AHP) phase that follows an AP.[1] This AHP helps to reset the membrane potential, allowing for subsequent firing.
By blocking BK channels, this compound inhibits the AHP, leading to a prolongation of the action potential duration.[5][6] This extended depolarization can have several downstream consequences, including altered neurotransmitter release and an overall increase in neuronal excitability. In dorsal root ganglion (DRG) neurons, for instance, this compound-Q has been shown to block the AHP and increase AP duration, which may have implications for pain signaling.[5][6] Researchers using this compound to study the role of Kir channels in neuronal function must consider that any observed effects on AP firing patterns could be partially or wholly attributable to the off-target block of BK channels.
References
- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 2. protocols.io [protocols.io]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. cdn.origene.com [cdn.origene.com]
- 8. addgene.org [addgene.org]
- 9. researchgate.net [researchgate.net]
The Role of Tertiapin in Elucidating G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the heart and brain. Their activation, primarily mediated by the Gβγ subunits of G proteins following G protein-coupled receptor (GPCR) stimulation, leads to potassium efflux and membrane hyperpolarization. This inhibitory effect is central to numerous physiological processes and its dysregulation is implicated in a range of pathologies. Tertiapin, a 21-amino acid peptide toxin isolated from European honey bee venom, has emerged as a pivotal pharmacological tool for the study of GIRK channels. Its high affinity and selectivity for certain GIRK channel subtypes have enabled researchers to dissect their physiological roles and explore their therapeutic potential. This technical guide provides a comprehensive overview of the application of this compound in GIRK channel research, detailing its mechanism of action, quantitative interaction data, experimental protocols, and the signaling pathways it helps to unravel.
Introduction to GIRK Channels and this compound
GIRK channels are members of the inwardly rectifying potassium (Kir) channel family, characterized by their ability to conduct potassium ions more readily in the inward direction.[1] In physiological conditions, the small outward potassium current through GIRK channels at resting membrane potential helps to stabilize it and decrease cellular excitability.[2] These channels are tetrameric assemblies of four homologous subunits (GIRK1-4). While GIRK2 can form functional homotetramers, GIRK1 and GIRK3 must co-assemble with other GIRK subunits to form functional heterotetrameric channels on the plasma membrane.[2] The predominant GIRK channel subtype in the brain is a heterotetramer of GIRK1 and GIRK2 subunits, while in the heart, it is composed of GIRK1 and GIRK4 subunits.[2][3]
Activation of GIRK channels is a canonical step in the signaling cascade of numerous GPCRs, including muscarinic M2, adenosine A1, adrenergic α2, dopamine D2, opioid, and GABA-B receptors.[1][4] Ligand binding to these receptors promotes the dissociation of the heterotrimeric G protein into Gα-GTP and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and leading to cell membrane hyperpolarization.[1][4][5]
This compound is a potent blocker of specific Kir channels.[6] A more stable, non-oxidizable derivative, this compound-Q, was synthesized by replacing the methionine residue with glutamine, making it a more reliable research tool without altering its functional properties.[6][7][8] this compound and its derivatives have been instrumental in isolating and characterizing GIRK channel currents in native and recombinant systems.[9]
Mechanism of Action of this compound
This compound is thought to block the GIRK channel by physically occluding the ion conduction pathway.[6] Its C-terminal α-helix inserts into the external vestibule of the channel's pore, thereby preventing the passage of potassium ions.[6][7] The N-terminal portion of the peptide remains exposed to the extracellular solution.[6] The interaction is a bimolecular reaction, with one this compound molecule binding to one channel.[7]
Quantitative Data: this compound's Interaction with GIRK and Other Channels
The affinity and inhibitory concentration of this compound and its analogue, this compound-Q, vary depending on the subunit composition of the GIRK channel and the presence of other ion channels. This selectivity is a key aspect of its utility as a research tool.
| Toxin | Channel Subunits | Cell Type/Expression System | Parameter | Value | Reference |
| This compound | GIRK1/4 | - | Kd | ~8 nM | [6] |
| This compound-Q | GIRK1/4 (cardiac IKACh) | HL-1 cells | IC50 | 1.4 nM | [3][10] |
| This compound-Q | GIRK1/2 | AtT20 cells | IC50 | 60 nM | [3] |
| This compound-Q | GIRK1/2 | AtT20 cells | IC50 | 102 nM | [3][10] |
| This compound | ROMK1 (Kir1.1) | - | Kd | ~2 nM | [6] |
| This compound-Q | ROMK1 (Kir1.1) | - | Ki | 1.3 nM | |
| This compound | BK (Ca2+-activated K+ channel) | - | IC50 | 5.8 nM | [6] |
Experimental Protocols
The study of GIRK channels using this compound predominantly relies on electrophysiological techniques to measure ion channel activity.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the properties of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic digestion.
-
cRNA Injection: cRNA encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) is injected into the oocytes.[11] The oocytes are then incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES, pH 7.4).
-
Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
GIRK channel currents are elicited by voltage steps.[11] To study GPCR-mediated activation, the corresponding receptor and G protein subunits can be co-expressed, and the agonist is applied to the bath.
-
-
This compound Application: this compound-Q is applied to the bath solution at various concentrations to determine its inhibitory effect on the GIRK current.[11] The current amplitude before and after this compound-Q application is measured to calculate the percentage of inhibition and determine the IC50.[11]
Patch-Clamp Recording in Mammalian Cell Lines
Patch-clamp techniques allow for the measurement of ion channel currents in native cells or cell lines expressing GIRK channels (e.g., AtT20, HL-1).[3]
Methodology:
-
Cell Culture: Cells endogenously or transiently expressing the GIRK channels of interest are cultured on glass coverslips.
-
Recording Configuration: The whole-cell patch-clamp configuration is typically used. A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane, and a gentle suction is applied to form a high-resistance seal. A subsequent suction pulse ruptures the membrane patch, allowing for electrical access to the entire cell.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
-
Data Acquisition:
-
Cells are voltage-clamped at a holding potential (e.g., -80 mV).
-
GIRK currents are activated by applying a GPCR agonist (e.g., somatostatin for AtT20 cells, carbachol for HL-1 cells) to the external solution.[3]
-
Currents are recorded in response to voltage ramps or steps to determine the current-voltage relationship.
-
-
Inhibitor Application: this compound-Q is perfused into the recording chamber to assess its blocking effect on the agonist-activated GIRK current.[3]
Visualizing GIRK Channel Signaling and Experimental Workflows
Signaling Pathway of GIRK Channel Activation
The canonical pathway for GIRK channel activation involves the stimulation of a Gi/o-coupled GPCR.
References
- 1. The Relevance of GIRK Channels in Heart Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
- 4. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 5. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high affinity blocker for inward-rectifier K+ channels-Tertiapin-Q - Creative Peptides [creative-peptides.com]
- 9. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
Unraveling the Molecular Embrace: A Technical Guide to the Tertiapin Binding Site on Kir Channels
For Researchers, Scientists, and Drug Development Professionals
Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), has emerged as a potent and valuable molecular probe for studying inwardly rectifying potassium (Kir) channels.[1] Its ability to block specific Kir channel subtypes with high affinity has paved the way for a deeper understanding of their physiological roles and has positioned it as a scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the this compound binding site on Kir channels, consolidating key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular interactions that govern this high-affinity embrace.
The Molecular Dance: Mechanism of this compound Action
This compound acts as a pore blocker, physically occluding the ion conduction pathway of sensitive Kir channels.[1][2][3] The primary mechanism involves the insertion of its C-terminal α-helix into the external vestibule of the channel pore.[1][4] This "plug-in" model is stabilized by a combination of electrostatic and hydrophobic interactions between specific amino acid residues on both the peptide and the channel.[2][3] The N-terminal region of this compound remains exposed to the extracellular environment.[1][4]
Due to the oxidative instability of the methionine residue at position 13 (Met13) in native this compound, a more stable and functionally identical analog, this compound-Q (TPN-Q), was synthesized by replacing Met13 with glutamine.[1][4][5] This modification has made TPN-Q a preferred tool for research.[1]
Mapping the Interaction: Key Molecular Determinants
Through a combination of site-directed mutagenesis, electrophysiological recordings, and computational modeling, researchers have identified critical residues that mediate the high-affinity binding of this compound to Kir channels.
On the This compound molecule, key residues are concentrated in the C-terminal α-helix. For instance, in the interaction with Kir3.2 channels, a lysine side chain (likely K21) inserts into the pore and is stabilized by:
-
Hydrophobic interactions with a phenylalanine ring surrounding the channel pore.[2][3]
-
Electrostatic interactions with the turret regions of two adjacent Kir3.2 subunits.[2][3]
On the Kir channel side, the M1-M2 linker region, which forms the external vestibule of the pore, is the primary binding site for this compound.[6] Specific residues within this region are crucial for conferring sensitivity to the toxin. For example, studies on Kir3.1/3.4 channels have highlighted the importance of negatively charged residues, such as E131 and D123 in Kir3.4, which form salt bridges with positively charged residues on this compound (K17, K20, K21, and R7).[7]
Quantitative Binding Affinities
The affinity of this compound and its analogs for various Kir channel subtypes has been quantified using different experimental techniques. The following table summarizes the reported dissociation constants (Kd) and inhibitory constants (Ki and IC50).
| Toxin/Analog | Kir Channel Subtype | Affinity (Kd/Ki/IC50) | Experimental System | Reference(s) |
| This compound | Kir1.1 (ROMK1) | ~2 nM (Kd) | Not specified | [1] |
| This compound | Kir3.1/3.4 (GIRK1/4) | ~8 nM (Kd) | Not specified | [1] |
| This compound | Kir2.1 (IRK1) | ~2 µM (Kd) | Not specified | [8] |
| This compound-Q | Kir1.1 (ROMK1) | 1.3 nM (Ki) | Not specified | |
| This compound-Q | Kir3.1/3.4 (GIRK1/4) | 13.3 nM (Ki) | Not specified | |
| This compound-Q | Kir3.1/3.2 (GIRK1/2) | ~270 nM (Kd) | Not specified | [9] |
| This compound | BK Channel | 5.8 nM (IC50) | Not specified | [1] |
Experimental Protocols
The elucidation of the this compound binding site on Kir channels has relied on a combination of sophisticated experimental techniques.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is the gold standard for characterizing the functional effects of toxins on ion channels expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific Kir channel subunits of interest. This leads to the expression of functional channels in the oocyte membrane.
-
Electrophysiological Recording: After an incubation period to allow for channel expression (typically 24-80 hours), the oocyte is placed in a recording chamber and continuously superfused with a recording solution (e.g., ND98).[2][8]
-
Voltage Clamping: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (e.g., -40 mV).[2]
-
Current Measurement: Voltage protocols, such as voltage steps or ramps (e.g., a step to -80 mV followed by a ramp from -80 mV to +20 mV), are applied to elicit ion currents through the expressed Kir channels.[2]
-
Toxin Application: this compound or its analogs are applied to the bath solution at varying concentrations to determine their inhibitory effects on the channel currents. Dose-response curves are then generated to calculate IC50 or Kd values.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues on both the channel and the toxin that are critical for their interaction.
Methodology:
-
Mutation Design: Based on structural models or hypotheses, specific amino acid residues in the Kir channel or this compound are selected for mutation (e.g., to alanine, which removes the side chain functionality).
-
Mutagenesis: Polymerase Chain Reaction (PCR)-based methods are used to introduce the desired mutation into the DNA encoding the channel or toxin.
-
Expression and Functional Analysis: The mutated channel or toxin is then expressed (e.g., in Xenopus oocytes for channels) and its function and sensitivity to the binding partner are assessed using TEVC or other functional assays. A significant change in binding affinity upon mutation indicates that the mutated residue is important for the interaction.
Computational Modeling and Simulation
In silico methods, including molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into the binding interface.
Methodology:
-
Structure Preparation: Three-dimensional structures of the Kir channel (often based on crystal structures or homology models) and this compound (from NMR data) are prepared.[2]
-
Molecular Docking: Computational algorithms are used to predict the preferred binding pose of this compound on the Kir channel, exploring a wide range of possible orientations and conformations.[2][3]
-
Molecular Dynamics (MD) Simulations: The predicted toxin-channel complex is placed in a simulated physiological environment (lipid bilayer and solvent). The system's evolution over time is simulated by calculating the forces between atoms and their resulting motions. This allows for the assessment of the stability of the binding pose and the detailed interactions between the toxin and the channel.[2][3]
-
Binding Free Energy Calculations: Advanced computational methods, such as 'potential of mean force' (PMF) calculations, can be used to estimate the binding free energy of the complex, providing a theoretical measure of binding affinity.[2][3]
Visualizing the Interactions and Processes
To further clarify the concepts discussed, the following diagrams illustrate key pathways, workflows, and relationships.
Caption: G-protein mediated activation of a Kir channel and its subsequent blockade by this compound.
Caption: Integrated workflow for identifying the this compound binding site on Kir channels.
Caption: Key molecular interactions governing this compound binding to the Kir channel pore.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structural Determinants Mediating this compound Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Characterization of Kir1.1 channels with the use of a radiolabeled derivative of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioengineered peptibodies as blockers of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. smartox-biotech.com [smartox-biotech.com]
Tertiapin-Q: A Stable Analogue of Tertiapin for Reliable Potassium Channel Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), is a potent blocker of specific inwardly rectifying potassium (Kir) channels and large conductance calcium-activated potassium (BK) channels.[1] Its utility in research and drug development has been hampered by the oxidative instability of its methionine residue at position 13. This oxidation leads to a significant reduction in its binding affinity and potency.[2][3] To address this limitation, a stable analogue, this compound-Q, was developed by substituting the methionine with glutamine.[3][4][5] This modification renders the peptide resistant to oxidation without compromising its inhibitory activity on target channels, making it a more reliable and effective tool for studying the physiological and pathological roles of Kir and BK channels. This technical guide provides a comprehensive overview of this compound-Q, including its mechanism of action, comparative potency with this compound, and detailed experimental protocols for its synthesis, purification, and characterization.
Introduction: The Challenge of this compound Instability
This compound is a valuable pharmacological tool due to its high affinity for G-protein-coupled inwardly rectifying potassium (GIRK) channels, particularly GIRK1/4 and ROMK1 (Kir1.1), as well as BK channels.[1] However, the presence of a methionine residue at position 13 (Met13) makes the peptide susceptible to oxidation, which significantly diminishes its ability to block these ion channels.[2][3] This inherent instability complicates experimental reproducibility and limits its therapeutic potential.
The development of this compound-Q, through the substitution of Met13 with a glutamine (Gln) residue, has overcome this critical hurdle.[3][4][5] this compound-Q is resistant to oxidation, thus providing a stable and reliable probe for investigating the function of its target channels.[4][5]
Mechanism of Action and Target Profile
This compound-Q, like its parent compound, is a potent inhibitor of specific potassium channels. It exerts its blocking effect by physically occluding the ion conduction pore of the channel. The primary targets of this compound-Q are:
-
Inwardly Rectifying Potassium (Kir) Channels:
-
GIRK1/4 (Kir3.1/3.4): These channels are crucial for regulating neuronal excitability and heart rate.
-
ROMK1 (Kir1.1): Primarily found in the kidney, these channels play a key role in potassium homeostasis.
-
GIRK1/2 (Kir3.1/3.2): Another heteromeric GIRK channel combination found in the central nervous system.
-
-
Large Conductance Calcium-Activated Potassium (BK) Channels: These channels are involved in various physiological processes, including neuronal repolarization and smooth muscle tone regulation.
The blocking action of this compound-Q on BK channels has been shown to be use- and concentration-dependent.[6]
Quantitative Comparison of this compound and this compound-Q
The primary advantage of this compound-Q is its stability, which translates to more consistent and reproducible experimental outcomes. While direct comparative half-life studies are not extensively published, the functional consequence of this compound's oxidation is a marked decrease in its potency.
Table 1: Comparative Potency of this compound and this compound-Q on Target Channels
| Peptide | Target Channel | Affinity (Ki/Kd) | IC50 | Reference(s) |
| This compound | GIRK1/4 (KACh) | ~8 nM (Kd) | ~8 nM | [1][7] |
| ROMK1 | ~2 nM (Kd) | [1] | ||
| BK Channel | 5.8 nM | [1] | ||
| This compound-Q | GIRK1/4 | 13.3 nM (Ki) | [8] | |
| ROMK1 | 1.3 nM (Ki) | 0.57 µM | [2][8] | |
| GIRK1/2 | ~270 nM (Kd) | 0.61 µM | [2][9] | |
| BK Channel | ~5 nM | [9] |
Note: The IC50 values for this compound-Q on ROMK1 and GIRK1/2 from one study appear significantly higher than the reported high-affinity Ki/Kd values from other sources. This discrepancy may be due to different experimental conditions or cell types used.
Signaling Pathway of GIRK Channel Modulation
This compound-Q is a valuable tool for dissecting the signaling pathways involving GIRK channels. These channels are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs). The following diagram illustrates this signaling cascade.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and functional characterization of this compound-Q.
Peptide Synthesis and Purification
This compound-Q can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water with 0.1% TFA for HPLC buffers
-
Lyophilizer
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids of the this compound-Q sequence (Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys) using a coupling reagent like HBTU in the presence of DIEA.
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Global Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Disulfide Bond Formation: The crude peptide is then subjected to oxidative folding to form the two disulfide bridges (Cys3-Cys14 and Cys5-Cys18).
-
Purification: Purify the folded peptide using reverse-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization and Lyophilization: Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry. Lyophilize the pure fractions to obtain a stable powder.
Stability Assessment
The stability of this compound-Q can be assessed by incubating it in a relevant biological matrix and analyzing its integrity over time.
Protocol:
-
Incubate a known concentration of this compound-Q in mouse serum or a relevant buffer at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the mixture.
-
Analyze the aliquots by HPLC to monitor for any degradation of the peptide.[2]
-
The peak height and retention time of the intact peptide are compared across the time points to determine its stability.
Electrophysiological Characterization
The functional activity of this compound-Q can be determined by electrophysiological recordings of Kir or BK channels expressed in heterologous systems or native cells.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired Kir channel subunits (e.g., Kir3.1 and Kir3.2)
-
ND96 recording solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5)
-
High potassium recording solution (e.g., 96 mM KCl)
-
Voltage-clamp amplifier and data acquisition system
Protocol:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and inject them with the cRNA encoding the potassium channel subunits of interest.
-
Incubation: Incubate the oocytes for 2-4 days to allow for channel expression.
-
Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Voltage Protocol: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps to elicit channel currents.
-
This compound-Q Application: Perfuse the oocyte with a solution containing this compound-Q at various concentrations and record the inhibition of the channel current.
-
Data Analysis: Construct dose-response curves to determine the IC50 or Ki value of this compound-Q for the channel.
Materials:
-
Mammalian cell line (e.g., HEK293) transfected with the potassium channel of interest.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES (pH 7.3 with KOH).
-
Patch-clamp amplifier and data acquisition system.
Protocol:
-
Cell Culture and Transfection: Culture the HEK293 cells and transfect them with the plasmid DNA encoding the desired potassium channel subunits.
-
Patch Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with the internal solution.
-
Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply a series of voltage steps or ramps to elicit channel currents.
-
Drug Application: Apply this compound-Q to the external solution and record the resulting inhibition of the potassium currents.
-
Data Analysis: Analyze the current inhibition at different concentrations of this compound-Q to determine its potency.
Experimental and Analytical Workflows
The following diagrams illustrate the typical workflows for the synthesis and characterization of this compound-Q.
Conclusion
This compound-Q represents a significant advancement in the study of Kir and BK channels. Its resistance to oxidation provides a stable and reliable pharmacological tool, overcoming the major limitation of its parent compound, this compound. The detailed protocols and comparative data presented in this technical guide are intended to facilitate the effective use of this compound-Q in research and drug discovery, ultimately enabling a deeper understanding of the physiological and pathological roles of these important ion channels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antidepressive effect of an inward rectifier K+ channel blocker peptide, this compound-RQ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a stable form of this compound: a high-affinity inhibitor for inward-rectifier K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound potently and selectively blocks muscarinic K(+) channels in rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Physiological Effects of Tertiapin in Cardiac and Neuronal Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tertiapin, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), is a potent blocker of specific potassium channels.[1] Its high affinity and selectivity for certain inward-rectifier potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels make it a valuable pharmacological tool for investigating the physiological roles of these channels in cardiac and neuronal tissues.[1] This technical guide provides an in-depth overview of the physiological effects of this compound, its mechanism of action, and its potential therapeutic applications. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. A more stable, oxidation-resistant analogue, this compound-Q, where methionine at position 13 is replaced by glutamine, is often used in research and exhibits similar functionality to the native peptide.[2][3][4]
Introduction to this compound and its Molecular Targets
This compound's primary molecular targets are G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and, to a lesser extent, renal outer medullary potassium (ROMK or Kir1.1) channels.[1][5] It also inhibits BK channels, though the mechanism of interaction appears to be different.[1] GIRK channels are crucial for mediating the inhibitory effects of many neurotransmitters and hormones. In the heart, they are the primary constituents of the acetylcholine-activated potassium current (IKACh), which plays a key role in regulating heart rate.[6][7] In the brain, GIRK channels are involved in postsynaptic inhibition and the regulation of neuronal excitability.[8][9][10][11]
Mechanism of Action
This compound is thought to block Kir channels by physically occluding the ion conduction pore.[1][5] The C-terminal α-helix of the peptide inserts into the external vestibule of the channel, preventing the flow of potassium ions.[1] The interaction is highly specific, with this compound showing different affinities for various Kir channel subtypes. The block of BK channels by this compound is described as voltage-, concentration-, and use-dependent, suggesting a more complex interaction than the simple pore-blocking mechanism observed with Kir channels.[1]
Quantitative Data: this compound's Affinity and Potency
The following tables summarize the quantitative data on the interaction of this compound and its analogue, this compound-Q, with various potassium channels.
Table 1: Binding Affinity (Kd / Ki) of this compound-Q for Inward-Rectifier Potassium (Kir) Channels
| Channel Subtype | Kd / Ki (nM) | Tissue/System | Reference |
| Kir1.1 (ROMK1) | ~2 | Recombinant | [1][2] |
| Kir3.1/3.4 (GIRK1/4) | ~8 | Recombinant | [1][2] |
| Kir3.1/3.2 (GIRK1/2) | ~270 | Recombinant | [2][3][4] |
| Kir1.1 (ROMK1) | 1.3 | Recombinant | [12] |
| Kir3.1/3.4 (GIRK1/4) | 13.3 | Recombinant | [12] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound/Tertiapin-Q
| Channel/Current | IC50 (nM) | Tissue/System | Reference |
| IKACh (Kir3.1/3.4) | ~8 | Rabbit atrial myocytes | [13] |
| GIRK Channels | 1.4 | HL-1 (atrial cell line) | [14] |
| GIRK Channels | 102 | AtT20 (pituitary cell line) | [14] |
| Somatostatin-activated GIRK current | 60 | AtT20 cells | [14] |
| BK Channels | ~5 | Recombinant | [2][4] |
| BK Channels | 5.8 | Recombinant | [1] |
| IKH (constitutively active Kir3) | ~10 | Dog atrium | [15] |
Physiological Effects in Cardiac Tissues
In the heart, this compound's primary effect is the blockade of IKACh, which is predominantly found in the sinoatrial (SA) node, atrioventricular (AV) node, and atrial myocardium.[7] This current is activated by acetylcholine released from the vagus nerve and is responsible for the parasympathetic regulation of heart rate.[6][8]
Electrophysiological Effects
-
Heart Rate: By blocking IKACh, this compound prevents the hyperpolarization and slowing of the firing rate of pacemaker cells in the SA node, thus counteracting the negative chronotropic effect of vagal stimulation.[6][16]
-
Atrial Action Potential: Blockade of IKACh leads to a prolongation of the atrial action potential duration (APD).[15][17]
-
Atrioventricular Conduction: this compound can prevent acetylcholine-induced atrioventricular (AV) block by inhibiting the hyperpolarizing effect of acetylcholine on AV nodal cells.[1][2]
-
Ventricular Tissue: this compound has minimal effects on ventricular repolarization as IKACh expression is significantly lower in the ventricles compared to the atria.[7][17]
Therapeutic Potential in Cardiology
-
Atrial Fibrillation (AF): this compound has been shown to terminate vagally-induced and aconitine-induced atrial fibrillation in canine models.[17] Its ability to selectively prolong the atrial effective refractory period without affecting ventricular repolarization makes it a promising candidate for AF treatment.[17] Studies in dog models of atrial tachycardia remodeling have shown that this compound-Q can suppress atrial tachyarrhythmias.[15]
-
Bradycardia: In mouse models of sinus node dysfunction and atrioventricular conduction disease, this compound-Q has been demonstrated to improve heart rate and normalize AV conduction.[16]
Physiological Effects in Neuronal Tissues
In the central nervous system (CNS), GIRK channels are widely expressed and play a critical role in regulating neuronal excitability.[8][9][11] They are activated by a variety of neurotransmitters, including GABA (via GABAB receptors), dopamine (via D2 receptors), serotonin (via 5-HT1A receptors), and opioids (via μ-opioid receptors), leading to a hyperpolarization of the postsynaptic membrane and subsequent inhibition of neuronal firing.[9][10][11]
Electrophysiological and Behavioral Effects
-
Neuronal Excitability: By blocking GIRK channels, this compound reduces the afterhyperpolarization amplitude and prolongs the action potential duration, leading to an increase in neuronal excitability.[1]
-
Synaptic Transmission: In hippocampal CA3 pyramidal neurons, this compound-Q selectively blocks the late inhibitory postsynaptic potential (IPSP) mediated by GIRK channels.[18]
-
Behavioral Effects: Intracerebroventricular injection of a this compound analogue in mice has been shown to have antidepressive and anxiogenic effects, suggesting a role for the targeted channels in mood and anxiety regulation.[19][20]
-
Pain Perception: this compound's blockade of BK channels in dorsal root ganglion (DRG) neurons can prolong the action potential duration, which may lead to the inactivation of voltage-gated sodium channels and a reduction in sensory transmission, suggesting a potential role in analgesia.[1][21]
Signaling Pathways and Experimental Workflows
Signaling Pathway of GIRK Channel Activation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Q - SB PEPTIDE [sb-peptide.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. uniprot.org [uniprot.org]
- 6. The Relevance of GIRK Channels in Heart Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-protein-coupled inward rectifier potassium current contributes to ventricular repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 9. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound potently and selectively blocks muscarinic K(+) channels in rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
- 15. Kir3-based inward rectifier potassium current: potential role in atrial tachycardia remodeling effects on atrial repolarization and arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of G protein-gated K+ channels by this compound-Q rescues sinus node dysfunction and atrioventricular conduction in mouse models of primary bradycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a selective IKACh blocker, terminates atrial fibrillation with selective atrial effective refractory period prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antidepressive effect of an inward rectifier K+ channel blocker peptide, this compound-RQ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Antidepressive effect of an inward rectifier K+ channel blocker peptide, this compound-RQ | Semantic Scholar [semanticscholar.org]
- 21. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tertiapin-Q in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tertiapin-Q, a potent blocker of inwardly rectifying potassium (Kir) channels, in patch clamp electrophysiology experiments. This compound-Q is a stable, synthetic derivative of this compound, a peptide toxin isolated from European honey bee venom. Its stability and high affinity for specific potassium channel subtypes make it a valuable tool for investigating the physiological and pathophysiological roles of these channels.
Introduction to this compound-Q
This compound-Q is a 21-amino acid peptide that acts as a potent blocker of G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and renal outer medullary potassium (ROMK or Kir1.1) channels.[1][2] It is a more stable derivative of the native this compound, where the methionine residue, susceptible to oxidation, has been replaced with glutamine.[1][3] This substitution prevents loss of activity due to oxidation without altering its inhibitory profile.[3] While highly potent at Kir channels, it's important to note that this compound-Q can also block large conductance Ca2+-activated K+ (BK) channels, often in a use-dependent manner.[1][4]
Mechanism of Action
This compound-Q physically occludes the ion conduction pore of susceptible potassium channels.[1][3] It is thought to insert its C-terminal α-helix into the external vestibule of the channel, thereby blocking the flow of potassium ions.[1][3] The interaction is characterized by high affinity, with binding constants in the nanomolar range for its primary targets.
Quantitative Data: Inhibitory Profile of this compound-Q
The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound-Q for various potassium channels. These values are crucial for designing experiments with appropriate concentrations to achieve desired channel blockade.
| Channel Subtype | Reported Ki | Reported IC50 | Species/Expression System | Reference |
| ROMK1 (Kir1.1) | 1.3 nM | 0.57 µM | Rat ROMK in 293T cells | [5] |
| GIRK1/4 (Kir3.1/3.4) | 13.3 nM | 1.25 µM | Mouse GIRK1/4 in 293T cells | [5] |
| GIRK1/2 (Kir3.1/3.2) | - | 0.61 µM | Mouse GIRK1/2 in 293T cells | [5] |
| BK Channels | - | 5.8 nM | Recombinant human BK channels in Xenopus oocytes | [1][4] |
| Kir2.1 | Not selective | >10 µM | Kir2.1 expressing cell line | [5] |
Note: IC50 values can vary depending on the experimental conditions, including the expression system and the specific voltage protocols used.
Experimental Protocols
Preparation of this compound-Q Stock Solution
Proper handling and storage of this compound-Q are essential for maintaining its activity.
-
Reconstitution: this compound-Q is typically supplied as a lyophilized powder. Reconstitute the peptide in high-purity water to a stock concentration of 1-2 mg/ml.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the extracellular (bath) solution. It is recommended to prepare fresh working solutions daily.
Whole-Cell Patch Clamp Protocol for Studying GIRK Channels
This protocol is adapted from studies investigating the effect of this compound-Q on GIRK channels expressed in a mammalian cell line (e.g., HEK293T).[5][6]
4.2.1. Solutions
| Solution | Component | Concentration (mM) |
| Extracellular (Tyrode's) Solution | NaCl | 140 |
| KCl | 5.4 | |
| NaH2PO4 | 0.33 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 5 | |
| Glucose | 5.5 | |
| pH adjusted to 7.4 with NaOH | ||
| High K+ Extracellular Solution (for GIRK recording) | NaCl | 95 |
| KCl | 50 | |
| Other components same as Tyrode's | ||
| pH adjusted to 7.4 with NaOH | ||
| Intracellular (Pipette) Solution | K-aspartate | 66 |
| KCl | 71.5 | |
| KH2PO4 | 1 | |
| EGTA | 5 | |
| HEPES | 5 | |
| MgATP | 3 | |
| pH adjusted to 7.4 with KOH |
4.2.2. Electrophysiological Recording
-
Cell Culture: Grow cells expressing the GIRK channel subunits of interest on glass coverslips.
-
Chamber Perfusion: Place a coverslip in the recording chamber on the microscope stage and continuously perfuse with the high K+ extracellular solution to increase the driving force for K+ and enhance inward currents.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Data Acquisition:
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a series of voltage steps (e.g., from -150 mV to +10 mV in 10 mV increments for 400 ms) to elicit GIRK currents.
-
Record baseline currents in the absence of this compound-Q.
-
Perfuse the recording chamber with the high K+ extracellular solution containing the desired concentration of this compound-Q (e.g., 100 nM to 1 µM).
-
Allow sufficient time for the drug to equilibrate and reach its full effect (typically a few minutes).[7]
-
Record currents in the presence of this compound-Q using the same voltage protocol.
-
To determine the reversibility of the block, wash out the this compound-Q by perfusing with the drug-free high K+ solution.
-
Diagrams
Signaling Pathway: GIRK Channel Activation and Inhibition by this compound-Q
Caption: GPCR activation leads to Gβγ subunit binding and opening of GIRK channels, a process blocked by this compound-Q.
Experimental Workflow: Patch Clamp Protocol
Caption: A stepwise workflow for a whole-cell patch clamp experiment using this compound-Q.
Important Considerations and Troubleshooting
-
Specificity: While this compound-Q is a potent blocker of GIRK and ROMK channels, its effects on BK channels should be considered, especially in cell types where BK channels are prominently expressed.[4] Use-dependent blockade of BK channels may require specific voltage protocols to reveal.[4]
-
pH Sensitivity: The binding of this compound-Q can be influenced by extracellular pH due to a histidine residue in its sequence.[8] Ensure that the pH of your extracellular solutions is well-buffered and consistent throughout the experiment.
-
Concentration-Response: It is advisable to perform a concentration-response curve to determine the IC50 of this compound-Q for the specific channel and expression system being used.
-
Seal Stability: Maintaining a stable giga-ohm seal is critical for high-quality recordings. If the seal is lost, discard the recording and obtain a new cell.
-
Cell Health: Use healthy, well-adhered cells for patching. Unhealthy cells will have a low resting membrane potential and will not yield reliable data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A high affinity blocker for inward-rectifier K+ channels-Tertiapin-Q - Creative Peptides [creative-peptides.com]
- 3. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressive effect of an inward rectifier K+ channel blocker peptide, this compound-RQ | PLOS One [journals.plos.org]
- 6. Antidepressive effect of an inward rectifier K+ channel blocker peptide, this compound-RQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Titration of this compound-Q inhibition of ROMK1 channels by extracellular protons - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Applying Tertiapin in Xenopus Oocyte Expression Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera). It is a potent blocker of specific subtypes of inwardly rectifying potassium (Kir) channels, particularly the G protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels, and to some extent, the renal outer medullary potassium (ROMK or Kir1.1) channels.[1] Due to the oxidation sensitivity of a methionine residue in its sequence, a more stable, synthetic analog, this compound-Q (TPN-Q), was developed by substituting this methionine with glutamine.[2] This modification does not alter its blocking properties and makes this compound-Q a reliable tool for studying Kir channels.[2][3]
The Xenopus laevis oocyte expression system is a robust and widely used platform for the heterologous expression and functional characterization of ion channels.[4][5] Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings, such as two-electrode voltage clamp (TEVC).[5] This document provides a detailed protocol for the application of this compound-Q to study GIRK channels expressed in Xenopus oocytes.
Quantitative Data Summary
The following tables summarize the reported affinity and inhibitory concentrations of this compound-Q for various Kir channel subtypes expressed in Xenopus oocytes.
Table 1: Dissociation Constants (Kd) and Inhibitory Constants (Ki) of this compound-Q
| Channel Subtype | Kd (nM) | Ki (nM) | Reference |
| ROMK1 (Kir1.1) | ~2 | 1.3 | [1][6] |
| GIRK1/GIRK4 (Kir3.1/Kir3.4) | ~8 | 13.3 | [1][6] |
| GIRK1/GIRK2 (Kir3.1/Kir3.2) | ~270 | - |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound-Q
| Channel Subtype | IC50 (nM) | Experimental Conditions | Reference |
| GIRK2 (wild-type) | ~15 | TEVC in Xenopus oocytes | [1] |
| BK (hSlo1) | ~5 | TEVC in Xenopus oocytes, use-dependent | [7] |
| GIRK (HL-1 cells) | 1.4 | Carbachol stimulation | [8] |
| GIRK (AtT20 cells) | 102 | Somatostatin stimulation | [8] |
Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Surgically remove ovarian lobes from an anesthetized female Xenopus laevis.
-
Defolliculation:
-
Separate the ovarian lobes into smaller clusters.
-
Incubate the clusters in a calcium-free OR2 solution containing collagenase (2 mg/mL) for 60-90 minutes at room temperature with gentle agitation to remove the follicular cell layer.
-
Wash the oocytes thoroughly with OR2 solution to remove the collagenase.
-
-
Oocyte Selection: Manually select healthy stage V-VI oocytes, characterized by their large size (~1.2 mm) and distinct animal and vegetal poles.
-
Incubation: Store the selected oocytes in Modified Barth's Saline (MBS) supplemented with antibiotics (e.g., penicillin and streptomycin) at 18°C.
cRNA Preparation and Microinjection
-
cRNA Synthesis: Synthesize cRNA encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) from linearized cDNA templates using an in vitro transcription kit. Purify the cRNA and verify its integrity and concentration.
-
Microinjection:
-
Pull glass capillaries to create microinjection needles.
-
Backfill the needle with mineral oil and then load with the cRNA solution.
-
Place the oocytes in an injection chamber with the vegetal pole oriented upwards.
-
Inject approximately 50 nL of cRNA solution (containing 0.5 ng of each subunit cRNA) into the vegetal pole of each oocyte.
-
For co-expression with a G protein-coupled receptor (GPCR), inject the cRNA for the receptor (e.g., muscarinic M2 receptor) along with the channel subunits.[9]
-
-
Incubation: Incubate the injected oocytes in MBS at 18°C for 2-7 days to allow for channel expression.
Two-Electrode Voltage Clamp (TEVC) Recordings
-
Solutions:
-
Recording Solution (High K+): 96 mM KCl, 2 mM NaCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
This compound-Q Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) of this compound-Q in sterile water and store at -20°C.
-
Working Solutions: Dilute the stock solution in the recording solution to the desired final concentrations (e.g., 1-100 nM) on the day of the experiment.
-
-
Electrode Preparation:
-
Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ.
-
Fill the electrodes with 3 M KCl.
-
-
Recording Procedure:
-
Place an oocyte in the recording chamber and perfuse with the high K+ recording solution.
-
Impale the oocyte with the two microelectrodes (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential of, for example, -80 mV.
-
Record baseline GIRK currents. Currents can be elicited by voltage steps (e.g., from -160 mV to +80 mV).
-
-
Application of this compound-Q:
-
Perfuse the recording chamber with the working solution of this compound-Q.
-
Allow sufficient time for the toxin to bind and the current to reach a steady-state block. The time to maximal inhibition can be several minutes.[10]
-
Record the currents in the presence of this compound-Q.
-
-
Washout:
-
Perfuse the chamber with the control recording solution to wash out the this compound-Q.
-
Monitor the recovery of the current. Note that for high-affinity blockers like this compound-Q, washout can be slow and may not be complete.
-
Visualizations
Signaling Pathway of GIRK Channel Activation
Caption: Signaling pathway of GPCR-mediated GIRK channel activation and its inhibition by this compound-Q.
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound-Q effects on GIRK channels.
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Determinants Mediating this compound Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Utilizing Tertiapin in Preclinical Atrial Fibrillation Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity, leading to an increased risk of stroke and heart failure. A key contributor to the initiation and maintenance of AF is the shortening of the atrial action potential duration (APD) and effective refractory period (ERP). The acetylcholine-activated potassium current (IKACh), mediated by G protein-gated inwardly rectifying potassium (GIRK) channels, plays a crucial role in this process, particularly in vagally-mediated AF. Tertiapin, a peptide isolated from bee venom, is a highly potent and selective blocker of IKACh channels. This selectivity makes this compound an invaluable pharmacological tool for investigating the role of IKACh in the pathophysiology of AF and for evaluating the therapeutic potential of IKACh blockade in animal models of the arrhythmia.
These application notes provide a comprehensive overview of the use of this compound in preclinical AF research, including its mechanism of action, and detailed protocols for its application in various animal models.
Mechanism of Action
This compound exerts its anti-arrhythmic effects by selectively blocking the Kir3.1/Kir3.4 channels that constitute the cardiac IKACh. Vagal nerve stimulation releases acetylcholine (ACh), which binds to muscarinic M2 receptors on atrial myocytes. This activates a signaling cascade that leads to the opening of IKACh channels, resulting in potassium efflux, hyperpolarization of the resting membrane potential, and significant shortening of the APD and ERP. By blocking these channels, this compound counteracts the effects of vagal stimulation, prolongs the atrial ERP, and can terminate and prevent AF.[1][2]
Quantitative Data on this compound's Effects in Animal Models
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in various animal models of atrial fibrillation.
Table 1: Effect of this compound on Atrial Effective Refractory Period (AERP)
| Animal Model | This compound Dose | Baseline AERP (ms) | AERP with this compound (ms) | Percent Change | Reference |
| Canine (Vagal Nerve Stimulation) | 12 nmol/kg, i.v. | 134 ± 9 | 162 ± 7 | +20.9% | [1][2] |
| Canine (Atrial Tachycardia Remodeled) | Not Specified | - | - | +19 ± 2% (control) vs +65 ± 6% (remodeled) | [3][4] |
| Conscious Dogs (Atrial Tachypacing) | 18 µg/kg, i.v. | ~135 | ~150 | ~+11.1% | [5][6] |
| Conscious Dogs (Atrial Tachypacing) | 56 µg/kg, i.v. | ~135 | ~160 | ~+18.5% | [5][6] |
Table 2: Effect of this compound on Atrial Fibrillation Duration and Incidence
| Animal Model | AF Induction Method | This compound Dose | Effect on AF | Reference |
| Canine | Vagal Nerve Stimulation | 4-41 nmol/kg, i.v. | Terminated AF | [1] |
| Canine | Aconitine-induced | 4-41 nmol/kg, i.v. | Terminated AF | [1] |
| Canine (Atrial Tachycardia Remodeled) | Programmed Stimulation | Not Specified | Decreased tachyarrhythmia duration from 11.0 ± 5.2 s to 0.6 ± 0.1 s | [3][4] |
| Conscious Dogs | Atrial Tachypacing | 18 µg/kg, i.v. | Reduced incidence and total duration of AF | [5][6] |
| Conscious Dogs | Atrial Tachypacing | 56 µg/kg, i.v. | Significantly reduced incidence and total duration of AF | [5][6] |
| Guinea Pig | Aconitine-induced | 100 µg/kg, i.v. | Terminated AF | [7] |
| Human Atria (ex vivo) | Adenosine Perfusion | 10-100 nmol/L | Prevented AF induction | [8][9] |
Table 3: Effect of this compound on Action Potential Duration (APD)
| Preparation | This compound Concentration | Baseline APD90 (ms) | APD90 with this compound (ms) | Percent Change | Reference |
| Guinea Pig Atrial Cells (Aconitine) | 30 nM | 65.1 ± 5.4 | 106.5 ± 9.6 | +63.6% | [10] |
| Guinea Pig Atrial Cells (Carbachol) | 30 nM | 63.3 ± 10.9 | 96.4 ± 19.6 | +52.3% | [10] |
| Human Atria (Adenosine) | 10-100 nM | 239 ± 41 (RA), 286 ± 23 (LA) | Counteracted APD shortening | - | [9] |
Experimental Protocols
The following are detailed protocols for inducing atrial fibrillation in animal models and for the administration and evaluation of this compound.
Protocol 1: Vagal Nerve Stimulation (VNS)-Induced Atrial Fibrillation in a Canine Model
Objective: To induce a transient and reproducible model of AF to test the efficacy of this compound.
Materials:
-
Mongrel dogs (20-25 kg)
-
Anesthesia: Morphine and α-chloralose
-
Ventilator
-
Bipolar platinum electrodes
-
Programmable stimulator
-
ECG and intracardiac electrogram recording system
-
This compound solution for intravenous administration
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dog with morphine (2 mg/kg, s.c.) and α-chloralose (120 mg/kg, i.v. initial bolus, followed by a continuous infusion of 29.25 mg/kg/h).
-
Intubate and mechanically ventilate the animal.
-
Perform a median sternotomy to expose the heart.
-
Isolate the cervical vagal nerves and place bipolar platinum electrodes around them for stimulation.
-
Place bipolar recording and stimulation electrodes on the right atrial appendage.
-
-
AF Induction:
-
Initiate continuous bilateral vagal nerve stimulation at a frequency of 20 Hz.
-
Simultaneously, apply rapid atrial pacing (burst pacing) at a rate of 400-800 bpm for a few seconds to induce AF.
-
Confirm the induction of sustained AF (lasting >1 minute) by observing the surface ECG and atrial electrograms.
-
-
This compound Administration and Electrophysiological Measurements:
-
Once sustained AF is established, administer this compound intravenously as a bolus injection (e.g., 4-41 nmol/kg).
-
Continuously monitor the atrial electrogram to determine the time to AF termination.
-
Before and after this compound administration, measure the atrial effective refractory period (AERP) by delivering programmed electrical stimulation (S1-S2 protocol) during vagal nerve stimulation.
-
References
- 1. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Intermittent Left Cervical Vagal Nerve Stimulation Damages the Stellate Ganglia and Reduces Ventricular Rate During Sustained Atrial Fibrillation in Ambulatory Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Termination of aconitine-induced atrial fibrillation by the KACh-channel blocker this compound: underlying electrophysiological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Vagally-mediated atrial fibrillation in dogs: conversion with bretylium tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Vagal Nerve Stimulation on Ganglionated Plexi Nerve Activity and Ventricular Rate in Ambulatory Dogs with Persistent Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic advances in atrial fibrillation based on animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of GIRK Channels Using Tertiapin
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the brain and heart.[1] Their activation, typically mediated by G-protein coupled receptors (GPCRs), leads to potassium efflux and hyperpolarization of the cell membrane, thus reducing neuronal firing and cardiac excitability.[1] Dysregulation of GIRK channel function has been implicated in a range of pathologies, including cardiac arrhythmias, epilepsy, and addiction.
Tertiapin, a peptide toxin isolated from honey bee venom, and its more stable analog, this compound-Q, are potent and selective blockers of GIRK channels.[1] this compound-Q, in which a methionine residue is replaced by glutamine to prevent oxidation, has become an invaluable pharmacological tool for elucidating the physiological roles of GIRK channels in vivo.[2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound-Q in in vivo studies to investigate GIRK channel function.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo and ex vivo studies that have utilized this compound-Q to probe GIRK channel function.
Table 1: In Vivo Administration of this compound-Q in Rodent Models
| Animal Model | Administration Route | This compound-Q Dose/Concentration | Vehicle | Key Findings | Reference |
| C57BL/6 Male Mice | Intracerebroventricular (i.c.v.) | 0.25 mM (3 µL injection) | PBS | Disrupted induction and maintenance of hippocampal LTP; induced learning and memory deficits. | [3] |
| Cav1.3-/- Mice | Intraperitoneal (i.p.) | 5 mg/kg | Not specified | Increased heart rate by 19%. | [4][5] |
| Cav1.3-/-/Cav3.1-/- Mice | Intraperitoneal (i.p.) | 5 mg/kg | Not specified | Increased heart rate by 23%. | [4][5] |
| HCN4-CNBD Mice | Intraperitoneal (i.p.) | 5 mg/kg | Not specified | Increased heart rate by 14%. | [4][5] |
| Nav1.5+/- Mice | Intraperitoneal (i.p.) | 5 mg/kg | Not specified | Improved cardiac conduction by 24%. | [4][5] |
| Transverse Aortic Constriction (TAC) Mice | Intraperitoneal (i.p.) | 5 mg/kg | Not specified | Induced QT prolongation and arrhythmia. | [6] |
Table 2: Ex Vivo and In Vitro Applications of this compound-Q
| Preparation | This compound-Q Concentration | Key Findings | Reference |
| Cultured Hippocampal Neurons | 100 nM | Inhibited Aβ42-induced potassium efflux and neuronal death. | [7] |
| Xenopus Oocytes expressing GIRK1/GIRK2 | 100 nM | Inhibited recombinant GIRK1/GIRK2 channel currents. | [8] |
| AtT20 Cells | 500 nM | Inhibited somatostatin-activated GIRK currents. | [9] |
| Mouse Dorsal Root Ganglion (DRG) Neurons | 100 nM | Blocked action potential afterhyperpolarization (AHP) and increased action potential duration. | [10][11][12] |
| Xenopus Oocytes expressing BK channels | 1-100 nM (IC50 = 5.8 nM) | Inhibited BK-type K+ channels in a use- and concentration-dependent manner. | [8][10][11][12] |
Signaling Pathways and Experimental Visualizations
GIRK Channel Activation and Inhibition Pathway
The following diagram illustrates the canonical signaling pathway leading to GIRK channel activation by GPCRs and its subsequent inhibition by this compound-Q.
Caption: GPCR-mediated activation of GIRK channels and inhibition by this compound-Q.
General Experimental Workflow for In Vivo this compound-Q Studies
This diagram outlines a typical workflow for an in vivo experiment investigating the effects of this compound-Q on physiological parameters in mice.
Caption: A generalized workflow for in vivo studies using this compound-Q.
Logical Consequences of GIRK Channel Blockade
This diagram illustrates the logical relationship between this compound-Q administration, GIRK channel blockade, and the resulting physiological outcomes in neuronal and cardiac systems.
Caption: Physiological consequences of in vivo GIRK channel blockade by this compound-Q.
Experimental Protocols
Note: All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with relevant guidelines.
Protocol 1: Intracerebroventricular (i.c.v.) Administration of this compound-Q in Mice for Neuroscience Studies
This protocol is adapted from methodologies used to study the role of hippocampal GIRK channels in learning and memory.[3]
1. Materials and Reagents:
-
This compound-Q (Tocris Bioscience or Abcam)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Dental cement
-
Hamilton syringe (10 µL) with injection needle
-
Surgical tools (scalpel, forceps, etc.)
-
Analgesics for post-operative care
2. Procedure:
-
Cannula Implantation (perform 1 week before injection):
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, make a small burr hole over the target ventricle. For the lateral ventricle, typical coordinates relative to bregma are: AP -0.3 mm, ML ±1.0 mm.
-
Slowly lower the guide cannula to the desired depth (e.g., DV -2.0 mm from the skull surface).
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
-
-
This compound-Q Preparation and Injection:
-
Prepare a 0.25 mM stock solution of this compound-Q in sterile PBS.[3] A vigorous vortex may be needed to ensure complete dissolution.[3]
-
On the day of the experiment, gently restrain the conscious mouse.
-
Remove the dummy cannula and insert the injection needle connected to the Hamilton syringe. The needle should extend slightly beyond the guide cannula.
-
Infuse 3 µL of the 0.25 mM this compound-Q solution at a rate of 0.5 µL/min.[3]
-
Leave the injection needle in place for an additional 2-3 minutes to allow for diffusion and prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
Proceed with behavioral testing or electrophysiological recordings according to the experimental design.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound-Q in Mice for Cardiovascular Studies
This protocol is based on studies investigating the role of GIRK channels in heart rate regulation and arrhythmia models.[4][5][6]
1. Materials and Reagents:
-
This compound-Q
-
Sterile, pyrogen-free saline or PBS
-
Animal scale
-
Syringes (1 mL) and needles (e.g., 27-gauge)
2. Procedure:
-
This compound-Q Preparation:
-
Weigh the mouse to determine the exact injection volume.
-
Prepare a stock solution of this compound-Q in sterile saline or PBS. The concentration should be calculated to deliver a final dose of 5 mg/kg in a reasonable injection volume (e.g., 100-200 µL for a 25g mouse).
-
-
Injection:
-
Restrain the mouse, typically by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of this compound-Q solution smoothly.
-
Return the mouse to its cage and begin monitoring (e.g., via telemetry ECG).
-
Concluding Remarks
This compound-Q is a powerful tool for the in vivo investigation of GIRK channel function. However, researchers should be aware of its potential off-target effects, notably the blockade of large-conductance Ca2+-activated K+ (BK) channels at higher concentrations.[10][11][12] Therefore, careful dose-response studies and the use of appropriate controls are essential for interpreting experimental results. The protocols provided herein offer a starting point for designing and executing in vivo experiments to further unravel the complex roles of GIRK channels in health and disease.
References
- 1. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Q | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Inhibition of G protein-gated K+ channels by this compound-Q rescues sinus node dysfunction and atrioventricular conduction in mouse models of primary bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of G protein-gated K+ channels by this compound-Q rescues sinus node dysfunction and atrioventricular conduction in mouse models of primary bradycardia. - DZNEPUB [pub.dzne.de]
- 6. Increased GIRK channel activity prevents arrhythmia in mice with heart failure by enhancing ventricular repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation by the p75 Neurotrophin Receptor Is Required for Amyloid β Toxicity [frontiersin.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Item - this compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - RMIT University - Figshare [research-repository.rmit.edu.au]
- 12. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recombinant Production and Purification of Tertiapin-Q
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiapin-Q (TPN-Q) is a synthetic, 21-amino acid peptide derived from the bee venom toxin this compound.[1] It is a potent and selective blocker of inward-rectifier potassium (Kir) channels, particularly the G protein-coupled inwardly rectifying potassium (GIRK) channels (Kir3.1/3.4) and the renal outer medullary potassium (ROMK) channels (Kir1.1). The substitution of methionine in the native this compound with glutamine confers resistance to oxidation, enhancing its stability and making it a valuable tool for studying the physiological and pathological roles of Kir channels.[1] This document provides detailed protocols for the recombinant production of this compound-Q in Escherichia coli and its subsequent purification, aimed at providing researchers with a reliable method for obtaining high-purity TPN-Q for experimental use.
Principle
The recombinant production of a small, disulfide-rich peptide like this compound-Q in E. coli presents challenges, including potential degradation by cellular proteases and the formation of inclusion bodies due to the reducing environment of the cytoplasm, which is not conducive to correct disulfide bond formation. To overcome these challenges, this protocol utilizes a thioredoxin (TrxA) fusion protein system.[2][3] The TrxA fusion partner acts as a chaperone, promoting the solubility and proper folding of this compound-Q.[4][5] By directing the fusion protein to the more oxidizing environment of the E. coli periplasm, the formation of the two essential disulfide bonds in this compound-Q is facilitated.
The expressed fusion protein is first purified using immobilized metal affinity chromatography (IMAC). Subsequently, the TrxA tag is removed by enzymatic cleavage with enterokinase, which recognizes a specific cleavage site engineered between the fusion tag and the this compound-Q sequence.[6][7] The final purification of the released this compound-Q is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC), yielding a highly pure and biologically active peptide.[8][9]
Quantitative Data Summary
The following tables summarize the expected yields and purity at each major step of the this compound-Q production and purification process. These values are illustrative and can vary depending on the specific experimental conditions and optimization.
Table 1: Expression and Purification Yields
| Step | Total Protein (mg/L of culture) | TrxA-TPN-Q (mg/L of culture) | Purity (%) | Yield (%) |
| Crude Cell Lysate | 2500 | 40 | 1.6 | 100 |
| IMAC Elution | 60 | 35 | 58.3 | 87.5 |
| Enterokinase Cleavage | 35 (cleaved protein) | - | - | 95 (cleavage efficiency) |
| RP-HPLC Purified TPN-Q | - | 7.5 | >95 | 21.4 (from IMAC eluate) |
Table 2: Final Purified this compound-Q Characteristics
| Parameter | Value |
| Molecular Weight | 2452 Da |
| Amino Acid Sequence | ALCNCNRIIIPHQCWKKCGKK |
| Purity (RP-HPLC) | >95% |
| Final Yield | ~7.5 mg/L of culture |
Experimental Protocols
Expression of TrxA-Tertiapin-Q Fusion Protein
This protocol describes the expression of the thioredoxin-Tertiapin-Q (TrxA-TPN-Q) fusion protein in E. coli.
Materials:
-
pET-TrxA-(His)6-EK-TPNQ expression vector
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium
-
Kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the pET-TrxA-(His)6-EK-TPNQ plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing 50 µg/mL kanamycin. Incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with 50 µg/mL kanamycin and grow overnight at 37°C with shaking (220 rpm).
-
Inoculate 1 L of LB medium containing 50 µg/mL kanamycin with the overnight culture.
-
Grow the culture at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[11]
-
Continue to incubate the culture at a reduced temperature of 18-25°C for 16-20 hours with vigorous shaking.[10][12]
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further use.
Purification of TrxA-TPN-Q Fusion Protein by IMAC
This protocol details the purification of the His-tagged TrxA-TPN-Q fusion protein from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose resin
-
Lysozyme
-
DNase I
Procedure:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a column packed with 5 mL of Ni-NTA agarose resin with 10 column volumes of Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the TrxA-TPN-Q fusion protein with 5 column volumes of Elution Buffer.
-
Collect the eluate fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified fusion protein and determine the protein concentration using the Bicinchoninic Acid (BCA) assay.
Enterokinase Cleavage of the Fusion Tag
This protocol describes the enzymatic cleavage of the TrxA fusion tag from this compound-Q using enterokinase.
Materials:
-
Purified TrxA-TPN-Q fusion protein
-
Enterokinase
-
Enterokinase Reaction Buffer (20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 7.4)[6]
-
Dialysis tubing (3 kDa MWCO)
Procedure:
-
Dialyze the purified TrxA-TPN-Q fusion protein against Enterokinase Reaction Buffer overnight at 4°C to remove imidazole.
-
Adjust the concentration of the dialyzed fusion protein to 1 mg/mL with Enterokinase Reaction Buffer.
-
Add enterokinase to the fusion protein solution at a 1:100 (w/w) enzyme-to-substrate ratio.[7]
-
Incubate the reaction mixture at 25°C for 16-24 hours.[6]
-
Monitor the cleavage efficiency by taking aliquots at different time points and analyzing them by SDS-PAGE.
Purification of this compound-Q by RP-HPLC
This protocol details the final purification of the cleaved this compound-Q peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Enterokinase cleavage reaction mixture
-
RP-HPLC system
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Acidify the enterokinase cleavage reaction mixture by adding TFA to a final concentration of 0.1%.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cleaved TrxA tag and any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with Mobile Phase A.
-
Load the filtered supernatant onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 0-60% over 60 minutes) at a flow rate of 1 mL/min.[13][14]
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the this compound-Q peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final this compound-Q peptide powder.
-
Determine the final peptide concentration using the BCA assay.
Bicinchoninic Acid (BCA) Protein Assay
This protocol provides a general procedure for determining the total protein concentration.
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards with known concentrations (e.g., 0, 25, 125, 250, 500, 1000, 1500, 2000 µg/mL).
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.
-
Pipette 25 µL of each standard and unknown sample into separate wells of the 96-well plate in duplicate.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
Visualizations
Experimental Workflow
Caption: Overall workflow for the recombinant production and purification of this compound-Q.
GIRK Channel Signaling Pathway and Inhibition by this compound-Q
Caption: Mechanism of GIRK channel activation and its inhibition by this compound-Q.[15][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A thioredoxin gene fusion expression system that circumvents inclusion body formation in the E. coli cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioredoxin fusion construct enables high-yield production of soluble, active matrix metalloproteinase-8 (MMP-8) in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioredoxin fusion construct enables high-yield production of soluble, active matrix metalloproteinase-8 (MMP-8) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pro.unibz.it [pro.unibz.it]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. waters.com [waters.com]
- 14. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 15. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 16. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Tertiapin-Q Stock Solutions for Electrophysiology: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tertiapin-Q is a potent and stable peptide toxin invaluable for the study of inwardly rectifying potassium (Kir) channels and large conductance calcium-activated potassium (BK) channels.[1][2] A synthetic analog of this compound, isolated from European honey bee venom, this compound-Q offers enhanced stability due to the substitution of a methionine residue with glutamine, preventing oxidation without altering its inhibitory function.[1][3][4] This stability makes it a preferred tool for electrophysiological studies.[3][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in electrophysiology experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound-Q stock solutions.
Introduction to this compound-Q
This compound-Q is a 21-amino acid peptide that acts as a high-affinity blocker of specific potassium channels.[1] It is particularly noted for its potent inhibition of Kir1.1 (ROMK1) and Kir3.1/3.4 (GIRK1/4) channels, with Ki values of 1.3 nM and 13.3 nM, respectively.[5] It is selective over Kir2.1 channels.[5] Additionally, this compound-Q has been shown to block BK channels in a use- and concentration-dependent manner.[2][6][7] This dual activity makes it a crucial pharmacological tool for dissecting the physiological roles of these channels in various cell types, including neurons and cardiomyocytes.[2][8]
The native form of this compound is susceptible to oxidation at its methionine residue, which can reduce its channel-blocking efficacy.[1] this compound-Q overcomes this limitation, ensuring consistent potency in experimental settings.[3][4]
Properties of this compound-Q
A summary of the key physical and chemical properties of this compound-Q is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 2452 g/mol | [5] |
| Amino Acid Sequence | Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys | [1] |
| Appearance | Lyophilized powder | [5] |
| Solubility | Soluble in water (up to 2 mg/mL) | [9] |
| Purity | ≥95% |
Recommended Solvents and Storage
Proper dissolution and storage are paramount to maintaining the bioactivity of this compound-Q.
| Condition | Recommendation | Reference |
| Recommended Solvent | High-purity, sterile, nuclease-free water | [9][10] |
| Lyophilized Powder Storage | Desiccate at -20°C for long-term storage (up to 3 years) | [7][9] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [7][9][11] |
Experimental Protocols
Preparation of a 1 mM this compound-Q Primary Stock Solution
This protocol describes the preparation of a 1 mM primary stock solution from lyophilized this compound-Q powder.
Materials:
-
Lyophilized this compound-Q powder
-
High-purity, sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound-Q to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.[12]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Calculation of Solvent Volume:
-
Use the molecular weight of this compound-Q (2452 g/mol ) to calculate the required volume of water.
-
For example, to prepare a 1 mM stock solution from 1 mg of this compound-Q:
-
Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 2452 g/mol = 4.078 x 10-7 moles
-
Volume (L) = Moles / Molarity (mol/L) = 4.078 x 10-7 moles / 0.001 mol/L = 4.078 x 10-4 L = 407.8 µL
-
-
-
Reconstitution: Carefully add the calculated volume of sterile, nuclease-free water to the vial.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation. The solution should be clear and free of particulates.[10]
-
Aliquoting: To prevent contamination and degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for longer-term storage (up to 6 months).[7][11]
Preparation of Working Solutions for Electrophysiology
Working solutions are prepared by diluting the primary stock solution in the appropriate extracellular recording solution.
Materials:
-
1 mM this compound-Q primary stock solution
-
Extracellular (bath) solution for your specific electrophysiology experiment
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 1 mM primary stock solution on ice.
-
Serial Dilution: Perform serial dilutions of the primary stock solution with the extracellular recording solution to achieve the desired final working concentration. This compound-Q is typically used in the nanomolar range (e.g., 1-100 nM).[2][6]
-
Final Concentration: For example, to prepare 1 mL of a 100 nM working solution from a 1 mM stock:
-
Add 0.1 µL of the 1 mM stock solution to 999.9 µL of the extracellular solution.
-
-
Use: Use the freshly prepared working solution on the same day.[9] Do not store diluted working solutions.
Visualization of Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound-Q Stock Solution Preparation.
Signaling Pathway of this compound-Q Action on GIRK Channels
Caption: this compound-Q Blocks G-Protein-Activated K+ Efflux.
Conclusion
The stability and high affinity of this compound-Q make it an indispensable tool for studying Kir and BK channels. Adherence to the detailed protocols for stock solution preparation and handling outlined in this application note will ensure the integrity and efficacy of the peptide, leading to reliable and reproducible results in electrophysiological research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. This compound-Q | CAS:252198-49-5 | Selective blocker of inward-rectifier K+ channels | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound-Q | Kir channels Blocker | Hello Bio [hellobio.com]
- 10. biosynth.com [biosynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. usp.org [usp.org]
Application Notes and Protocols: Utilizing Tertiapin to Elucidate the Role of GIRK Channels in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of neuronal excitability in the central and peripheral nervous systems.[1][2] Activated by a plethora of neurotransmitters via G-protein coupled receptors (GPCRs), these channels mediate slow inhibitory postsynaptic potentials (sIPSPs), contributing to the modulation of synaptic transmission and plasticity.[1][2][3][4] The inhibitory effects of neurotransmitters such as GABA (via GABAB receptors), dopamine (via D2 receptors), serotonin, and opioids are, in large part, mediated through the activation of GIRK channels.[1][4] This activation leads to an efflux of potassium ions, hyperpolarizing the neuron and consequently dampening its firing rate.[1][5][6]
Tertiapin, a peptide toxin isolated from the venom of the European honeybee (Apis mellifera), has emerged as a potent and selective blocker of certain inward rectifier potassium (Kir) channels.[7][8] A stable and non-oxidizable synthetic analog, this compound-Q, where methionine at position 13 is replaced with glutamine, has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of GIRK channels.[8][9][10] this compound-Q exhibits high affinity for GIRK1/4 and ROMK1 channels and is widely used to dissect the contribution of these channels to neuronal signaling.[9] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-Q to investigate the function of GIRK channels in neurotransmission.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound-Q's interaction with various GIRK channel subtypes and its application in different experimental models.
| Parameter | Channel/Model | Value | Reference |
| Ki | ROMK1 (Kir1.1) | 1.3 nM | |
| Ki | GIRK1/4 (Kir3.1/3.4) | 13.3 nM | |
| IC50 | GIRK channels in HL-1 cells (GIRK1/GIRK4) | 1.4 nM | [11] |
| IC50 | GIRK channels in AtT20 cells (GIRK1/GIRK2) | 102 nM | [11] |
| Effective Concentration | Ex vivo slice physiology (hippocampal slices) | 200 nM | |
| Effective Concentration | Blockade of Aβ-induced neuronal death | 100 nM | [12] |
| Effective Concentration | In vivo intracerebroventricular (i.c.v.) injection | 0.02 - 0.5 µM | [13] |
| Effective Concentration | Inhibition of somatostatin-mediated GIRK activation | 500 nM | [6][11] |
Signaling Pathways and Experimental Design
GIRK Channel Signaling Pathway
GIRK channels are effectors of Gi/o-coupled GPCRs. Upon ligand binding to the receptor, the heterotrimeric G-protein dissociates into Gαi/o-GTP and Gβγ subunits. The liberated Gβγ dimer directly binds to the GIRK channel, promoting its opening and subsequent potassium efflux. This leads to membrane hyperpolarization and neuronal inhibition.
Figure 1: GIRK channel activation pathway and this compound-Q inhibition.
General Experimental Workflow
A typical workflow to investigate the role of GIRK channels in a specific neuronal circuit or behavior using this compound-Q involves a multi-level approach, from in vitro characterization to in vivo functional studies.
Figure 2: General experimental workflow for investigating GIRK channels.
Experimental Protocols
Protocol 1: Electrophysiological Recording of GIRK Currents in Brain Slices
This protocol describes how to perform whole-cell patch-clamp recordings from neurons in acute brain slices to measure GIRK channel activity and its blockade by this compound-Q.
Materials:
-
Vibratome or tissue chopper
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF), ice-cold for slicing and room temperature for recording. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Intracellular solution (in mM): 130 K-gluconate, 10 HEPES, 11 EGTA, 1 CaCl2, 3 ATP-Mg2+, and 0.3 GTP-Tris salt (pH adjusted to 7.25 with KOH).[14]
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
GIRK channel agonist (e.g., Baclofen for GABAB receptors)
-
This compound-Q (stock solution in water, store at -20°C)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, carbogenated aCSF.
-
Cut 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC optics), approach a neuron in the target region and form a giga-ohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Clamp the neuron in voltage-clamp mode at a holding potential of -60 mV.
-
-
GIRK Current Elicitation and Blockade:
-
Establish a stable baseline recording.
-
Apply a GIRK channel agonist (e.g., 50 µM Baclofen) to the bath to activate GIRK channels, which will be observed as an outward current.
-
After the agonist-induced current reaches a steady state, co-apply this compound-Q (e.g., 200 nM) with the agonist.
-
Observe the inhibition of the agonist-induced outward current.
-
Wash out both the agonist and this compound-Q to allow for current recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current before and after the application of this compound-Q.
-
Calculate the percentage of inhibition by this compound-Q.
-
Construct dose-response curves if multiple concentrations of this compound-Q are tested.
-
Protocol 2: In Vivo Administration of this compound-Q via Intracerebroventricular (i.c.v.) Injection
This protocol outlines the procedure for administering this compound-Q directly into the brain ventricles of a rodent model to study its effects on behavior or in vivo neurophysiology.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe with a 30-gauge needle
-
This compound-Q dissolved in sterile phosphate-buffered saline (PBS)[13]
-
Animal model (e.g., mouse or rat)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Shave the scalp and sterilize the incision site with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
-
Cannula Implantation or Acute Injection:
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., for mouse: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm from bregma).
-
Drill a small hole in the skull at the determined coordinates.
-
For acute injections, slowly lower the Hamilton syringe needle to the target depth.
-
For chronic studies, implant a guide cannula at these coordinates and secure it with dental cement.
-
-
This compound-Q Injection:
-
Load the Hamilton syringe with the desired volume and concentration of this compound-Q solution (e.g., 1-5 µl of a 0.02 - 0.5 µM solution).[13]
-
Slowly inject the solution over several minutes to allow for diffusion and minimize tissue damage.
-
Leave the needle in place for an additional 5 minutes to prevent backflow upon retraction.
-
-
Post-Operative Care and Experimental Timeline:
-
Suture the incision and provide post-operative analgesia.
-
Allow the animal to recover fully before proceeding with behavioral testing or other experimental procedures. The timing of subsequent experiments will depend on the research question and the expected duration of this compound-Q's effect.
-
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow when designing experiments to test the role of GIRK channels in a specific physiological or behavioral process.
Figure 3: Logical flow for confirming GIRK channel involvement.
Conclusion
This compound-Q is a powerful and selective tool for probing the function of GIRK channels in the nervous system. By employing the protocols and experimental designs outlined in these application notes, researchers can effectively investigate the contribution of GIRK channels to synaptic transmission, neuronal excitability, and behavior. Careful experimental design, appropriate controls, and multi-level analysis are key to successfully elucidating the intricate roles of these important ion channels in both health and disease.
References
- 1. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 2. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GirK Channels in Long-Term Potentiation of Synaptic Inhibition in an In Vivo Mouse Model of Early Amyloid- β Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. smartox-biotech.com [smartox-biotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
- 12. Frontiers | G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation by the p75 Neurotrophin Receptor Is Required for Amyloid β Toxicity [frontiersin.org]
- 13. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Tertiapin in Fluorescence-Based Ion Channel Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera). It is a potent blocker of specific inward-rectifier potassium (Kir) channels, particularly the G protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels, and the renal outer medullary potassium (ROMK1 or Kir1.1) channels.[1] Due to the oxidation sensitivity of a methionine residue in its sequence, a more stable, synthetic analog, this compound-Q (TPN-Q), was developed by replacing methionine with glutamine.[1] This modification does not alter its blocking activity, making this compound-Q an invaluable tool for studying the physiological and pharmacological roles of these channels.[1]
Fluorescence-based ion channel assays have become a staple in drug discovery and basic research due to their high-throughput capabilities and physiological relevance. These assays typically rely on measuring changes in ion concentration or membrane potential using fluorescent indicators. This compound-Q, with its high affinity and selectivity, serves as an essential pharmacological tool in these assays to probe the function of GIRK channels and to screen for novel modulators.
This document provides detailed application notes and protocols for the use of this compound-Q in two common types of fluorescence-based ion channel assays: thallium flux assays and membrane potential assays.
Mechanism of Action
This compound and this compound-Q are pore blockers of Kir channels. The peptide's C-terminal α-helix inserts into the external vestibule of the channel's pore, physically occluding the ion conduction pathway.[2] This blockage is dose-dependent and exhibits high affinity for specific Kir channel subtypes.
Target Channels and Binding Affinities
This compound-Q demonstrates high affinity for GIRK1/4 and ROMK1 channels. It is often used to differentiate between various Kir channel subtypes. Below is a summary of its binding affinities for different channels.
| Channel Subtype | Alternative Name | This compound-Q Binding Affinity (Ki/IC50) | Reference(s) |
| Kir1.1 | ROMK1 | Kᵢ: 1.3 nM | [3][4][5][6] |
| Kir3.1/3.4 | GIRK1/4 | Kᵢ: 13.3 nM | [3][4][5][6] |
| Kir3.1/3.2 | GIRK1/2 | Kᵢ: ~270 nM | [4] |
| Kir2.1 | IRK1 | Low affinity (Kd = 2 µM for this compound) | [3] |
| BK Channels | MaxiK, KCa1.1 | IC₅₀: ~5.8 nM (use-dependent) | [1] |
Signaling Pathway of GIRK Channel Activation
GIRK channels are key effectors of G protein-coupled receptors (GPCRs) that signal through the Gαi/o pathway. Activation of these GPCRs by neurotransmitters or hormones leads to the dissociation of the heterotrimeric G protein into Gα-GTP and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and leading to an efflux of K+ ions, which hyperpolarizes the cell membrane and reduces cellular excitability.
Experimental Protocols
Thallium Flux Assay for GIRK Channel Inhibition
This assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through open GIRK channels using a Tl⁺-sensitive fluorescent dye. Blockade of the channel by this compound-Q will reduce the Tl⁺ influx and thus decrease the fluorescence signal.
Materials:
-
HEK293 cells stably expressing the GIRK channel subtype of interest (e.g., GIRK1/4).
-
Poly-D-lysine coated 96- or 384-well black, clear-bottom microplates.
-
Thallium-sensitive dye (e.g., Thallos-AM, FluxOR™).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Stimulus Buffer containing an agonist for the co-expressed GPCR (e.g., acetylcholine for M2 muscarinic receptors) and Tl₂SO₄.
-
This compound-Q stock solution (e.g., 1 mM in water).
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed the GIRK-expressing cells into poly-D-lysine coated microplates at a density that will form a confluent monolayer on the day of the assay (e.g., 20,000-40,000 cells per well for a 96-well plate).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the AM-ester form of the Tl⁺-sensitive dye in assay buffer.
-
Remove the cell culture medium from the wells and add the dye loading solution (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 60-90 minutes to allow for dye loading.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound-Q in assay buffer. A typical concentration range to test would be from 1 pM to 1 µM.
-
Include a vehicle control (assay buffer only) and a positive control for channel activation (agonist only).
-
After dye loading, carefully remove the dye solution and replace it with the this compound-Q dilutions or controls.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for many Tl⁺ dyes).
-
Place the cell plate into the reader.
-
Initiate the kinetic read, establishing a baseline fluorescence for a few seconds.
-
The instrument will then automatically add the stimulus buffer containing the GPCR agonist and Tl₂SO₄ to each well.
-
Continue recording the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity over time corresponds to the rate of Tl⁺ influx.
-
Calculate the rate of fluorescence increase or the peak fluorescence for each well.
-
Normalize the data to the control wells (agonist only, representing 0% inhibition, and no agonist, representing 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound-Q concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Membrane Potential Assay for GIRK Channel Inhibition
This assay utilizes a fluorescent dye that is sensitive to changes in the cell's membrane potential. Activation of GIRK channels leads to K⁺ efflux and hyperpolarization, which is detected as a change in fluorescence. This compound-Q will prevent this hyperpolarization.
Materials:
-
Cells endogenously or recombinantly expressing the GIRK channel and a corresponding GPCR.
-
96- or 384-well black, clear-bottom microplates.
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer (e.g., HBSS).
-
GPCR agonist stock solution.
-
This compound-Q stock solution.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities.
Protocol:
-
Cell Plating:
-
Plate cells as described in the thallium flux assay protocol.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution in assay buffer as per the manufacturer's protocol.
-
Add the dye solution to the cells and incubate at 37°C for 30-60 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound-Q in assay buffer.
-
Add the this compound-Q dilutions or controls to the wells containing the dye-loaded cells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Set the plate reader to the appropriate excitation and emission wavelengths for the membrane potential dye.
-
Establish a baseline fluorescence reading.
-
Add the GPCR agonist to induce channel activation and hyperpolarization.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
The change in fluorescence (either an increase or decrease, depending on the dye) reflects the change in membrane potential.
-
Quantify the change in fluorescence for each well.
-
Normalize the data and plot a dose-response curve to calculate the IC₅₀ of this compound-Q.
-
Experimental Workflow Diagrams
Data Presentation
The following table summarizes quantitative data for this compound-Q obtained from various assays. This data is crucial for designing experiments and interpreting results.
| Parameter | Cell Line | Assay Type | Channel Subtype | Value | Reference |
| IC₅₀ | HL-1 cells | Membrane Potential Assay | GIRK1/4 | 1.4 nM | [7] |
| IC₅₀ | AtT20 cells | Membrane Potential Assay | GIRK | 102 nM | [7] |
| Kᵢ | - | Radioligand Binding | Kir1.1 (ROMK1) | 1.3 nM | [3][4][5][6] |
| Kᵢ | - | Radioligand Binding | Kir3.1/3.4 (GIRK1/4) | 13.3 nM | [3][4][5][6] |
| Kᵢ | - | - | Kir3.1/3.2 (GIRK1/2) | ~270 nM | [4] |
| Z'-factor | HL-1 cells | Membrane Potential Assay | GIRK1/4 | 0.5 - 0.6 | [8] |
| Z'-factor | - | Thallium Flux Assay | Kir Channels | 0.75 | [9] |
Conclusion
This compound-Q is a potent and stable blocker of GIRK and ROMK1 channels, making it an indispensable tool for their study using fluorescence-based assays. The thallium flux and membrane potential assays detailed here provide robust and high-throughput methods for characterizing the function of these channels and for screening for novel modulators. By understanding the underlying signaling pathways and employing these detailed protocols, researchers can effectively utilize this compound-Q to advance our understanding of Kir channel biology and its role in health and disease.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Membrane potential assay [bio-protocol.org]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound-Q | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. A real-time screening assay for GIRK1/4 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Electrophysiological Recording with Tertiapin to Isolate Specific Potassium Currents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellifera.[1] It is a potent blocker of specific subtypes of inwardly rectifying potassium (Kir) channels.[2] For research applications, a more stable, non-oxidizable synthetic derivative, This compound-Q (TPN-Q) , is commonly used. In TPN-Q, the methionine residue at position 13 is replaced with glutamine, which prevents oxidation and confers stability without altering its inhibitory profile.[3][4]
TPN-Q is a high-affinity blocker of G protein-gated inwardly rectifying potassium (GIRK or Kir3.x) channels and the renal outer medullary potassium (ROMK1 or Kir1.1) channel.[1] Its selectivity makes it an invaluable pharmacological tool for isolating and characterizing the currents mediated by these channels in both native and heterologous expression systems. These application notes provide a comprehensive overview and detailed protocols for using this compound-Q in electrophysiological experiments.
Mechanism of Action
This compound-Q exerts its blocking effect through a direct physical occlusion of the ion channel pore. The peptide's C-terminal α-helix inserts into the external vestibule of the potassium channel, effectively plugging the ion conduction pathway.[1][3] This interaction occurs with a one-to-one stoichiometry, where one molecule of TPN-Q binds to one channel tetramer.[3][4]
Target Selectivity and Quantitative Data
This compound-Q exhibits high affinity for GIRK and ROMK channels, with nanomolar efficacy.[1] While it can also block large-conductance Ca²⁺-activated K⁺ (BK) channels, the kinetics of this block are significantly different. The inhibition of GIRK channels by TPN-Q is rapid (less than a minute), whereas the block of BK channels is use-dependent and requires prolonged stimulation (over 15 minutes) to take effect.[1][5] This temporal difference is a key feature that can be exploited experimentally to differentiate between these currents. TPN-Q has very low affinity for other channels, including Kir2.1, ATP-sensitive K⁺ channels, and voltage-gated Ca²⁺ channels.[2][6]
| Channel Subtype(s) | Channel Family | Apparent Affinity / Potency | Species / System | Reference |
| ROMK1 (Kir1.1) | Inward Rectifier K⁺ | Kᵢ = 1.3 nM; K𝘥 ≈ 2 nM | Recombinant | [1] |
| GIRK1/4 (Kir3.1/3.4) | Inward Rectifier K⁺ | Kᵢ = 13.3 nM; K𝘥 ≈ 8 nM | Recombinant | [1] |
| GIRK1/4 (KACh) | Inward Rectifier K⁺ | IC₅₀ ≈ 8 nM | Rabbit Atrial Myocytes | [2] |
| Kir3 Current (IKH) | Inward Rectifier K⁺ | IC₅₀ ≈ 10 nM | Canine Atrial Myocytes | [7][8] |
| GIRK1/2 (Kir3.1/3.2) | Inward Rectifier K⁺ | Inhibited by nM concentrations | Recombinant (Xenopus Oocytes) | [5] |
| BK Channel | Ca²⁺-activated K⁺ | IC₅₀ = 5.8 nM (Use-dependent) | Recombinant | [1][5] |
| Kir2.1 | Inward Rectifier K⁺ | <10% inhibition at 1 µM | Recombinant | [6] |
| KATP Channel | Inward Rectifier K⁺ | Virtually insensitive at 1 µM | Rabbit Cardiac Myocytes | [2] |
| Voltage-gated K⁺ | Voltage-gated K⁺ | Not affected at 1 µM | Rabbit Cardiac Myocytes | [2] |
| L-type Ca²⁺ | Voltage-gated Ca²⁺ | Not affected at 1 µM | Rabbit Cardiac Myocytes | [2] |
Signaling Pathway of G-Protein Gated Inwardly Rectifying K⁺ (GIRK) Channels
GIRK channels are key effectors in inhibitory neurotransmission. They are activated downstream of G-protein coupled receptors (GPCRs) that couple to inhibitory Gαᵢ/ₒ proteins.[9][10] The canonical activation pathway is a membrane-delimited process that does not require soluble second messengers.[11] Upon binding of an agonist (e.g., acetylcholine, GABA, opioids), the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gβγ dimer from Gα.[10][12] The freed Gβγ dimer then directly binds to the N- and C-termini of the GIRK channel, promoting its opening.[9][11] The resulting efflux of K⁺ ions hyperpolarizes the cell membrane, reducing its excitability.[10] The signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) is an essential co-factor for this activation.[10][11][13]
Experimental Protocols
The following protocols provide a framework for using this compound-Q to isolate and characterize Kir currents.
The fundamental principle for isolating a specific current is to record cellular activity before and after the application of TPN-Q. The TPN-Q-sensitive component is then revealed by digital subtraction of the post-drug trace from the pre-drug trace.
This protocol describes the use of whole-cell patch-clamp to isolate the acetylcholine-activated potassium current (IKACh), which is mediated by GIRK1/4 channels, in freshly isolated cardiac myocytes.[2]
-
Objective: To quantify the contribution of IKACh to the total membrane current in response to muscarinic receptor stimulation.
-
Materials & Reagents:
-
Isolated primary atrial cardiomyocytes.
-
Standard patch-clamp electrophysiology setup.
-
Extracellular (Tyrode's) solution.
-
Intracellular (pipette) solution with GTP to support G-protein signaling.
-
This compound-Q stock solution (e.g., 10 µM in water, store at -20°C).
-
Acetylcholine (ACh) or Carbachol (CCh) stock solution.
-
-
Procedure:
-
Preparation: Thaw a fresh aliquot of TPN-Q and dilute it to the final working concentration (e.g., 100 nM) in the extracellular solution.
-
Establish Recording: Achieve a stable whole-cell patch-clamp configuration on an isolated atrial myocyte.
-
Record Baseline: In voltage-clamp mode, apply a voltage ramp protocol (e.g., -120 mV to +40 mV over 200 ms) to record baseline currents.
-
Activate IKACh: Perfuse the cell with an extracellular solution containing a muscarinic agonist (e.g., 1 µM ACh) to activate IKACh. A significant increase in outward current should be observed.
-
Apply Blocker: Co-perfuse the cell with the ACh-containing solution plus 100 nM this compound-Q. Allow 1-2 minutes for the block to reach a steady state.
-
Record Blocked Current: Apply the same voltage ramp protocol to record the remaining current in the presence of ACh and TPN-Q.
-
Washout (Optional): Perfuse with standard extracellular solution to wash out both agonist and blocker and confirm the return to baseline.
-
-
Data Analysis:
-
Digitally subtract the current trace recorded in step 6 from the trace recorded in step 4.
-
The resulting trace represents the isolated, TPN-Q-sensitive IKACh.
-
Plot the current-voltage (I-V) relationship of the subtracted current to characterize its properties.
-
This protocol uses the two-electrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes to determine the concentration-dependent inhibition of a specific recombinant Kir channel by TPN-Q.[5][14]
-
Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of TPN-Q for a specific channel subtype expressed in a controlled environment.
-
Materials & Reagents:
-
Xenopus laevis oocytes previously injected with cRNA encoding the Kir channel of interest (e.g., Kir1.1 or Kir3.1/3.2).[5]
-
Two-electrode voltage-clamp setup.
-
Recording solution (e.g., ND98).[14]
-
This compound-Q stock solution and a series of dilutions to cover a range of concentrations (e.g., 0.1 nM to 1 µM).
-
-
Procedure:
-
Preparation: Place a cRNA-injected oocyte in the recording chamber and impale it with two microelectrodes.
-
Establish Recording: Voltage-clamp the oocyte at a holding potential where the channel is closed (e.g., -40 mV).[14]
-
Elicit Current: Apply a voltage step protocol to elicit a robust inward current (e.g., step to -80 mV).[14] This is the control (maximal) current.
-
Cumulative Application: Begin perfusion with the lowest concentration of TPN-Q. Wait for the current inhibition to reach a steady state (typically 1-3 minutes) and record the current amplitude.
-
Increase Concentration: Sequentially perfuse the oocyte with increasing concentrations of TPN-Q, recording the steady-state current at each step. Do not wash out between concentrations.
-
Maximal Block: Apply a saturating concentration (e.g., 1 µM) to determine the maximal block.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of inhibition relative to the control current.
-
Plot the percent inhibition against the logarithm of the TPN-Q concentration.
-
Fit the resulting concentration-response curve with a sigmoidal (Hill) equation to determine the IC₅₀ value and the Hill coefficient.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No effect of this compound-Q | 1. Target channel is not expressed or functional in the chosen cell type.2. Inactive TPN-Q (e.g., improper storage, degradation).3. Insufficient G-protein activation (for GIRK). | 1. Verify channel expression with qPCR, Western blot, or by using a positive control cell line.2. Use a fresh aliquot of TPN-Q. Confirm activity on a positive control.3. Ensure pipette solution contains GTP/GTPγS and that the agonist is active. |
| Slow or incomplete block | 1. Concentration of TPN-Q is too low.2. Poor perfusion or diffusion to the cell.3. The target is a BK channel, which requires use-dependence for block. | 1. Increase the TPN-Q concentration (refer to the IC₅₀ table).2. Check the perfusion system flow rate and positioning.3. If studying BK channels, apply repetitive depolarizing stimuli during TPN-Q application. |
| High variability between cells | 1. Heterogeneous expression of the target channel in the cell population.2. Inconsistent recording quality (e.g., variable series resistance). | 1. Average data from a larger number of cells. If possible, use a clonal cell line with stable expression.2. Monitor series resistance and discard recordings where it changes significantly. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound potently and selectively blocks muscarinic K(+) channels in rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Kir3-based inward rectifier potassium current: potential role in atrial tachycardia remodeling effects on atrial repolarization and arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 11. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of mammalian GIRK2 channel regulation by G proteins, the signaling lipid PIP2 and Na+ in a reconstituted system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Determinants Mediating this compound Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Testing Tertiapin-Q Activity on Cloned Potassium Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tertiapin-Q (TPN-Q) is a synthetic, oxidation-resistant analog of this compound, a 21-amino acid peptide found in honeybee venom.[1] By substituting the methionine residue at position 13 with glutamine, TPN-Q offers enhanced stability, making it a valuable tool for research.[1] TPN-Q is a potent and high-affinity blocker of specific inward-rectifier potassium (Kir) channels. Its primary targets include G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium (ROMK or Kir1.1) channel.[2]
Given its selectivity, TPN-Q is an essential pharmacological probe for elucidating the physiological roles of these channels and for validating them as potential therapeutic targets. This document provides detailed protocols for key in vitro assays used to characterize the inhibitory activity of this compound-Q on cloned potassium channels. The assays covered include electrophysiological recordings using the two-electrode voltage clamp (TEVC) technique and a high-throughput fluorescence-based method.
Quantitative Data Summary: this compound-Q Activity
The inhibitory potency of this compound-Q varies across different potassium channel subtypes. The following table summarizes the reported dissociation constants (Kd), inhibitor constants (Ki), and half-maximal inhibitory concentrations (IC50) for key channels.
| Channel Subtype | Host System | Potency (Kd, Ki, or IC50) | Reference |
| Kir1.1 (ROMK1) | - | Kd ≈ 2 nM | [2] |
| - | Ki = 1.3 nM | [3] | |
| Kir3.1/3.4 (GIRK1/4) | - | Kd ≈ 8 nM | [2] |
| - | Ki = 13.3 nM | [3] | |
| Kir3.1/3.2 (GIRK1/2) | - | Kd ≈ 270 nM | [2] |
| KCa1.1 (BK Channel) | - | IC50 ≈ 5 nM | [2] |
| IKH (Kir3-based current) | Canine Atrium | IC50 ≈ 10 nM |
Signaling Pathway: GIRK Channel Activation and TPN-Q Inhibition
GIRK channels are key effectors of many G-protein-coupled receptors (GPCRs).[4][5] Their activation leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability.[4] this compound-Q blocks this process by occluding the channel pore.
Caption: GIRK channel activation by a GPCR and subsequent inhibition by this compound-Q.
Experimental Protocols
Electrophysiology: Two-Electrode Voltage Clamp (TEVC)
The TEVC technique is a cornerstone for studying ion channels expressed in large cells like Xenopus laevis oocytes.[6][7] It allows for the precise control of membrane potential while measuring the resulting ion currents, making it ideal for characterizing the dose-dependent effects of channel blockers like TPN-Q.
Caption: Workflow for assessing TPN-Q activity using TEVC on Xenopus oocytes.
-
Oocyte Preparation and cRNA Injection:
-
Surgically harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate (remove the surrounding follicular layer).
-
Inject oocytes with cRNA encoding the specific potassium channel subunits of interest (e.g., Kir3.1 and Kir3.2 for a heteromeric channel).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable buffer (e.g., ND96) to allow for channel expression.[8]
-
-
Electrode Preparation:
-
Recording Procedure:
-
Place a single oocyte in the recording chamber and perfuse with recording solution (e.g., a high potassium solution to increase inward currents).
-
Carefully impale the oocyte with two microelectrodes: one for measuring membrane voltage (Vm) and one for injecting current.[9][10]
-
Using a TEVC amplifier, clamp the membrane potential at a holding potential where the channels are active (e.g., -80 mV).[10]
-
Apply a series of voltage steps to elicit channel currents and record the baseline activity.
-
Prepare a stock solution of this compound-Q and perform serial dilutions.
-
Perfuse the oocyte with increasing concentrations of this compound-Q, allowing the current to reach a steady-state block at each concentration.
-
Record the current at each concentration after stabilization.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each TPN-Q concentration.
-
Calculate the percentage of current inhibition relative to the baseline current.
-
Plot the percentage inhibition against the logarithm of the TPN-Q concentration and fit the data to a Hill equation to determine the IC50 value.
-
High-Throughput Screening (HTS): Fluorescence-Based Thallium Flux Assay
Fluorescence-based assays are ideal for screening large compound libraries to identify potassium channel modulators.[11] The thallium (Tl+) flux assay is a common method that uses Tl+ as a surrogate for K+.[11][12] When channels open, Tl+ enters the cell and binds to a cytosolic indicator dye, causing a significant increase in fluorescence.[13][14]
Caption: Workflow for a fluorescence-based thallium flux HTS assay.
-
Cell Culture and Plating:
-
Use a mammalian cell line (e.g., HEK293 or CHO) stably or transiently expressing the cloned potassium channel of interest.
-
Plate the cells onto 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.[14]
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent).[13]
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60-90 minutes to allow the dye to enter the cells.
-
-
Assay Procedure:
-
After incubation, remove the dye loading buffer. A wash step may be included depending on the specific kit protocol.
-
Add an assay buffer to the wells, followed by the addition of this compound-Q at various concentrations (and appropriate controls). Allow for a pre-incubation period.
-
Place the microplate into a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for several seconds.
-
Inject a stimulus buffer containing thallium (and potassium, if needed to depolarize the membrane for voltage-gated channels) to activate the channels.[14]
-
Immediately begin kinetic measurement of the fluorescence signal for 1-3 minutes.[14]
-
-
Data Analysis:
-
The change in fluorescence upon stimulus addition is proportional to the ion flux through the open channels.
-
Determine the percent inhibition for each concentration of this compound-Q compared to the maximum signal (no inhibitor).
-
Generate a dose-response curve and calculate the IC50 value.
-
References
- 1. Structural Determinants Mediating this compound Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. selleckchem.com [selleckchem.com]
- 4. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 5. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Navigating Tertiapin-Q: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and proper storage of Tertiapin-Q, a potent and selective blocker of inwardly rectifying potassium (Kir) channels. Adherence to these guidelines is critical for ensuring the peptide's biological activity and obtaining reproducible experimental results. This compound-Q is an oxidation-resistant analog of this compound, where the methionine at position 13 has been replaced with a glutamine, significantly enhancing its stability.[1][2][3][4]
Frequently Asked Questions (FAQs)
1. What is the primary advantage of this compound-Q over wild-type this compound in terms of stability?
This compound-Q was specifically engineered for enhanced stability. The methionine residue in wild-type this compound is susceptible to oxidation, which can significantly reduce its potency as a Kir channel blocker.[2][4][5] In this compound-Q, this methionine is replaced with a glutamine, rendering the peptide resistant to oxidation and ensuring more consistent and reliable experimental outcomes.[1][2][3]
2. How should I store the lyophilized this compound-Q powder?
For long-term storage, the lyophilized powder should be stored at -20°C or -80°C under desiccating conditions.[6][7] When stored correctly, the powder is stable for at least one to two years.[6][7]
3. What is the best way to prepare and store this compound-Q stock solutions?
It is recommended to prepare a concentrated stock solution in a high-quality, sterile solvent. Water or saline buffers are suitable solvents, with a maximum recommended solubility of 2-5 mg/mL.[6] For immediate use, solutions can be prepared on the same day.[8] For longer-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] Stored in this manner, solutions are typically stable for one to six months.[7][8]
4. Can I store my working solutions of this compound-Q?
It is best practice to prepare fresh working dilutions from your frozen stock solution for each experiment. If storage of a working solution is necessary, it should be for a very short period and kept refrigerated (2-8°C). However, for optimal performance and to avoid potential degradation or adsorption to container surfaces, daily preparation is strongly advised.
5. Are there any known factors that can affect the activity of this compound-Q in my experiments?
Yes, the inhibitory activity of this compound-Q on some Kir channels, such as ROMK1, has been shown to be pH-dependent.[5][9] The binding affinity of this compound-Q can be influenced by the extracellular pH of your experimental buffer. It is crucial to maintain a consistent and well-buffered pH throughout your experiments to ensure reproducible results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of peptide activity | Improper storage of lyophilized powder or stock solutions. | Ensure storage at recommended temperatures (-20°C or -80°C) and protection from moisture.[7] Prepare fresh stock solutions from a new vial of lyophilized powder. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6] | |
| Use of old or expired peptide. | Check the expiration date on the product datasheet and use a fresh vial if necessary.[6] | |
| Inconsistent experimental results | Fluctuation in experimental buffer pH. | Prepare fresh buffers for each experiment and ensure the pH is stable and consistent, as this compound-Q activity can be pH-sensitive.[5][9] |
| Adsorption of the peptide to labware. | Consider using low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution can also help minimize loss. | |
| Precipitation observed in the stock solution upon thawing | Solution may have become too concentrated or was not fully dissolved initially. | Gently warm the solution to room temperature and vortex to ensure it is fully dissolved before making working dilutions. Ensure the initial stock concentration does not exceed the recommended solubility. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Lyophilized this compound-Q
| Storage Temperature | Duration | Additional Notes |
| -20°C | 1 year[7] | Store under desiccating conditions. |
| -80°C | 2 years[7] | Preferred for long-term storage. |
Table 2: Recommended Storage Conditions for this compound-Q in Solution
| Storage Temperature | Duration | Additional Notes |
| -20°C | 1 month[7][8] | Avoid repeated freeze-thaw cycles. |
| -80°C | 6 months[7] | Aliquot into single-use volumes. |
Experimental Protocols & Workflows
Protocol for Reconstitution and Aliquoting of this compound-Q
-
Pre-equilibration: Allow the vial of lyophilized this compound-Q to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Add the calculated volume of sterile, high-purity water or a suitable saline buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes. The volume per aliquot should be sufficient for a single experiment to avoid wasting material and to prevent freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressive effect of an inward rectifier K+ channel blocker peptide, this compound-RQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound-Q | Kir channels Blocker | Hello Bio [hellobio.com]
- 9. Titration of this compound-Q inhibition of ROMK1 channels by extracellular protons - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming oxidation issues with Tertiapin by using Tertiapin-Q
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tertiapin and its oxidation-resistant analog, this compound-Q.
Troubleshooting Guide
Problem: I am seeing a progressive loss of my this compound's inhibitory activity over time in my experiments.
Answer: This is a common issue with this compound due to the oxidation of a specific amino acid residue.
-
Cause: The methionine residue at position 13 (Met13) in the this compound peptide sequence is highly susceptible to oxidation, particularly when exposed to air.[1][2] Oxidation of this residue to methionine sulfoxide significantly reduces the peptide's ability to bind to and block potassium channels.[2][3]
-
Solution: We strongly recommend using This compound-Q , a synthetic analog of this compound where the methionine at position 13 has been replaced with glutamine (Gln).[1][4][5] This substitution prevents oxidation without altering the peptide's functional activity on target channels, making it a much more stable research tool.[1][2][4][5]
Problem: My results with this compound are inconsistent between experimental batches.
Answer: Inconsistent results are often linked to the variable oxidation state of this compound.
-
Cause: The rate of this compound oxidation can vary depending on storage conditions, solvent preparation, and the duration of experiments. This variability can lead to inconsistent concentrations of active, non-oxidized peptide between batches.
-
Solution: For reproducible results, it is highly advisable to use this compound-Q. Its resistance to oxidation ensures a consistent concentration of active peptide throughout your experiments.[4][5][6] If you must use this compound, prepare fresh solutions for each experiment and minimize their exposure to air.
Problem: I am not observing the expected blockage of my target potassium channel with this compound-Q.
Answer: If you are not seeing the expected channel blockade with this compound-Q, consider the following factors:
-
Channel Subtype Specificity: this compound-Q is a potent blocker of specific inwardly rectifying potassium (Kir) channels, namely Kir1.1 (ROMK1) and Kir3.1/3.4 (GIRK1/4).[6][7] It is also known to block large conductance Ca2+-activated K+ (BK) channels, but its action on other channel types, such as Kir2.1, is significantly weaker.[8][9] Confirm that your experimental system expresses a this compound-Q sensitive channel subtype.
-
Use-Dependency: The blockade of BK channels by this compound-Q has been shown to be use-dependent, meaning the channel must be activated for the peptide to exert its blocking effect.[8] Ensure your experimental conditions allow for channel activation.
-
pH of Extracellular Solution: The inhibitory effect of this compound-Q on ROMK1 channels can be influenced by the extracellular pH.[10][11] This is due to the titration of a histidine residue at position 12.[10][11] Verify that the pH of your buffers is within the optimal range for your experiment and for this compound-Q activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and this compound-Q?
A1: The key difference is the substitution of the methionine residue at position 13 in this compound with a glutamine residue in this compound-Q.[1][4][5] This single amino acid change makes this compound-Q resistant to oxidation, a common problem with the native this compound peptide that leads to loss of activity.[1][2]
Q2: Does the modification in this compound-Q affect its binding affinity for target channels?
A2: No, the substitution of methionine with glutamine does not significantly alter the binding affinity of the peptide for its primary targets.[2][4][5] this compound-Q inhibits ROMK1 and GIRK1/4 channels with affinities very similar to that of non-oxidized this compound.[2][4][5]
Q3: What is the mechanism of action for this compound-Q?
A3: this compound-Q acts as a pore blocker for inwardly rectifying potassium channels.[1][4] Its α-helical structure at the C-terminus is thought to plug the external vestibule of the channel's pore, thereby physically obstructing the flow of potassium ions.[1][4]
Q4: What are the recommended storage and handling conditions for this compound-Q?
A4: For long-term storage, this compound-Q should be stored at -20°C. For experimental use, it is recommended to dissolve the peptide in a suitable solvent, such as water, to a stock concentration of 2 mg/ml and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound-Q for various potassium channel subtypes.
| Peptide | Channel Subtype | Binding Affinity (Ki or Kd) |
| This compound-Q | Kir1.1 (ROMK1) | ~1.3 - 2 nM |
| This compound-Q | Kir3.1/3.4 (GIRK1/4 or IKACh) | ~8 - 13.3 nM |
| This compound-Q | Kir3.1/3.2 (GIRK1/2) | ~270 nM |
Data compiled from multiple sources.[6][7][12]
Experimental Protocols
Assessing the Inhibitory Effect of this compound-Q on Kir Channels Using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol provides a general framework for evaluating the blocking activity of this compound-Q on heterologously expressed potassium channels.
-
Oocyte Preparation:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired Kir channel subunits (e.g., Kir3.1 and Kir3.2).
-
Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -80 mV.
-
Record baseline channel activity by applying voltage steps or ramps to elicit channel currents.
-
-
Application of this compound-Q:
-
Prepare stock solutions of this compound-Q in the recording solution at various concentrations.
-
Apply this compound-Q to the recording chamber through the perfusion system.
-
Allow sufficient time for the blocking effect to reach a steady state (this may take several minutes).
-
-
Data Analysis:
-
Measure the reduction in current amplitude at a specific voltage in the presence of different concentrations of this compound-Q.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the this compound-Q concentration.
-
Fit the dose-response curve with a Hill equation to determine the IC50 value for this compound-Q on the specific channel subtype.
-
Visualizations
Caption: Chemical modification of this compound to overcome oxidation.
Caption: Simplified signaling pathway of GIRK channel blockade by this compound-Q.
Caption: Experimental workflow for comparing the stability of this compound and this compound-Q.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of a stable form of this compound: a high-affinity inhibitor for inward-rectifier K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. This compound-Q | CAS:252198-49-5 | Selective blocker of inward-rectifier K+ channels | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Titration of this compound-Q inhibition of ROMK1 channels by extracellular protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Tertiapin for Selective GIRK Channel Block
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tertiapin, a potent blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and selective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera).[1] It acts as a potent blocker of specific inward rectifier potassium (Kir) channels.[1] Its primary mechanism involves the insertion of its C-terminal α-helix into the external vestibule of the channel's conduction pore, thereby physically occluding the passage of potassium ions.[1][2]
Q2: What is this compound-Q and how does it differ from native this compound?
A2: this compound-Q is a synthetic, oxidation-resistant analog of this compound where the methionine residue at position 13 is replaced with glutamine.[2][3] This substitution prevents oxidation, providing greater stability for experimental use without significantly altering its binding affinity for target channels.[2]
Q3: Which GIRK channel subtypes are most sensitive to this compound?
A3: this compound exhibits high affinity for GIRK1/GIRK4 (Kir3.1/3.4) heterotetramers, which are prominently found in the heart, and ROMK1 (Kir1.1) channels.[1][3] It also blocks GIRK1/GIRK2 (Kir3.1/3.2) channels, though with a lower affinity.[3]
Q4: Is this compound completely selective for GIRK channels?
A4: No, this compound is not completely selective. In addition to GIRK and ROMK1 channels, it can also block large-conductance Ca2+-activated K+ (BK) channels.[1][4] However, the kinetics of the block are different. The block of GIRK channels is rapid, typically occurring within a minute, whereas the block of BK channels is use-dependent and requires more prolonged stimulation (over 15 minutes) to become apparent.[1][4]
Q5: How should I prepare and store this compound-Q?
A5: this compound-Q is typically supplied as a lyophilized powder and should be stored at -20°C. For experimental use, it can be dissolved in water or a saline buffer. It is recommended to make aliquots to avoid repeated freeze-thaw cycles and store these at -80°C for long-term stability.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on GIRK currents. | 1. Incorrect this compound concentration: The concentration may be too low to effectively block the target channels. 2. Degradation of this compound: Improper storage or handling may have led to the degradation of the peptide. 3. Absence of functional GIRK channels: The cell type or expression system may not have functional GIRK channels at the plasma membrane. | 1. Verify concentration and perform a dose-response curve: Start with a concentration in the low nanomolar range (e.g., 1-10 nM) and increase it to determine the optimal blocking concentration. 2. Use fresh aliquots of this compound-Q: Ensure that the peptide has been stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles. 3. Confirm GIRK channel expression and function: Use a positive control, such as a known GIRK channel agonist (e.g., acetylcholine for GIRK1/4, baclofen for neuronal GIRK channels), to confirm the presence of functional channels.[5] |
| Off-target effects observed, such as changes in action potential duration. | 1. Blockade of BK channels: At higher concentrations or with prolonged application, this compound can block BK channels, which can alter the action potential waveform.[1][4] 2. Non-specific binding: At very high concentrations, non-specific interactions with other ion channels may occur. | 1. Optimize this compound concentration: Use the lowest effective concentration that selectively blocks GIRK channels. 2. Limit the duration of this compound application: For experiments where BK channel activity is a concern, apply this compound for a shorter duration (e.g., less than 15 minutes).[1] 3. Use a more selective BK channel blocker as a control: To confirm if the observed effects are due to BK channel blockade, perform control experiments with a specific BK channel blocker. |
| Variability in the potency of this compound between experiments. | 1. Differences in GIRK channel subunit composition: Different combinations of GIRK subunits can have varying affinities for this compound.[6] 2. Experimental conditions: Factors such as pH and the presence of other modulators can influence this compound binding. | 1. Characterize the GIRK subunit expression: If possible, determine the specific GIRK subunits present in your experimental system. 2. Maintain consistent experimental conditions: Ensure that the pH, temperature, and ionic composition of your solutions are consistent across all experiments. |
Quantitative Data: this compound-Q Affinity for Potassium Channels
| Channel Subtype | Alternative Name | Apparent Affinity (Kd / Ki / IC50) | Reference(s) |
| Kir3.1/3.4 | GIRK1/GIRK4, IKACh | Kd ≈ 8 nM, Ki = 13.3 nM | [3][7] |
| Kir1.1 | ROMK1 | Kd ≈ 2 nM, Ki = 1.3 nM | [3][7] |
| Kir3.1/3.2 | GIRK1/GIRK2 | Kd ≈ 270 nM | [3] |
| KCa1.1 | BK Channel | IC50 ≈ 5 nM (use- and voltage-dependent) | [1][3] |
| Kir3.4 (homomeric) | GIRK4 | Kd ≈ 2 nM | [6] |
| Kir3.1 (homomeric) | GIRK1 | Kd ≈ 20 µM | [6] |
| AtT20 cells (GIRK1/2) | IC50 = 102 nM | [6] | |
| HL-1 cells (GIRK1/4) | IC50 = 1.4 nM | [6] |
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol describes a standard method for assessing the inhibitory effect of this compound-Q on GIRK channel currents in a mammalian cell line expressing the target channels.
1. Cell Preparation:
- Culture cells expressing the GIRK channels of interest on glass coverslips.
- Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an external solution.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.[8]
- Internal (Pipette) Solution (in mM): 60 CsF, 50 CsCl, 10 NaCl, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[8] Include GTP (e.g., 0.1-0.3 mM) and ATP (e.g., 2-4 mM) to support G-protein signaling.
- This compound-Q Stock Solution: Prepare a 1 mM stock solution in deionized water and store in aliquots at -20°C or -80°C.
- Working Solutions: Dilute the this compound-Q stock solution to the desired final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a giga-ohm seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -80 mV.
- To activate GIRK channels, apply a specific GPCR agonist (e.g., acetylcholine, baclofen) to the bath.
- Apply voltage ramps or steps to elicit and measure the GIRK current. A typical voltage protocol would be to ramp from -120 mV to +40 mV over 500 ms.
- Record baseline GIRK currents in the presence of the agonist.
- Perfuse the chamber with the external solution containing the desired concentration of this compound-Q and record the currents until a steady-state block is achieved.
- To determine the extent of the block, compare the current amplitude at a specific negative potential (e.g., -120 mV) before and after this compound-Q application.
- To test for reversibility, wash out the this compound-Q by perfusing with the agonist-containing external solution.
4. Data Analysis:
- Measure the peak inward current at a negative membrane potential.
- Calculate the percentage of current inhibition by this compound-Q.
- To determine the IC50, plot the percentage of inhibition as a function of the this compound-Q concentration and fit the data with a Hill equation.
Visualizations
GIRK Channel Signaling Pathway
Caption: Agonist binding to a GPCR activates the heterotrimeric G-protein, leading to the dissociation of the Gβγ subunit, which directly activates the GIRK channel, resulting in potassium efflux and membrane hyperpolarization.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal concentration of this compound-Q for selective GIRK channel blockade using whole-cell patch-clamp electrophysiology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Analysis of G-protein-activated inward rectifying K(+) (GIRK) channel currents upon GABAB receptor activation in rat supraoptic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Dealing with the use-dependent block of BK channels by Tertiapin-Q
Welcome to the technical support center for researchers investigating the use-dependent block of large-conductance Ca2+-activated potassium (BK) channels by Tertiapin-Q. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-Q and how does it block BK channels?
A1: this compound-Q is a stable, non-oxidizable derivative of this compound, a peptide toxin from honeybee venom.[1][2][3] It blocks BK channels by physically occluding the ion conduction pore.[2][3] The proposed mechanism involves the insertion of its α-helix into the channel's outer vestibule.[2][3] A critical feature of this block is that it is use-dependent , meaning the toxin preferentially binds to and blocks the channel when it is in the open state.[1][4][5] Therefore, repetitive channel activation through membrane depolarization is required to observe the blocking effect.[4]
Q2: Is this compound-Q a specific blocker for BK channels?
A2: No, this compound-Q is not entirely specific to BK channels. It was initially identified as a potent blocker of inwardly rectifying potassium (Kir) channels, including GIRK (Kir3.x) and ROMK1 (Kir1.1) channels.[1][5][6] This is a crucial consideration when designing experiments and interpreting data, especially in native systems where multiple potassium channel subtypes may be present.
Q3: What is the typical concentration range and IC50 for this compound-Q on BK channels?
A3: For recombinant BK channels (α-subunit homomultimers) expressed in Xenopus oocytes, the half-maximal inhibitory concentration (IC50) is approximately 5.8 nM.[1][4] Effective concentrations for observing a significant block typically range from 1 to 100 nM.[4][5]
Quantitative Data Summary
The following table summarizes the known inhibitory constants for this compound-Q on various potassium channels. This data is essential for designing experiments and understanding the potential for off-target effects.
| Channel Type | Subunits | Reported Ki / IC50 | Notes |
| BK (MaxiK) | hSlo1 (α-subunit) | IC50: 5.8 ± 1.0 nM [4] | Block is use-, voltage-, and concentration-dependent.[1][4] |
| GIRK | GIRK1/4 (Kir3.1/3.4) | Ki: 13.3 nM[6] | High-affinity block. |
| ROMK1 | ROMK1 (Kir1.1) | Ki: 1.3 nM[6] | High-affinity block. |
Experimental Protocols & Methodologies
Key Experiment: Measuring Use-Dependent Block with Two-Electrode Voltage Clamp (TEVC)
This protocol describes a typical experiment to demonstrate the use-dependent block of BK channels by this compound-Q in Xenopus oocytes.
1. Oocyte Preparation:
- Inject cRNA encoding the human BK channel α-subunit (hSlo1) into prepared Xenopus oocytes.
- Incubate oocytes for 2-4 days to allow for channel expression.
2. Electrophysiology Setup:
- Apparatus: Standard two-electrode voltage-clamp setup.
- External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4-7.5.
- Microelectrodes: Filled with 3 M KCl, with a resistance of 0.5-1.5 MΩ.
3. Recording Protocol:
- Clamp the oocyte at a holding potential of -80 mV.[4]
- Baseline Recording (Control): Elicit BK currents by applying repetitive depolarizing voltage steps. A typical pulse protocol is a 100 ms step to +80 mV from the holding potential, repeated at a frequency of 0.1 Hz.[4] Record stable baseline currents.
- This compound-Q Application: Perfuse the bath with the external solution containing this compound-Q (e.g., 10 nM). Crucially, continue the repetitive depolarizing stimulation (0.1 Hz) during the entire perfusion period. [4] The block develops slowly over several minutes (e.g., 15-20 minutes).[1][4]
- Washout: Perfuse with the control external solution to observe the reversal of the block.
4. Data Analysis:
- Measure the peak outward current at the depolarizing step (+80 mV) before and after this compound-Q application.
- Calculate the percentage of block as: (1 - (I_TPNQ / I_Control)) * 100, where I_TPNQ is the steady-state current in the presence of this compound-Q and I_Control is the baseline current.
- To determine the IC50, repeat the experiment with a range of this compound-Q concentrations and fit the concentration-response data to a Hill equation.
Visualized Workflows and Mechanisms
Caption: Experimental workflow for measuring use-dependent block of BK channels.
Caption: Mechanism of use-dependent block by this compound-Q.
Troubleshooting Guide
Problem 1: I am not observing any block of BK currents after applying this compound-Q.
-
Is your stimulation protocol adequate?
-
Cause: The block is use-dependent. If you apply this compound-Q to a channel that is not being activated, you will see little to no effect.[4] The toxin binds to the open state of the channel.
-
Solution: Ensure you are applying repetitive depolarizing pulses (e.g., every 5-10 seconds) during the entire this compound-Q application period. A lack of stimulation during the application will prevent the block from developing.[4]
-
-
Was the application long enough?
-
Is the this compound-Q solution fresh and correctly prepared?
-
Cause: Peptides can degrade or adsorb to surfaces.
-
Solution: Prepare fresh aliquots of this compound-Q from a concentrated stock solution for each experiment. Use low-adhesion plasticware for storage and preparation.
-
Problem 2: The blocking effect is much weaker than expected (i.e., my IC50 is higher than the literature value).
-
Are you accounting for off-target effects or endogenous channels?
-
Cause: If you are working in a native system (e.g., cultured neurons), other this compound-Q sensitive channels might be present, complicating the interpretation.[5]
-
Solution: In native cells, try to isolate BK currents pharmacologically using blockers for other channels. If possible, confirm your findings in a heterologous expression system (e.g., Xenopus oocytes or HEK cells) expressing only the BK channel of interest.
-
-
Could the extracellular pH be a factor?
-
Cause: The binding of some this compound derivatives can be sensitive to extracellular pH.[7] While this has been demonstrated for Kir channels, a non-optimal pH could potentially affect the charge of the peptide or channel vestibule.
-
Solution: Ensure your external recording solution is buffered correctly and the pH is stable and verified (typically pH 7.4).
-
Problem 3: The block is irreversible or washes out very slowly.
-
Cause: High-affinity peptide toxins can have very slow off-rates. The "stickiness" of the toxin means that simply washing with a control solution may not be sufficient to reverse the block in a typical experimental timeframe.
-
Solution: Plan for long washout periods (20+ minutes). In some cases, the block may be practically irreversible within the recording window. It is often necessary to use a new cell/oocyte for each concentration in a dose-response experiment rather than relying on complete washout.
Caption: Troubleshooting flowchart for absent or weak this compound-Q block.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Titration of this compound-Q inhibition of ROMK1 channels by extracellular protons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Time-Course of Tertiapin Inhibition on Different Potassium Channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the time-course of Tertiapin and its stable analog, this compound-Q, in the inhibition of various potassium channels. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which potassium channels does it block?
A1: this compound is a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera). It is a potent blocker of two main types of potassium channels: inwardly rectifying potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels.[1] A more stable, non-oxidizable form called this compound-Q is often used in research, where the methionine residue is replaced with glutamine.[1]
Q2: What is the general time course for this compound-Q inhibition of GIRK and BK channels?
A2: The time course of inhibition by this compound-Q differs significantly between G protein-gated inwardly rectifying potassium (GIRK) channels and BK channels. Inhibition of GIRK channels is rapid, typically occurring in less than a minute.[1] In contrast, the block of BK channels is slower and use-dependent, requiring continuous stimulation and taking approximately 15-20 minutes to reach maximum effect.[1][2]
Q3: What does 'use-dependent' inhibition of BK channels by this compound-Q mean?
A3: Use-dependent inhibition means that the blocking action of this compound-Q on BK channels is more pronounced when the channels are frequently opened.[3][4] The toxin is thought to bind more effectively when the channel is in its open conformation. Therefore, repeated stimulation (e.g., voltage steps) is necessary to observe the full inhibitory effect.[2]
Q4: Are there differences in this compound-Q potency between different Kir channel subtypes?
A4: Yes, this compound-Q exhibits different affinities for various Kir channel subtypes. For example, it binds with high affinity to ROMK1 (Kir1.1) and GIRK1/4 (Kir3.1/3.4) channels, with Ki values of 1.3 nM and 13.3 nM, respectively.[5]
Q5: My this compound-Q solution seems to have lost its effectiveness. What could be the issue?
A5: While this compound-Q is more stable than the native this compound, improper storage can lead to degradation. It is recommended to store this compound-Q at -20°C.[5] Additionally, ensure that the experimental solutions are correctly prepared and that the pH is appropriate, as pH can influence the binding of this compound-Q to some channels.
Data Presentation: Quantitative Analysis of this compound Inhibition
The following tables summarize the inhibitory constants and time-course data for this compound and this compound-Q on various potassium channels.
Table 1: Inhibitory Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50) of this compound-Q
| Channel Subtype | Inhibitory Constant (Ki) | IC50 | Cell Type/Expression System | Reference |
| ROMK1 (Kir1.1) | 1.3 nM | [5] | ||
| GIRK1/4 (Kir3.1/3.4) | 13.3 nM | [5] | ||
| GIRK1/GIRK2 | Xenopus oocytes | [4] | ||
| GIRK (in AtT20 cells) | 102 nM | AtT20 pituitary cells | [6] | |
| GIRK (in HL-1 cells) | 1.4 nM | HL-1 cardiac cells | [6] | |
| BK Channels | 5.8 nM | [1] |
Table 2: Time-Course of this compound-Q Inhibition on BK Channels
This table illustrates the use-dependent nature of BK channel inhibition by this compound-Q, with data showing the percentage of maximum inhibition achieved over time with continuous stimulation.
| Time (minutes) | Relative Inhibition (%) | Experimental Conditions | Reference |
| 5 | 13 | Continuous stimulation (0.1 Hz) in mouse DRG neurons | [2] |
| 10 | 40 | Continuous stimulation (0.1 Hz) in mouse DRG neurons | [2] |
| 15 | 84 | Continuous stimulation (0.1 Hz) in mouse DRG neurons | [2] |
| 20 | 98 | Continuous stimulation (0.1 Hz) in mouse DRG neurons | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Whole-Cell Patch-Clamp Recording of Kir Currents
This protocol is adapted for recording inwardly rectifying potassium currents in mammalian cells.
I. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound-Q Stock Solution: Prepare a 1 mM stock solution in distilled water and store at -20°C. Dilute to the desired final concentration in the external solution on the day of the experiment.
II. Cell Preparation:
-
Culture cells expressing the Kir channel of interest on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
III. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette while applying slight positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief suction to rupture the membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps to elicit Kir currents.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound-Q.
-
Record the inhibition of the Kir current over time.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is suitable for studying recombinant potassium channels expressed in Xenopus oocytes.
I. Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to defolliculate them.
-
Inject cRNA encoding the potassium channel subunits of interest into the oocytes.
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for channel expression.
II. Solutions:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.6 with NaOH.
-
Recording Solution: ND96 supplemented with desired potassium concentrations.
-
This compound-Q Solution: Prepare by diluting the stock solution in the recording solution.
III. Recording Procedure:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte membrane at a holding potential (e.g., -80 mV).
-
Apply a voltage-step protocol to activate the expressed channels and record the baseline currents.
-
Perfuse the chamber with the this compound-Q solution and record the current inhibition. For use-dependent block, apply repetitive stimulation protocols.
-
Wash out the this compound-Q with the recording solution to observe the reversibility of the block.
Troubleshooting Guides
Issue 1: No or weak inhibition by this compound-Q is observed.
-
Possible Cause: Inactive this compound-Q.
-
Solution: Ensure proper storage of the this compound-Q stock solution at -20°C. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Incorrect channel subtype.
-
Solution: Verify that the expressed or native channels are sensitive to this compound-Q. Some Kir channels, like Kir2.1, are not potently blocked by this compound-Q.
-
-
Possible Cause (for BK channels): Lack of channel activation.
-
Solution: For use-dependent inhibition of BK channels, ensure that the experimental protocol includes repetitive stimulation to open the channels, allowing this compound-Q to bind.
-
Issue 2: The inhibitory effect of this compound-Q is irreversible.
-
Possible Cause: High concentration of this compound-Q or prolonged exposure.
-
Solution: Use the lowest effective concentration of this compound-Q. Ensure a thorough washout with the control solution for an adequate amount of time to observe reversibility.
-
-
Possible Cause: Slow dissociation rate.
-
Solution: The dissociation of this compound-Q can be slow for some channels. Prolong the washout period and monitor for recovery.
-
Issue 3: High variability in the level of inhibition between experiments.
-
Possible Cause: Inconsistent cell health or channel expression levels.
-
Solution: Use cells from a similar passage number and ensure consistent culture conditions. For oocyte experiments, inject a consistent amount of cRNA.
-
-
Possible Cause: Inaccurate solution preparation.
-
Solution: Double-check the concentrations of all solutions, including the final concentration of this compound-Q.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the time-course of this compound inhibition.
Caption: Signaling pathway for G-protein-gated inwardly rectifying potassium (GIRK) channel activation and inhibition by this compound-Q.
Caption: Activation mechanism of large-conductance calcium-activated potassium (BK) channels and their inhibition by this compound-Q.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
Tertiapin-Q Efficacy and Extracellular pH: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of extracellular pH on the efficacy of Tertiapin-Q. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound-Q and what is its primary mechanism of action?
This compound-Q is a synthetic, oxidation-resistant analog of this compound, a 21-amino acid peptide toxin originally isolated from the venom of the European honey bee (Apis mellifera).[1] Its primary mechanism of action is the potent and selective blockade of inward-rectifier potassium (Kir) channels, particularly the G protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels and the renal outer medullary potassium (ROMK/Kir1.1) channels.[2][3] It acts by physically occluding the external vestibule of the channel pore, thereby inhibiting potassium ion flux.[2]
Q2: How does extracellular pH affect the efficacy of this compound-Q?
The efficacy of this compound-Q as a Kir channel blocker is profoundly influenced by the extracellular pH.[4][5] This pH sensitivity is primarily due to the protonation state of the histidine residue at position 12 (His12) in the this compound-Q peptide sequence.[4][5]
Q3: What is the optimal pH range for this compound-Q activity?
This compound-Q exhibits its highest affinity and blocking efficacy at acidic to neutral extracellular pH (around pH 7.6 and lower). As the extracellular pH becomes more alkaline, the deprotonation of the His12 residue significantly reduces the binding affinity of this compound-Q to the Kir channel.[4][5]
Q4: Is there a pH-insensitive alternative to this compound-Q?
Yes, a derivative named this compound-KQ has been developed to eliminate pH sensitivity. In this compound-KQ, the histidine residue at position 12 is replaced with a lysine residue. This modification results in a peptide that retains high affinity for Kir channels but is practically insensitive to changes in extracellular pH.[4][5]
Q5: What are the primary applications of this compound-Q in research?
This compound-Q is a valuable pharmacological tool for:
-
Characterizing the physiological and pathophysiological roles of Kir channels.
-
Studying signaling pathways involving GIRK channels, such as those activated by G protein-coupled receptors (GPCRs).
-
Investigating conditions associated with Kir channel dysfunction, including cardiac arrhythmias and neurological disorders.
II. Data Presentation
The following table summarizes the quantitative and qualitative effects of extracellular pH on this compound-Q and its derivative, this compound-KQ.
| Parameter | This compound-Q | This compound-KQ | Reference |
| pH Sensitivity | Highly sensitive to extracellular pH. | Practically insensitive to extracellular pH. | [4][5] |
| Mechanism of pH Sensitivity | Titration of the His12 residue. Protonation at lower pH enhances binding. | Lysine substitution at position 12 eliminates the pH-dependent titration point. | [4][5] |
| Binding Affinity at Acidic to Neutral pH (e.g., pH ≤ 7.6) | High affinity. | High affinity, potentially even higher than this compound-Q at pH 7.6. | [4][5] |
| Binding Affinity at Alkaline pH (e.g., pH > 7.6) | Significantly reduced affinity. | Stable high affinity. | [4][5] |
| Change in Binding Energy upon His12 Deprotonation | Reduction of approximately 1.6 kcal/mol. | Not applicable. | [4][5] |
III. Experimental Protocols
Protocol: Assessing the pH-Dependent Inhibition of Kir Channels by this compound-Q using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the key steps for quantifying the effect of extracellular pH on the inhibitory activity of this compound-Q on Kir channels expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding the desired Kir channel subunits (e.g., ROMK1 or GIRK1/4).
- Incubate the injected oocytes for 2-7 days at 18°C in ND96 solution.
2. Solutions and Reagents:
- Recording Solution (High K+): 96 mM KCl, 2 mM NaCl, 1 mM MgCl2, 5 mM HEPES.
- Prepare a series of recording solutions with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) by adjusting with HCl or KOH.
- This compound-Q Stock Solution: Prepare a 1 mM stock solution in deionized water and store at -20°C. Dilute to the desired final concentrations in the recording solution on the day of the experiment.
3. Electrophysiological Recording:
- Place an oocyte in the recording chamber and perfuse with the recording solution at a specific pH.
- Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
- Clamp the oocyte membrane potential at a holding potential of, for example, -80 mV.
- Apply voltage steps or ramps to elicit Kir channel currents.
4. Experimental Procedure:
- Establish a stable baseline current in the recording solution at a specific pH.
- Apply a range of this compound-Q concentrations to the oocyte and record the steady-state block of the Kir current.
- Wash out the this compound-Q to ensure reversibility.
- Repeat the concentration-response curve measurements at different extracellular pH values.
5. Data Analysis:
- Measure the percentage of current inhibition for each this compound-Q concentration at each pH.
- Fit the concentration-response data to the Hill equation to determine the IC50 value at each pH.
- Plot the IC50 values as a function of extracellular pH to visualize the pH-dependent efficacy of this compound-Q.
IV. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in this compound-Q efficacy at a constant concentration. | 1. Inaccurate pH of the extracellular solution. 2. Degradation of this compound-Q. | 1. Calibrate the pH meter before preparing solutions. Verify the pH of the final recording solution. 2. Prepare fresh dilutions of this compound-Q from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Slow onset or incomplete block by this compound-Q. | 1. Insufficient concentration of this compound-Q for the given pH. 2. Poor perfusion of the recording chamber. | 1. Increase the concentration of this compound-Q, especially at more alkaline pH values. 2. Ensure the perfusion system is functioning correctly and that the solution is reaching the oocyte or cell efficiently. |
| Irreversible block by this compound-Q. | While generally reversible, prolonged exposure or high concentrations might lead to slow washout. | Increase the washout time and perfusion rate. |
| No effect of this compound-Q. | 1. Expression of a this compound-Q insensitive channel. 2. Incorrect pH of the extracellular solution (too alkaline). 3. Degraded this compound-Q. | 1. Verify the identity of the expressed channel. 2. Check the pH of your recording solution. Test at a more acidic pH (e.g., 7.0). 3. Use a fresh aliquot of this compound-Q. |
V. Mandatory Visualizations
Caption: Mechanism of pH-dependent this compound-Q block of Kir channels.
Caption: Workflow for assessing pH-dependent efficacy of this compound-Q.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressive effect of an inward rectifier K+ channel blocker peptide, this compound-RQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Titration of this compound-Q inhibition of ROMK1 channels by extracellular protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
How to prevent non-specific binding of Tertiapin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Tertiapin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera). It is a potent blocker of specific types of potassium channels. Its primary targets are:
-
G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels : this compound binds to various subunits, including GIRK1 (Kir3.1) and GIRK4 (Kir3.4), with high affinity.[1][2][3]
-
Big Potassium (BK) channels : Also known as large-conductance Ca2+-activated K+ channels.[1][4]
A more stable, non-oxidizable analog, This compound-Q , was developed by replacing a methionine residue with glutamine. This analog retains similar binding affinity and is often preferred for experimental use.[5]
Q2: What is non-specific binding and why is it a problem in this compound experiments?
Non-specific binding refers to the adhesion of this compound to surfaces other than its intended target, such as plasticware (e.g., pipette tips, microplates), glass, or even unrelated proteins. This is a common issue with peptides due to their diverse physicochemical properties.[6][7] Excessive non-specific binding can lead to:
-
Reduced concentration of available this compound for binding to its target channels.
-
Increased background signal, leading to a low signal-to-noise ratio.
-
Inaccurate determination of binding affinity and potency.
-
False-positive or false-negative results.
Q3: What are the general strategies to minimize non-specific binding of peptides like this compound?
Several strategies can be employed to reduce non-specific binding in peptide-based assays:
-
Optimization of Buffer Conditions : Adjusting the pH and ionic strength of the buffer can help minimize electrostatic interactions that contribute to non-specific binding.[8]
-
Use of Blocking Agents : Including proteins like Bovine Serum Albumin (BSA) in the buffer can coat the surfaces of experimental vessels and reduce the sites available for non-specific peptide adhesion.[8][9][10]
-
Addition of Detergents : Non-ionic detergents such as Tween-20 or Triton X-100 can help to reduce hydrophobic interactions that cause non-specific binding.[1][7][8][11][12]
-
Proper Material Selection : Using low-binding plasticware can significantly reduce surface adsorption.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound binding experiments.
Problem 1: High background signal in a radioligand binding assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Non-specific binding of radiolabeled this compound to filter membranes. | Pre-soak the filter membranes in a solution of 0.3-0.5% polyethylenimine (PEI). | PEI is a cationic polymer that reduces the binding of positively charged peptides to the negatively charged filter material. |
| Non-specific binding to assay plates and pipette tips. | 1. Use low-binding polypropylene plates and tips. 2. Pre-coat the plates with a blocking agent like 0.1-1% BSA. | This saturates the non-specific binding sites on the plastic surfaces.[8][9] |
| Hydrophobic interactions causing aggregation and non-specific binding. | Include a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer.[1][8][12] | Detergents disrupt hydrophobic interactions, preventing peptide aggregation and adhesion to surfaces. |
Problem 2: Low specific binding signal or poor signal-to-noise ratio.
| Possible Cause | Troubleshooting Step | Rationale |
| Loss of this compound due to adsorption to surfaces. | 1. Prepare this compound solutions in buffers containing a carrier protein like 0.1% BSA.[9] 2. Minimize the number of transfer steps. | BSA acts as a carrier, preventing the peptide from binding to plastic or glass surfaces. |
| Suboptimal buffer composition. | Optimize the pH and salt concentration of your binding buffer. The binding of this compound-Q to its target can be pH-sensitive.[13] | The charge of this compound and its target channels can be influenced by pH, affecting their interaction. |
| Degradation of this compound. | Use the stable analog, this compound-Q, to avoid oxidation-related loss of activity.[5] Store peptide solutions at appropriate temperatures and avoid repeated freeze-thaw cycles. | This compound-Q is more resistant to oxidation than the native peptide, ensuring consistent activity.[5] |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and its analogs to its primary targets.
| Ligand | Target Channel | Cell Type | Ki / IC50 | Reference |
| This compound | GIRK1/4 (KACh) | Rabbit atrial myocytes | ~8 nM (IC50) | [2] |
| This compound-Q | ROMK1 (Kir1.1) | - | 1.3 nM (Ki) | |
| This compound-Q | GIRK1/4 (Kir3.1/3.4) | - | 13.3 nM (Ki) | |
| This compound | BK channels | - | 5.8 nM (IC50) | [1] |
Experimental Protocols
While a specific, universally optimized protocol for this compound binding assays is not available, the following protocols for a radioligand binding assay and an electrophysiology experiment are provided as a starting point. It is crucial to optimize these protocols for your specific experimental conditions.
Protocol 1: Competitive Radioligand Binding Assay for this compound-Q
This protocol is a generalized procedure for determining the binding affinity of a test compound against this compound-Q's target channels expressed in a cell line.
Materials:
-
Cell membranes expressing the target Kir or BK channel.
-
Radiolabeled this compound-Q (e.g., 125I-Tertiapin derivative).[14]
-
Unlabeled this compound-Q (for determining non-specific binding).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Low-binding 96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% PEI.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target channel according to standard laboratory protocols. Resuspend the final membrane pellet in Assay Buffer.
-
Assay Setup: In a 96-well low-binding plate, add the following to the respective wells:
-
Total Binding: 50 µL of radiolabeled this compound-Q and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of radiolabeled this compound-Q and 50 µL of a high concentration of unlabeled this compound-Q (e.g., 1 µM).
-
Competitive Binding: 50 µL of radiolabeled this compound-Q and 50 µL of varying concentrations of the test compound.
-
-
Initiate Reaction: Add 100 µL of the membrane preparation to all wells. The final volume should be 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the PEI-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the specific binding as a function of the test compound concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol 2: Electrophysiological Recording of this compound-Q Blockade
This protocol describes a method to assess the functional blockade of Kir or BK channels by this compound-Q using two-electrode voltage-clamp in Xenopus oocytes.
Materials:
-
Xenopus oocytes expressing the target channel.
-
Recording solution (e.g., ND98: 98 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
This compound-Q stock solution.
-
Two-electrode voltage-clamp setup.
Procedure:
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the target channel subunits. Incubate for 2-5 days to allow for channel expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Establish Baseline Current: Clamp the oocyte at a holding potential of -80 mV. Apply voltage steps or ramps to elicit channel currents and establish a stable baseline recording.
-
Application of this compound-Q: Perfuse the oocyte with the recording solution containing the desired concentration of this compound-Q. To minimize non-specific binding to the perfusion system, the inclusion of 0.1% BSA in the solution can be tested.
-
Record Channel Blockade: Continue to apply the voltage protocol and record the current until a steady-state block is achieved.
-
Washout: Perfuse the oocyte with the control recording solution to observe the reversal of the channel block.
-
Data Analysis: Measure the current amplitude before, during, and after the application of this compound-Q. Calculate the percentage of inhibition at different concentrations to determine the IC50.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GIRK Channel Activation Pathway and Inhibition by this compound.
Caption: BK Channel Activation Pathway and Inhibition by this compound.
Caption: General Workflow for a this compound Radioligand Binding Assay.
References
- 1. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a stable form of this compound: a high-affinity inhibitor for inward-rectifier K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Determinants Mediating this compound Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Titration of this compound-Q inhibition of ROMK1 channels by extracellular protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Tertiapin Experiments
This guide is designed for researchers, scientists, and drug development professionals who are using Tertiapin and not observing the expected inhibitory effects on target potassium channels, primarily G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which channels does it block?
A1: this compound is a 21-amino acid peptide originally isolated from European honey bee venom. It is a potent blocker of specific inward-rectifier potassium (Kir) channels and large conductance calcium-activated potassium (BK) channels.[1] Its primary targets of interest are often the G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are crucial for regulating cellular excitability in neurons and cardiac myocytes.[2][3]
Q2: I'm not seeing an effect. Could my this compound have gone bad?
A2: This is a common and critical concern. This compound's stability is crucial for its function. The original peptide contains a methionine residue that is susceptible to oxidation, which can significantly reduce its channel-blocking ability.[1] Many commercially available versions, such as this compound-Q, have this methionine replaced with glutamine to prevent oxidation and improve stability.[1][4] However, improper storage and handling can still lead to degradation. Lyophilized powder should be stored at -20°C or -80°C and protected from moisture.[5][6] Once reconstituted, it's best to prepare fresh solutions for each experiment or use aliquots stored at -80°C to avoid freeze-thaw cycles.[5]
Q3: What are the target channels for this compound and how are they activated?
A3: this compound primarily blocks GIRK (also known as Kir3) and ROMK1 (Kir1.1) channels.[1] GIRK channels are activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs).[3][7][8] This activation is a membrane-delimited process that occurs when an agonist (like acetylcholine, dopamine, or opioids) binds to its respective GPCR, causing the G-protein to release its Gβγ subunit, which then directly binds to and opens the GIRK channel.[7][9] This leads to an efflux of K+ ions, hyperpolarizing the cell and reducing its excitability.[2][8]
Q4: What is this compound-Q and is it different from this compound?
A4: this compound-Q is a synthetic, oxidation-resistant analog of this compound.[1] In this compound-Q, the methionine residue at position 13 is replaced with glutamine.[4][5] This change prevents oxidation without significantly altering the peptide's blocking affinity for its target channels, making it a more stable and reliable tool for research.[1][4] TPN-Q inhibits ROMK1 and GIRK1/4 channels with affinities very similar to the native this compound.[4]
Troubleshooting Guide: No Effect Observed
If you are not observing the expected channel block with this compound, systematically evaluate the following areas: Reagent Integrity, Experimental Conditions, and the Biological System.
Diagram: General Troubleshooting Workflow
This workflow provides a logical progression for diagnosing the issue.
Caption: Troubleshooting workflow for lack of this compound effect.
Step 1: Verify Reagent Integrity
-
Question: How can I be sure my this compound is still active?
-
Answer: Peptide integrity is paramount.
-
Check Storage: Lyophilized this compound-Q should be stored desiccated at -20°C.[10][11] Avoid repeated freeze-thaw cycles of stock solutions; aliquot upon reconstitution and store at -80°C.[5]
-
Confirm Solubility: this compound-Q is soluble in water or saline buffers.[5] Ensure it is fully dissolved. Some suppliers recommend a maximum concentration of 2-5 mg/mL.[5][11]
-
Consider Oxidation: If you are using native this compound (not this compound-Q), the methionine residue is prone to oxidation, which reduces its activity.[1] If possible, switch to the more stable this compound-Q.[4]
-
Use a Positive Control: Test your system with a known non-specific Kir channel blocker like Barium Chloride (BaCl₂) to confirm that the channels are present and functional.[12]
-
-
Step 2: Assess Experimental Conditions
-
Question: Am I using the correct concentration of this compound?
-
Answer: The effective concentration of this compound is highly dependent on the specific GIRK channel subtype being studied. Check that your working concentration is appropriate for your target.
-
Data Presentation: this compound-Q Affinity/Potency
Target Channel Affinity (K_i / K_d) / Potency (IC₅₀) Cell Type / System Reference(s) GIRK1/4 (Kir3.1/3.4) K_d: ~8 nM; K_i: 13.3 nM Recombinant [5][10] GIRK1/2 (Kir3.1/3.2) K_d: ~270 nM Recombinant [5] GIRK1/2 (in AtT20 cells) IC₅₀: 102 nM AtT20 cells [12][13] GIRK1/4 (in HL-1 cells) IC₅₀: 1.4 nM HL-1 cells [12][13] ROMK1 (Kir1.1) K_d: ~2 nM; K_i: 1.3 nM Recombinant [5][10]
-
-
-
Question: Could the pH of my external solution be the problem?
-
Answer: Yes, the blocking action of this compound-Q can be affected by extracellular pH. The titration of a histidine residue in the peptide sequence is sensitive to proton concentration, which can alter its binding affinity.[15] Ensure your external buffer is maintained at a stable, physiological pH (typically 7.4).
-
Step 3: Validate the Biological System
-
Question: How do I know my target GIRK channels are being activated in the first place?
-
Answer: this compound is a channel blocker; it will have no effect if the channels are not open (activated).
-
Confirm Agonist Activation: Before applying this compound, you must first activate the GIRK channels. Apply a known agonist for a GPCR that couples to Gi/o proteins in your cell type (e.g., acetylcholine for M2 receptors, somatostatin for SSTRs, baclofen for GABA-B receptors).[7][13] You should observe a clear outward current in voltage-clamp experiments before attempting to block it.
-
Check Channel Expression: Confirm that your cells actually express this compound-sensitive GIRK channel subunits (e.g., GIRK1, GIRK2, GIRK4).[7] Not all Kir channels are sensitive to this compound; for instance, Kir2.1 channels are largely resistant.[11]
-
Consider Basal Activity: Some GIRK channels exhibit agonist-independent "basal" activity.[2] If you expect to block this current, ensure your recording conditions are sensitive enough to detect it.
-
-
Diagram: GIRK Channel Activation & this compound Blockade
This diagram illustrates the signaling pathway required for this compound to have an effect.
Caption: GPCR-mediated activation of GIRK channels and site of this compound block.
Experimental Protocols
Protocol 1: Preparation of this compound-Q Stock and Working Solutions
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound-Q to ensure the powder is at the bottom. Reconstitute in sterile, nuclease-free water to a stock concentration of 100 µM or 1 mM. Mix gently by pipetting. Avoid vigorous vortexing which can damage the peptide.
-
Aliquoting: Immediately prepare single-use aliquots of the stock solution. The volume will depend on your experimental needs (e.g., 10-20 µL aliquots).
-
Storage: Store the aliquots at -80°C.[5] They are typically stable for at least 6 months.[6] Avoid storing in a frost-free freezer.
-
Working Solution: On the day of the experiment, thaw a single aliquot. Dilute it to the final desired working concentration (e.g., 10-300 nM) in your external recording solution. Use the working solution the same day and discard any unused portion.
Protocol 2: Whole-Cell Patch-Clamp Recording of GIRK Currents
This is a generalized protocol and should be adapted to your specific cell type and equipment.
-
Solutions:
-
External (Bath) Solution (in mM): 110 NaCl, 40 KCl, 3 MgCl₂, 5 EGTA, 6 HEPES, 10 D-glucose, and 0.001 tetrodotoxin (TTX) to block sodium channels. Adjust pH to 7.4 with NaOH. The high extracellular K+ enhances the inward rectification current, making it easier to measure.[16]
-
Internal (Pipette) Solution (in mM): 135 Potassium Gluconate, 5 HEPES, 3 MgCl₂, 5 EGTA, 2 Na₂-ATP, and 0.2 Na-GTP. Adjust pH to 7.25 with KOH.[16] The GTP is essential for maintaining G-protein signaling.
-
-
Cell Preparation: Plate cells at an appropriate density to allow for easy patching of single cells.
-
Recording Procedure:
-
Pull glass pipettes to a resistance of 4-8 MΩ.[17]
-
Establish a giga-ohm seal (>1 GΩ) on a healthy-looking cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -130 mV to -20 mV over 700 ms) to measure the current-voltage relationship.[16]
-
-
Experimental Steps:
-
Baseline: Record baseline currents for several minutes to ensure stability.
-
Activation: Perfuse the bath with the GPCR agonist (e.g., 10 µM acetylcholine) to activate the GIRK current. You should see an increase in the inward current at potentials negative to the K+ reversal potential.
-
Blockade: While continuing to apply the agonist, co-perfuse with your desired concentration of this compound-Q. The agonist-induced current should decrease, indicating a block of the GIRK channels.
-
Washout: Perfuse with the agonist-containing solution alone to attempt to wash out the this compound effect.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Q | CAS:252198-49-5 | Selective blocker of inward-rectifier K+ channels | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Titration of this compound-Q inhibition of ROMK1 channels by extracellular protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G protein-activated inwardly rectifying K+ (GIRK) currents in dendrites of rat neocortical pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
Technical Support Center: Minimizing Tertiapin's Off-Target Effects on BK Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tertiapin, and its stable analog this compound-Q, in studies focused on G-protein-coupled inwardly rectifying potassium (GIRK) channels. A primary challenge in these experiments is the off-target effect of this compound on large-conductance calcium-activated potassium (BK) channels. This guide offers strategies to mitigate this issue and ensure selective targeting of GIRK channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in GIRK channel research?
A1: this compound is a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera)[1]. It is a potent blocker of inwardly rectifying potassium (Kir) channels, including GIRK channels[1][2]. Its high affinity for GIRK1/4 and ROMK1 channels makes it a valuable tool for studying the physiological roles of these channels[1][3][4]. This compound-Q is an oxidation-resistant mutant of this compound, where methionine at position 13 is replaced with glutamine, offering greater stability for experimental use[3][4][5].
Q2: What is the primary off-target effect of this compound?
A2: The main off-target effect of this compound and this compound-Q is the blockade of large-conductance calcium-activated potassium (BK) channels[1][6][7][8][9]. This can confound experimental results, as both GIRK and BK channels play crucial roles in regulating neuronal excitability and cellular function[1][10].
Q3: How does the affinity of this compound-Q for GIRK channels compare to its affinity for BK channels?
A3: this compound-Q exhibits nanomolar affinity for both GIRK and BK channels. However, the binding kinetics and dependencies differ, which can be exploited to enhance selectivity. The table below summarizes the reported binding affinities.
Quantitative Data Summary
| Ligand | Channel Subtype | Affinity Metric | Value | Reference |
| This compound | GIRK1/4 | Kd | ~8 nM | [1] |
| This compound | ROMK1 | Kd | ~2 nM | [1] |
| This compound | BK | IC50 | 5.8 nM | [1] |
| This compound-Q | ROMK1 (Kir1.1) | Ki | 1.3 nM | [11][12] |
| This compound-Q | GIRK1/4 (Kir3.1/3.4) | Ki | 13.3 nM | [11][12] |
| This compound-Q | BK (KCa1.1) | IC50 | ~5 nM | [3][4] |
| This compound-Q | GIRK1/2 (Kir3.1/3.2) | Kd | ~270 nM | [3][4] |
| This compound-Q | Cardiac GIRK (HL-1 cells) | IC50 | 1.4 nM | [13] |
| This compound-Q | Neuronal GIRK (AtT20 cells) | IC50 | 102 nM | [13] |
Troubleshooting Guide
Problem: I am observing effects in my experiment that could be attributed to BK channel blockade by this compound-Q.
Solution 1: Exploit Differential Binding Kinetics
The blockade of BK channels by this compound-Q is use- and time-dependent, whereas the block of GIRK channels is more rapid[1][6][7][8][9].
-
Recommendation: Apply this compound-Q for shorter durations. The inhibitory effect on GIRK channels occurs in less than a minute, while BK channel inhibition requires a minimal stimulation of 15 minutes to become apparent[1].
-
Experimental Protocol:
-
Establish a stable baseline recording of GIRK channel activity.
-
Perfuse the experimental chamber with a solution containing the desired concentration of this compound-Q.
-
Limit the application time to under 5 minutes before washout.
-
Monitor for the rapid onset of GIRK channel inhibition.
-
Solution 2: Control the Voltage Protocol
The blockade of BK channels by this compound-Q is voltage-dependent[1][3][4].
-
Recommendation: When possible, hold the membrane potential at negative voltages where BK channel activation is minimal. GIRK channels are inwardly rectifying and can be studied at hyperpolarized potentials.
-
Experimental Workflow:
Solution 3: Consider a Modified this compound Analog
Site-directed mutagenesis of this compound can alter its binding affinity and selectivity[5][14].
-
Recommendation: For advanced users, consider synthesizing or obtaining a this compound analog with reduced affinity for BK channels. For example, replacing histidine at position 12 with lysine (this compound-KQ) was shown to increase affinity for ROMK1 and reduce pH sensitivity, which may also alter its interaction with BK channels[14]. Further research into specific mutations that reduce BK channel affinity is ongoing.
Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from studies investigating the effect of this compound-Q on recombinant channels expressed in Xenopus oocytes[6][8].
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GIRK and BK channel subunits. Incubate for 2-7 days at 18°C.
-
Recording Solution: Prepare a recording solution (e.g., ND96) containing (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, pH adjusted to 7.5 with NaOH.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -80 mV.
-
To assess BK channel activity, use a voltage step protocol (e.g., from -80 mV to +80 mV in 20 mV increments for 100 ms)[8].
-
To primarily measure GIRK currents, use a hyperpolarizing voltage ramp or step protocol.
-
-
This compound-Q Application: Dissolve this compound-Q in the recording solution to the desired final concentration. Perfuse the chamber with the this compound-Q containing solution.
-
Data Analysis: Measure current amplitudes before and after this compound-Q application to determine the extent of inhibition.
Whole-Cell Patch-Clamp of Cultured Neurons
This protocol is based on studies of this compound-Q effects on native channels in dorsal root ganglion (DRG) neurons[6][7][8][9].
-
Cell Culture: Plate dissociated neurons (e.g., DRG neurons) on coverslips and culture under appropriate conditions.
-
External Solution: Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution: Prepare an internal pipette solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, pH adjusted to 7.2 with KOH.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope.
-
Using a micromanipulator, approach a neuron with a glass micropipette (3-5 MΩ resistance) filled with the internal solution.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -80 mV.
-
-
Drug Application: Apply this compound-Q via a perfusion system.
-
Data Acquisition and Analysis: Record currents using appropriate software and analyze the effects of this compound-Q on GIRK and other currents.
Signaling Pathway and Logic Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - this compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - RMIT University - Figshare [research-repository.rmit.edu.au]
- 10. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound-Q | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 13. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
- 14. Titration of this compound-Q inhibition of ROMK1 channels by extracellular protons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Voltage-Dependent Block of Potassium Channels by Tertiapin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tertiapin and its derivatives to study potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is this compound-Q often used instead?
This compound is a 21-amino acid peptide originally isolated from the venom of the European honey bee (Apis mellifera). It is a potent blocker of certain inwardly rectifying potassium (Kir) channels and large conductance calcium-activated potassium (BK) channels. This compound-Q is a synthetic analog of this compound where the methionine residue at position 13 has been replaced with glutamine. This substitution prevents oxidation, making this compound-Q a more stable and reliable tool for research, without significantly altering its blocking activity on Kir channels.
Q2: What are the primary molecular targets of this compound-Q?
This compound-Q is known to block the following potassium channel subtypes with high affinity:
-
Inwardly Rectifying Potassium (Kir) Channels:
-
G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels: Specifically, heteromultimers like Kir3.1/3.4 (also known as IKACh) and Kir3.1/3.2 are key targets.
-
Renal Outer Medullary Potassium (ROMK or Kir1.1) channels.
-
-
Large Conductance Ca2+-activated Potassium (BK) Channels.
It is important to note that this compound-Q has limited specificity and can act on multiple channel types.
Q3: How does this compound-Q block potassium channels?
This compound-Q acts as a pore blocker. Its α-helical C-terminal region is thought to plug the external vestibule of the potassium channel's conduction pore, thereby physically occluding the passage of potassium ions.
Q4: Is the blocking effect of this compound-Q dependent on membrane voltage?
The voltage dependence of this compound-Q's block varies depending on the channel type:
-
GIRK Channels: The block of GIRK channels (like K(ACh) in cardiac myocytes) by this compound has been shown to be largely voltage-independent . The potency of the block is not significantly different at hyperpolarized versus depolarized potentials.
-
BK Channels: The block of BK channels by this compound-Q is voltage- and use-dependent . This means the degree of block can be influenced by the membrane potential and the frequency of channel activation.
-
ROMK Channels: The block of ROMK channels by a variant of this compound-Q (TPN-RQ) has been shown to be voltage-independent.
Q5: How should I prepare and store this compound-Q solutions?
-
Storage: this compound-Q is typically shipped as a lyophilized powder and should be stored at -20°C for long-term stability. For stock solutions, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Solubility: this compound-Q is soluble in water or saline buffers.
-
Stability: As a peptide, it is susceptible to degradation by proteases. Ensure sterile handling and use high-quality reagents for solution preparation.
Troubleshooting Guide
Issue 1: No or weak channel block observed after applying this compound-Q.
| Possible Cause | Troubleshooting Step |
| Incorrect Channel Subtype | Confirm that the channel you are studying is a known target for this compound-Q. It has low affinity for Kir2.1 channels, for example. |
| Degraded this compound-Q | Ensure proper storage and handling of the peptide. Prepare fresh aliquots from a new vial if degradation is suspected. |
| Incorrect Concentration | Verify the final concentration of this compound-Q in your experimental setup. Perform a concentration-response curve to determine the IC50 for your specific channel and conditions. |
| pH of External Solution | The binding of this compound-Q to ROMK1 channels is sensitive to extracellular pH due to a histidine residue. Ensure your external solution is buffered to a physiological pH (e.g., 7.4). |
| Use-Dependence (for BK channels) | If studying BK channels, the block may be use-dependent, meaning the channels need to be activated (opened) for the toxin to bind effectively. Apply a stimulation protocol to activate the channels in the presence of this compound-Q. |
Issue 2: High variability in the degree of block between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Solution Preparation | Prepare a fresh stock solution and use precise dilutions for each experiment. Ensure thorough mixing. |
| Adsorption to Tubing | Peptides can adsorb to plastic surfaces. Pre-incubate your perfusion system with a this compound-Q solution to saturate non-specific binding sites. |
| Incomplete Washout | This compound-Q binding can be very stable. Ensure a thorough and prolonged washout period if you are trying to reverse the block. |
| Variable Channel Expression | If using a heterologous expression system (e.g., Xenopus oocytes or transfected cell lines), variability in channel expression levels can affect the measured currents and the apparent block. |
Issue 3: Unexpected changes in other cellular parameters.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This compound-Q is not completely specific. It can also block BK channels, which may be present in your experimental system and contribute to other cellular effects like changes in action potential duration. Use other, more specific blockers for different channel types as controls. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., water or DMSO) used to dissolve this compound-Q does not have an effect on your cells. |
Data Presentation
Table 1: Potency of this compound-Q on Various Potassium Channels
| Channel Subtype | Alias | Ki / Kd / IC50 | Notes |
| Kir1.1 | ROMK1 | Ki: ~1.3 nM, Kd: ~2 nM | High affinity block. |
| Kir3.1/3.4 | GIRK1/4, IKACh | Ki: ~13.3 nM, Kd: ~8 nM, IC50: ~8 nM | Potent block of the cardiac muscarinic potassium channel. |
| Kir3.1/3.2 | GIRK1/2 | Kd: ~270 nM | Lower affinity compared to Kir3.1/3.4 and Kir1.1. |
| KCa1.1 | BK | IC50: ~5 nM | Block is use- and voltage-dependent. |
| Kir2.1 | Low affinity | This compound-Q is selective over Kir2.1 channels. |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a common method for studying the effect of this compound-Q on heterologously expressed potassium channels.
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject cRNA encoding the potassium channel subunits of interest (e.g., Kir3.1 and Kir3.2).
-
Incubate oocytes for 2-7 days to allow for channel expression.
-
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND98).
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
-
Voltage-Clamp Protocol:
-
Hold the oocyte at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps or ramps to elicit channel currents. A typical protocol to measure Kir currents is to step to various potentials from a holding potential.
-
-
Application of this compound-Q:
-
Establish a stable baseline current recording.
-
Perfuse the chamber with the recording solution containing the desired concentration of this compound-Q.
-
Record the current until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the current amplitude before and after this compound-Q application.
-
Calculate the percentage of block.
-
To determine the IC50, repeat the experiment with a range of this compound-Q concentrations and fit the data to a Hill equation.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record currents from single cells, either primary cells or cell lines expressing the target channel.
-
Cell Preparation:
-
Culture cells on coverslips.
-
For GIRK channel studies, cells may need to be stimulated with a GPCR agonist (e.g., acetylcholine) to activate the channels.
-
-
Recording Setup:
-
Transfer a coverslip to a recording chamber on a microscope stage, perfused with an external solution.
-
Use a glass micropipette filled with an internal solution to form a high-resistance (>1 GΩ) seal with the cell membrane (giga-seal).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Clamp the cell at a desired holding potential.
-
Apply voltage steps or ramps to evoke currents.
-
-
Application of this compound-Q:
-
Record baseline currents.
-
Apply this compound-Q via the perfusion system.
-
Monitor the current until a stable block is reached.
-
-
Data Analysis:
-
Analyze the reduction in current amplitude to determine the degree of block and the kinetics of binding.
-
Mandatory Visualizations
Validation & Comparative
A Head-to-Head Comparison of Tertiapin and Tertiapin-Q for In Vitro Potassium Channel Research
For researchers in pharmacology, neuroscience, and cardiology, the specific and potent blockade of inwardly rectifying potassium (Kir) channels is crucial for elucidating their physiological roles and exploring their therapeutic potential. Tertiapin, a peptide toxin isolated from honeybee venom, has long been a valuable tool for this purpose. However, its inherent instability due to an oxidation-prone methionine residue has led to the development of a synthetic analog, this compound-Q. This guide provides a comprehensive in vitro comparison of these two peptides, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal tool for their studies.
Executive Summary
This compound-Q is a synthetic, oxidation-resistant analog of this compound where the methionine at position 13 has been replaced with glutamine.[1] This single amino acid substitution confers significant stability to the molecule without compromising its inhibitory activity on key potassium channels. Both peptides are potent blockers of G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels and the renal outer medullary potassium (ROMK or Kir1.1) channel.[1][2] Additionally, they exhibit inhibitory effects on large-conductance calcium-activated potassium (BK) channels. Due to its stability and comparable efficacy, this compound-Q is now widely considered the superior choice for in vitro research applications.
Data Presentation: A Quantitative Comparison
The following table summarizes the inhibitory potency of this compound and this compound-Q against various potassium channel subtypes. The data, compiled from multiple studies, highlights the comparable nanomolar affinity of both peptides for their primary targets.
| Target Channel | Peptide | Potency (Kd or Ki) | Potency (IC50) | Reference |
| Kir1.1 (ROMK1) | This compound | ~2 nM | [1] | |
| This compound-Q | 1.3 nM | |||
| Kir3.1/3.4 (GIRK1/4) | This compound | ~8 nM | [1] | |
| This compound-Q | 13.3 nM | |||
| Kir3.1/3.2 (GIRK1/2) | This compound-Q | ~270 nM | [3] | |
| BK Channel | This compound | 5.8 nM | [1] | |
| This compound-Q | ~5 nM | [3] |
Mechanism of Action
Both this compound and this compound-Q act as pore blockers of Kir channels. The C-terminal α-helix of the peptide inserts into the external vestibule of the potassium channel, physically occluding the ion conduction pathway.[1] This mechanism of action is consistent for both the native and the synthetic peptide.
Experimental Protocols
Reproducible and robust experimental data are the cornerstone of scientific research. Below are detailed protocols for two common in vitro assays used to characterize the activity of this compound and this compound-Q.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and the effect of channel blockers.
Objective: To determine the inhibitory concentration (IC50) of this compound-Q on GIRK channels heterologously expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing Kir3.1 and Kir3.2 subunits.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
-
This compound-Q stock solution (1 mM in water).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Plate the HEK293 cells expressing Kir3.1/3.2 onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps to elicit GIRK currents. A typical protocol would be stepping from -120 mV to +60 mV in 20 mV increments.
-
-
Drug Application:
-
Establish a stable baseline recording of the GIRK currents.
-
Perfuse the cell with increasing concentrations of this compound-Q (e.g., 0.1 nM to 1 µM) in the external solution.
-
Allow the effect of each concentration to reach a steady state before applying the next concentration.
-
-
Data Analysis:
-
Measure the peak inward current at a negative potential (e.g., -120 mV) for each this compound-Q concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound-Q concentration and fit the data with a Hill equation to determine the IC50 value.
-
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (this compound or this compound-Q) to compete with a radiolabeled ligand for binding to the target receptor (Kir channel).
Objective: To determine the binding affinity (Ki) of this compound-Q for Kir3.1/3.4 channels.
Materials:
-
Cell membranes prepared from cells expressing Kir3.1/3.4 channels.
-
Radiolabeled this compound analog (e.g., [125I]-Tertiapin derivative).
-
Unlabeled this compound-Q.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A fixed concentration of the radiolabeled this compound analog.
-
Increasing concentrations of unlabeled this compound-Q.
-
Cell membranes expressing Kir3.1/3.4.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the unlabeled this compound-Q concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway of GIRK Channel Activation and Inhibition
Caption: GPCR-mediated activation of a GIRK channel and its inhibition by this compound-Q.
Experimental Workflow for Screening Potassium Channel Inhibitors
Caption: A generalized workflow for the in vitro characterization of potassium channel inhibitors.
Conclusion
Both this compound and this compound-Q are highly potent and valuable tools for the in vitro study of Kir and BK channels. However, the enhanced stability of this compound-Q makes it the superior and more reliable choice for modern research, ensuring reproducibility and accuracy in experimental outcomes. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize these peptides in their investigations of potassium channel function and pharmacology.
References
A Comparative Guide to Tertiapin and Barium as Non-Selective Kir Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
In the field of ion channel research, particularly the study of inwardly rectifying potassium (Kir) channels, the use of effective and well-characterized channel blockers is paramount. Kir channels are crucial in setting the resting membrane potential and regulating cellular excitability in a variety of tissues, including the nervous system, heart, and kidneys.[1][2] This guide provides an objective comparison of two commonly used, non-selective Kir channel blockers: the bee venom peptide Tertiapin and the divalent cation barium. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to aid in the understanding of their mechanisms and applications.
Data Presentation: Quantitative Comparison of Blocker Efficacy
The following table summarizes the inhibitory constants (Ki, Kd, or IC50) of this compound-Q (a stable, non-oxidizable analog of this compound) and barium against various Kir and other potassium channels. This quantitative data allows for a direct comparison of their potency and selectivity.
| Blocker | Channel Subtype | Inhibitory Constant | Reference(s) |
| This compound-Q | Kir1.1 (ROMK1) | Ki = 1.3 nM | [3][4] |
| Kd ≈ 2 nM | [5][6] | ||
| Kir3.1/3.4 (GIRK1/4) | Ki = 13.3 nM | [3][4][7] | |
| Kd ≈ 8 nM | [5][6] | ||
| Kir3.1/3.2 (GIRK1/2) | Kd ≈ 270 nM | [5] | |
| BK (KCa1.1) | IC50 ≈ 5 nM | [5] | |
| Kir2.1 | Low affinity | [3][4] | |
| Barium (Ba²⁺) | Kir2.1 | IC50 = 2.7 - 16.2 µM | [8][9] |
| Kir2.2 | IC50 = 2.8 µM | [8] | |
| Kir2.1/2.2 (heteromer) | IC50 = 4.5 µM | [8] | |
| Kir2.1/2.3 (heteromer) | IC50 = 2.5 µM | [8] | |
| Kir2.2/2.3 (heteromer) | IC50 = 2.3 µM | [8] | |
| Native Cardiac IK1 (primarily Kir2.x) | IC50 = 4.7 µM | [8] |
Comparative Analysis
This compound is a 21-amino acid peptide originally isolated from the venom of the European honey bee, Apis mellifera.[6] It demonstrates high affinity for certain Kir channel subtypes, particularly Kir1.1 and Kir3.x channels, with inhibitory constants in the nanomolar range.[3][4][5] Its mechanism of action involves the physical occlusion of the channel's conduction pore at the extracellular entrance.[6] While potent, this compound is not entirely selective for Kir channels, as it also blocks large-conductance Ca²⁺-activated K⁺ (BK) channels with high affinity.[5][6] The stable analog, this compound-Q, where a methionine residue is replaced by glutamine to prevent oxidation, is commonly used in research and exhibits a similar blocking profile.[5]
Barium , in contrast, is a divalent cation that acts as a non-selective blocker of a wide range of Kir channels.[10] Its blocking action is voltage-dependent and occurs from the extracellular side, with the Ba²⁺ ion physically plugging the channel pore.[8][11] While it is a widely used tool to confirm the presence of Kir currents, its lack of selectivity is a significant drawback. Barium has pleiotropic effects on numerous other ion transport mechanisms, which can complicate the interpretation of experimental results.[12][13] The inhibitory concentrations for barium are in the micromolar range, indicating a lower potency compared to this compound for sensitive Kir subtypes.[8][9]
Experimental Protocols
Detailed methodologies for key experiments used to characterize Kir channel blockers are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the heterologous expression and functional characterization of ion channels.[14][15]
Protocol:
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.[16]
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific Kir channel subunits of interest.[17]
-
Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
Kir channel currents are typically elicited by voltage steps or ramps. For example, from a holding potential of -80 mV, the membrane potential can be stepped to various potentials between -150 mV and +50 mV.
-
-
Blocker Application: The blocker (this compound or Barium) is added to the perfusion solution at varying concentrations to determine the dose-dependent inhibition of the Kir current.
Whole-Cell Patch Clamp
This technique allows for the recording of ionic currents from the entire membrane of a single cell.[18][19]
Protocol:
-
Cell Culture: Mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the Kir channel of interest are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Intracellular and Extracellular Solutions:
-
Intracellular solution (pipette solution): e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl₂, pH 7.2 with KOH.
-
Extracellular solution (bath solution): e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.
-
-
Recording:
-
The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-ohm" seal is formed by applying gentle suction.
-
The membrane patch is then ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Currents are recorded in response to voltage-clamp protocols similar to those used in TEVC.
-
-
Data Acquisition and Analysis: The inhibitory effect of the blocker is quantified by measuring the reduction in current amplitude at a specific voltage.
Thallium Flux Assay
This is a fluorescence-based, high-throughput screening method for identifying and characterizing modulators of potassium channels.[20][21]
Protocol:
-
Cell Plating: Cells expressing the Kir channel of interest are plated in 384-well microplates.[20]
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[20][21]
-
Compound Addition: The test compounds (e.g., this compound or other potential blockers) are added to the wells.
-
Thallium Stimulation and Fluorescence Reading: A thallium-containing stimulus buffer is added to the wells. The influx of thallium through open Kir channels leads to an increase in fluorescence, which is measured by a kinetic plate reader.[22]
-
Data Analysis: The rate of fluorescence increase is proportional to the Kir channel activity. The inhibitory effect of a compound is determined by the reduction in this rate.
Visualizations
Signaling Pathway: Kir Channels and Membrane Potential
The following diagram illustrates the fundamental role of Kir channels in regulating the resting membrane potential.
Caption: Role of Kir channels in setting the resting membrane potential.
Experimental Workflow: Two-Electrode Voltage Clamp
The diagram below outlines the key steps in a TEVC experiment to test Kir channel blockers.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Logical Relationship: Blocker Selectivity
This diagram illustrates the differing selectivity profiles of this compound and barium.
Caption: Comparative selectivity of this compound and Barium for Kir and other channels.
References
- 1. Inwardly rectifying potassium channels (K<sub>IR</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Inward-rectifier potassium channel - Wikipedia [en.wikipedia.org]
- 3. This compound-Q | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Barium block of Kir2 and human cardiac inward rectifier currents: evidence for subunit-heteromeric contribution to native currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Ba2+ block of a mouse inwardly rectifying K+ channel: differential contribution by two discrete residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Open and Closed Structures of a Barium-Blocked Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Structural bases for blockade and activation of BK channels by Ba2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 15. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ionbiosciences.com [ionbiosciences.com]
Tertiapin's Double-Edged Sword: A Comparative Guide to its Selectivity for Kir Channel Subtypes
For researchers, scientists, and drug development professionals, understanding the precise interactions of molecular probes is paramount. Tertiapin, a peptide toxin isolated from honeybee venom, and its more stable analogue, this compound-Q, are potent blockers of inwardly rectifying potassium (Kir) channels. However, their utility as selective pharmacological tools requires a nuanced understanding of their activity across different Kir channel subtypes and even other channel families. This guide provides a comprehensive comparison of this compound's selectivity profile, supported by experimental data and detailed methodologies, to aid in the design and interpretation of research involving this important molecular probe.
Quantitative Selectivity Profile of this compound-Q
This compound-Q exhibits a distinct selectivity profile, demonstrating high affinity for certain Kir channel subtypes while showing significantly lower affinity for others. The following table summarizes the available quantitative data on the inhibitory activity of this compound-Q against various Kir and other potassium channel subtypes.
| Channel Subtype | Alternative Name | Species | Expression System | Method | Parameter | Value (nM) | Reference |
| Kir1.1 | ROMK1 | Rat | Xenopus Oocytes | Two-electrode voltage clamp | Ki | 1.3 | [1] |
| Kir3.1/3.4 | GIRK1/4 | Rat | Xenopus Oocytes | Two-electrode voltage clamp | Ki | 13.3 | [1] |
| Kir3.1/3.2 | GIRK1/2 | Mouse | Xenopus Oocytes | Two-electrode voltage clamp | IC50 | ~10 | [2] |
| Kir2.1 | IRK1 | - | - | - | - | >1000 (low affinity) | [3] |
| ATP-sensitive K+ channel | KATP | Rabbit | Cardiac Myocytes | Patch Clamp | - | Insensitive at 1 µM | [4] |
| BK Channel | MaxiK | Human | Xenopus Oocytes | Two-electrode voltage clamp | IC50 | ~50 | [5] |
Comparative Analysis
This compound-Q displays a clear preference for Kir1.1 (ROMK1) and heteromeric Kir3.x channels, particularly Kir3.1/3.4 (GIRK1/4), with inhibitory constants in the low nanomolar range.[1] This makes it a valuable tool for studying the physiological roles of these channels in tissues such as the kidney and the heart. Notably, its affinity for Kir3.1/3.4, the G-protein activated inwardly rectifying K+ channel in the atrium, is approximately 10-fold lower than for Kir1.1.
In contrast, this compound-Q shows very low affinity for Kir2.1 channels, which are responsible for the classical inward rectifier current (IK1) in many excitable cells.[3] Furthermore, it does not affect ATP-sensitive K+ channels at concentrations up to 1 µM, highlighting a degree of selectivity within the Kir family.[4]
A crucial consideration for researchers is the significant off-target effect of this compound-Q on large-conductance Ca2+-activated K+ (BK) channels, where it acts as a potent blocker with an IC50 in the nanomolar range.[5] This lack of absolute specificity necessitates careful experimental design and the use of appropriate controls to dissect the contribution of Kir channel block from potential confounding effects of BK channel inhibition.
Experimental Methodologies
The determination of this compound's selectivity profile relies on robust electrophysiological techniques. The most common methods employed are two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch clamp recordings in mammalian cell lines or primary cells.
Heterologous Expression in Xenopus Oocytes
A primary method for characterizing the pharmacology of ion channels is their expression in a well-controlled heterologous system, such as the oocytes of the African clawed frog, Xenopus laevis.
-
Oocyte Preparation and cRNA Injection: Oocytes are surgically removed and treated with collagenase to remove the follicular layer. cRNA encoding the specific Kir channel subunits of interest is then injected into the oocyte cytoplasm. The oocytes are incubated for 2-7 days to allow for channel protein expression and insertion into the cell membrane.
-
Two-Electrode Voltage Clamp (TEVC): The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired voltage.
-
Solution Exchange and Data Acquisition: The oocyte is perfused with a control extracellular solution (e.g., a standard Ringer's solution), and Kir channel currents are elicited by applying specific voltage protocols. Subsequently, solutions containing varying concentrations of this compound-Q are perfused to determine the concentration-dependent block of the channel. The current inhibition is measured at a specific membrane potential (e.g., -100 mV) and the IC50 or Ki value is calculated by fitting the data to a Hill equation.
Whole-Cell Patch Clamp in Mammalian Cells
To study the effect of this compound in a mammalian cell environment, which may have different post-translational modifications and protein-protein interactions, whole-cell patch clamp is the preferred method.
-
Cell Culture and Transfection: A suitable mammalian cell line, such as HEK-293 or CHO cells, is cultured under standard conditions. These cells are then transiently or stably transfected with plasmids containing the cDNA for the Kir channel subunits.
-
Electrophysiological Recording: A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette and the membrane. The membrane patch is then ruptured by applying gentle suction, establishing a low-resistance electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocols and Data Analysis: The membrane potential is controlled by a patch-clamp amplifier. Currents are recorded in response to voltage steps or ramps. The composition of the intracellular solution (in the pipette) and the extracellular solution (in the bath) can be precisely controlled. The effect of this compound-Q is determined by comparing the current amplitudes before and after its application to the extracellular solution.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the G-protein coupled activation of Kir3.x (GIRK) channels, a primary target of this compound, and a typical experimental workflow for assessing channel inhibition.
Caption: G-protein coupled activation of Kir3.x (GIRK) channels and inhibition by this compound.
Caption: Experimental workflow for determining the inhibitory profile of this compound on Kir channels.
References
- 1. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. A high affinity blocker for inward-rectifier K+ channels-Tertiapin-Q - Creative Peptides [creative-peptides.com]
- 5. This compound-Q blocks recombinant and native large conductance K+ channels in a use-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GIRK Channel Blockade: A Comparative Guide to Tertiapin and Positive Controls
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tertiapin's performance in blocking G protein-coupled inwardly rectifying potassium (GIRK) channels against a common positive control, Barium Chloride. The information presented is supported by experimental data and detailed protocols to aid in the design and validation of GIRK channel assays.
GIRK channels, a class of inwardly rectifying potassium channels, are crucial regulators of cellular excitability in various tissues, including the heart and brain. Their modulation presents a promising therapeutic avenue for a range of disorders. This compound, a peptide derived from bee venom, and its stabilized analogue this compound-Q, are potent and widely used blockers of specific GIRK channel subtypes. Validating the activity of potential GIRK channel modulators requires robust experimental design, including the use of appropriate positive controls.
This guide focuses on the use of Barium Chloride (BaCl₂), a non-selective inwardly rectifying potassium (Kir) channel blocker, as a positive control to confirm GIRK channel inhibition alongside the more specific blocker, this compound-Q.
Comparative Analysis of GIRK Channel Blockers
The following table summarizes the quantitative data on the inhibitory activity of this compound-Q and Barium Chloride on different GIRK channel subtypes.
| Blocker | GIRK Subtype | IC50 | Assay Type | Reference |
| This compound-Q | GIRK1/4 | 1.4 nM | Fluorescence-based | [1] |
| GIRK1/2 | 102 nM | Fluorescence-based | ||
| **Barium Chloride (BaCl₂) ** | Non-selective Kir/GIRK | >10 µM | Electrophysiology | [2] |
| GIRK1/4 | Effective at 200 µM - 2 mM | Electrophysiology, Fluorescence-based | [1][3] | |
| GIRK1/2 | Effective at µM - mM range | Electrophysiology | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved in validating GIRK channel block, the following diagrams have been generated.
References
- 1. A real-time screening assay for GIRK1/4 channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G protein-coupled inwardly rectifying potassium channels in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and cellular diversity of neuronal G-protein-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tertiapin and Other Bee Venom-Derived Toxins for Research and Drug Development
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Tertiapin with other prominent toxins derived from bee venom: Melittin, Apamin, and Mast Cell Degranulating (MCD) Peptide. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at their mechanisms of action, quantitative efficacy, and the experimental protocols used for their characterization.
Introduction to Bee Venom Toxins
Bee venom is a complex mixture of peptides, enzymes, and other bioactive molecules. For decades, its components have been a subject of intense scientific scrutiny, not just for their toxic properties, but for their potential as pharmacological tools and therapeutic agents. Key peptides within this venom, including this compound, Melittin, Apamin, and MCD Peptide, exhibit highly specific interactions with various cellular targets, making them invaluable for studying physiological processes and for the development of novel drugs. This guide focuses on the comparative efficacy of these four major bee venom peptides.
Toxin Profiles and Mechanisms of Action
This compound
This compound is a 21-amino acid peptide that acts as a potent blocker of specific potassium channels. Its primary targets are the inwardly rectifying potassium (Kir) channels, particularly Kir1.1 (ROMK1), Kir3.1 (GIRK1), and Kir3.4 (GIRK4), which it blocks by physically occluding the channel pore.[1] Additionally, this compound is known to block large conductance Ca2+-activated K+ (BK) channels in a use-dependent manner.[1] A more stable, non-oxidizable synthetic analog, this compound-Q, is often used in research.[1]
Melittin
Melittin is the most abundant peptide in bee venom, comprising about 50% of its dry weight.[2][3] It is a 26-amino acid, amphipathic peptide that acts as a potent cytolytic agent. Its primary mechanism of action involves inserting into cell membranes and forming pores, which disrupts the membrane integrity and leads to cell lysis.[4][5] At nanomolar concentrations, melittin can form transient pores, while at micromolar concentrations, it creates larger, more stable pores.[6][7]
Apamin
Apamin is a small 18-amino acid peptide neurotoxin that selectively blocks small-conductance Ca2+-activated K+ (SK) channels (KCa2.1, KCa2.2, and KCa2.3).[8][9] These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential.[10] By inhibiting SK channels, apamin can increase neuronal firing rates.[11] It is one of the few peptide toxins known to cross the blood-brain barrier.
Mast Cell Degranulating (MCD) Peptide
MCD peptide is a 22-amino acid peptide that exhibits a dual mechanism of action. At low concentrations, it potently stimulates the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[5][9] This action is mediated through the activation of pertussis toxin-sensitive G-proteins.[12][13] At higher concentrations, it can have anti-inflammatory effects.[5] Additionally, MCD peptide is a potent blocker of certain voltage-gated potassium (Kv) channels, including Kv1.1 and Kv1.6.[5]
Quantitative Comparison of Toxin Efficacy
The efficacy of these toxins is typically quantified by their half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or dissociation constant (Kd) against their respective targets. The following table summarizes key quantitative data from various experimental studies.
| Toxin | Primary Target(s) | Efficacy Metric | Value | Reference(s) |
| This compound-Q | Kir1.1 (ROMK1) | Ki | 1.3 nM | [14][15][16] |
| Kir3.1/3.4 (GIRK1/4) | Ki | 13.3 nM | [14][15][16] | |
| Kir3 (in canine atrium) | IC50 | ~10 nM | [17] | |
| BK channels | IC50 | 5.8 nM | [1] | |
| Melittin | Human Breast Cancer Cells (MCF-7) | IC50 | 10.22 µg/mL | [18] |
| Mouse Hepatoma Cells (Hepa 1-6) | IC50 | 6.39 µg/mL | [18] | |
| Human Erythrocytes (Hemolysis) | HC50 | ~3 µg/mL | [18] | |
| Apamin | KCa2.1 (hSK1) | IC50 | 4.1 nM | [8][9] |
| KCa2.2 (rSK2) | IC50 | 87.7 pM | [8][9] | |
| KCa2.3 (rSK3) | IC50 | 2.3 nM | [8][9] | |
| MCD Peptide | Voltage-gated K+ channels | Binding Affinity | < 1 nM | [4] |
| Mast Cell Degranulation | Effective Concentration | Low nM to µM range | [5][9] |
Experimental Protocols
Electrophysiological Analysis of Ion Channel Blockade (e.g., this compound, Apamin, MCD Peptide)
This protocol describes a generalized method for assessing the inhibitory effect of bee venom peptides on ion channels using the whole-cell patch-clamp technique.
a. Cell Preparation:
-
Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells transfected with Kir1.1 for this compound studies).
-
Culture cells to 70-80% confluency on glass coverslips.
b. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
c. Whole-Cell Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
d. Voltage Protocol and Data Acquisition:
-
To elicit currents, apply a series of voltage steps or ramps. For example, to study Kir channels, use voltage steps from -120 mV to +60 mV in 20 mV increments.
-
Record the resulting currents using a patch-clamp amplifier and digitize the data.
-
Apply the toxin at various concentrations to the external solution and record the inhibition of the channel currents.
-
Calculate the percentage of inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.
Mast Cell Degranulation (Histamine Release) Assay (e.g., MCD Peptide)
This protocol provides a method for quantifying histamine release from mast cells following stimulation with MCD peptide.
a. Mast Cell Isolation:
-
Isolate peritoneal mast cells from rats by peritoneal lavage with a buffered salt solution.
-
Purify the mast cells by density gradient centrifugation.
-
Resuspend the purified mast cells in a suitable buffer (e.g., Tyrode's buffer).
b. Histamine Release Assay:
-
Aliquot the mast cell suspension into microcentrifuge tubes or a 96-well plate.
-
Add varying concentrations of MCD peptide to the cells. Include a negative control (buffer only) and a positive control for total histamine release (e.g., cell lysis with Triton X-100).
-
Incubate the samples for 15-30 minutes at 37°C.
-
Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
c. Histamine Quantification:
-
Collect the supernatant, which contains the released histamine.
-
Quantify the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a spectrofluorometric assay.[8]
-
Express the histamine release as a percentage of the total histamine content (determined from the positive control).
-
Plot the percentage of histamine release against the MCD peptide concentration to generate a dose-response curve and determine the EC50 value.
Visualizing Mechanisms of Action
Signaling Pathways and Experimental Workflows
|Pore}", shape=record, fillcolor="#FBBC05"]; }
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 4. GTP-binding protein activation underlies LTP induction by mast cell degranulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCD peptide - Wikipedia [en.wikipedia.org]
- 6. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Process of inducing pores in membranes by melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mast cell degranulating (MCD) peptide: a prototypic peptide in allergy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pore formation and translocation of melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the mechanism of pore formation by melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mast cell degranulating (MCD) peptide and its optical isomer activate GTP binding protein in rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for the interaction of mast cell-degranulating peptide with pertussis toxin-sensitive G proteins in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pore formation and translocation of melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. jackwestin.com [jackwestin.com]
- 18. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Tertiapin with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Tertiapin, a peptide isolated from bee venom, and its more stable analog, this compound-Q, are widely recognized as potent blockers of a specific subset of inwardly rectifying potassium (Kir) channels. This guide provides a comprehensive comparison of this compound's activity across various ion channels, supported by quantitative data and detailed experimental protocols. The objective is to offer a clear perspective on its selectivity profile, aiding in the design of targeted experiments and the development of more specific pharmacological tools.
Quantitative Comparison of this compound Activity
The following table summarizes the inhibitory activity of this compound and its derivative, this compound-Q, against a range of ion channels. The data, presented as IC50 (half-maximal inhibitory concentration), Kd (dissociation constant), or Ki (inhibition constant), highlight the peptide's high affinity for its primary targets and its varying degrees of interaction with other channels.
| Ion Channel Family | Specific Channel | Toxin Derivative | Potency (nM) | Efficacy | Reference |
| Inwardly Rectifying Potassium (Kir) Channels | GIRK1/4 (Kir3.1/3.4) | This compound | ~8 (IC50) | Full inhibition | [1] |
| This compound-Q | 13.3 (Ki) | High affinity blocker | |||
| ROMK1 (Kir1.1) | This compound | ~2 (Kd) | High affinity blocker | [2] | |
| This compound-Q | 1.3 (Ki) | High affinity blocker | |||
| Kir2.1 | This compound | >1000 | <10% inhibition at 1µM | [3] | |
| This compound-Q | 131,000 (Kd) | Very low affinity | [4] | ||
| ATP-sensitive K+ (KATP) | This compound | >1000 | Virtually insensitive at 1µM | [1] | |
| Calcium-Activated Potassium (KCa) Channels | BK (KCa1.1) | This compound-Q | ~5.8 (IC50) | Voltage and use-dependent block | [2][5] |
| Voltage-Gated Ion Channels | Voltage-gated K+ | This compound | >1000 | Not affected at 1µM | [1] |
| L-type Ca2+ | This compound | >1000 | Not affected at 1µM | [1] |
Experimental Protocols
A common method to assess the cross-reactivity of this compound is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes heterologously expressing the ion channel of interest.
Objective: To determine the concentration-dependent inhibitory effect of this compound-Q on a specific ion channel current.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the target ion channel subunit(s)
-
Gene Clamp 500B amplifier (or equivalent)
-
Microelectrode puller
-
Borosilicate glass capillaries
-
Recording chamber
-
Perfusion system
-
Frog Ringer's solution (e.g., 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.3 mM Ca(NO3)2, 0.41 mM CaCl2, 0.82 mM MgSO4, 15 mM HEPES, pH 7.6)
-
High potassium recording solution (e.g., 20 mM KCl, 68 mM NaCl, 2.4 mM NaHCO3, 0.3 mM Ca(NO3)2, 0.41 mM CaCl2, 0.82 mM MgSO4, 15 mM HEPES, pH 7.6)
-
This compound-Q stock solution and serial dilutions
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment).
-
Inject oocytes with a known amount of cRNA encoding the target ion channel(s) (e.g., 25 ng).[3]
-
Incubate the injected oocytes for 2-5 days at 18-20°C in Frog Ringer's solution to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Frog Ringer's solution.
-
Pull microelectrodes from borosilicate glass capillaries and fill with 3 M KCl, achieving a resistance of 0.5-2 MΩ.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Clamp the oocyte membrane potential at a holding potential of, for example, -80 mV.[3]
-
Switch the perfusion to a high potassium solution to elicit inward currents through the expressed Kir channels.
-
-
Data Acquisition and Analysis:
-
Record the baseline current in the high potassium solution.
-
Apply increasing concentrations of this compound-Q to the bath via the perfusion system.
-
Record the steady-state current at each concentration.
-
Wash out the peptide to observe the reversibility of the block.
-
Measure the current amplitude at each concentration and normalize it to the baseline current.
-
Plot the normalized current as a function of the this compound-Q concentration and fit the data to the Hill equation to determine the IC50 value.[6]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the primary ion channels targeted by this compound and a typical experimental workflow for assessing its cross-reactivity.
References
- 1. This compound potently and selectively blocks muscarinic K(+) channels in rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. biology-assets.anu.edu.au [biology-assets.anu.edu.au]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Structural Determinants Mediating this compound Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Effective Negative Controls in Tertiapin Experiments
Tertiapin, a peptide toxin isolated from honeybee venom, and its more stable analog, this compound-Q, are potent blockers of G-protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels and renal outer medullary potassium (ROMK/Kir1.1) channels.[1][2] Their high affinity and selectivity make them invaluable tools in neuroscience, cardiology, and other fields for dissecting the physiological roles of these channels. However, the validity of experimental findings hinges on the use of appropriate negative controls to ensure that the observed effects are specifically due to the inhibition of the intended target channels. This guide provides a comparison of suitable negative controls for this compound experiments, supported by experimental data and detailed protocols.
Comparison of this compound and Inactive Analogs
The ideal negative control for a peptide blocker like this compound is a structurally similar molecule that is devoid of biological activity at the target channel. Mutated versions of this compound, where key amino acid residues required for its structure and function are altered, serve as excellent negative controls.
A study by Koyanagi et al. (2018) developed and validated such negative controls by replacing one of the cysteine residues essential for forming the two disulfide bonds that maintain the peptide's rigid, active conformation.[3] These single disulfide bond peptides, such as TPN-C3S and TPN-C5S, were shown to have drastically reduced or no blocking activity on ROMK channels, making them ideal for confirming the specificity of wild-type this compound's effects.[3]
| Compound | Target(s) | Potency | Rationale for Use as Control |
| This compound-Q | GIRK1/4 (Kir3.1/3.4), ROMK1 (Kir1.1), BK channels | High affinity blocker. Ki values of 1.3 nM for ROMK1 and 13.3 nM for GIRK1/4.[4] | Active Compound: Used to establish the primary experimental effect. |
| TPN-C3S | ROMK1 (Kir1.1) | Scarcely blocks the channel.[3] | Negative Control: Lacks one of the two essential disulfide bonds, disrupting the active conformation.[3] |
| TPN-C5S | ROMK1 (Kir1.1) | Scarcely blocks the channel.[3] | Negative Control: Similar to TPN-C3S, this mutant lacks a key disulfide bond, rendering it inactive.[3] |
| Vehicle | N/A | N/A | Negative Control: The solution in which this compound and its analogs are dissolved (e.g., PBS) is used to control for any effects of the solvent itself.[3] |
Signaling Pathway and Experimental Design
To validate the specificity of this compound, a typical experiment involves comparing its effect to that of an inactive analog and the vehicle. The signaling pathway diagram below illustrates the action of this compound on a generic GIRK channel, which is activated by G-protein-coupled receptors (GPCRs).
Caption: Signaling pathway of GIRK channel activation and this compound inhibition.
The following workflow diagram outlines the experimental procedure for comparing this compound with its negative controls.
Caption: Experimental workflow for validating this compound specificity.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method to assess the inhibitory effect of this compound-Q on GIRK channels compared to a negative control in a cell line expressing the target channels (e.g., HEK293 cells co-transfected with GIRK1/4 and a relevant GPCR like the M2 muscarinic receptor).
I. Cell Preparation:
-
Culture and maintain the cells under standard conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
II. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
Agonist Stock: Prepare a 10 mM stock solution of acetylcholine (ACh) in deionized water.
-
Test Compounds:
-
Prepare a 1 µM stock solution of this compound-Q in the extracellular solution.
-
Prepare a 1 µM stock solution of the negative control peptide (e.g., TPN-C3S) in the extracellular solution.
-
The vehicle control will be the standard extracellular solution.
-
III. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Clamp the cell membrane potential at -80 mV.
-
Record baseline current for 1-2 minutes in the standard extracellular solution.
-
Activate the GIRK channels by perfusing the cell with the extracellular solution containing 10 µM ACh. This should induce a robust inward current.
-
Once the ACh-induced current is stable, co-apply one of the test compounds:
-
Group A (Vehicle): Continue perfusion with 10 µM ACh.
-
Group B (Negative Control): Perfuse with 10 µM ACh + 100 nM TPN-C3S.
-
Group C (this compound-Q): Perfuse with 10 µM ACh + 100 nM this compound-Q.
-
-
Record the current for 3-5 minutes or until a steady-state effect is observed.
-
Perform a washout by perfusing with the ACh-containing solution to observe any reversal of the block.
IV. Data Analysis:
-
Measure the peak inward current induced by ACh before and after the application of the test compound.
-
Calculate the percentage of current inhibition for each cell using the formula: (1 - (IACh+Compound / IACh)) * 100.
-
Statistically compare the percentage of inhibition between the three groups (Vehicle, Negative Control, and this compound-Q). A significant reduction in current should only be observed in the this compound-Q group, confirming the specificity of its action.
References
Tertiapin's Interaction with Kir2.1 Channels: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tools is paramount. This guide provides a detailed comparison of Tertiapin's effects on Kir2.1 channels versus other inwardly rectifying potassium (Kir) channels, supported by experimental data and methodologies.
This compound, a 21-amino acid peptide isolated from European honey bee venom, and its more stable analog, this compound-Q, are potent blockers of specific Kir channels.[1] While highly effective against Kir1.1 (ROMK1) and Kir3.x (GIRK) subfamilies, evidence overwhelmingly demonstrates that this compound exhibits a significantly lower affinity for Kir2.1 channels, making it a selective pharmacological tool.
Quantitative Comparison of this compound's Blocking Potency
The following table summarizes the inhibitory constants (K_i_ or IC_50_) of this compound-Q on various Kir channels. The data clearly illustrates the peptide's selectivity profile.
| Channel Subunit | Alternative Name | This compound-Q Inhibition Constant |
| Kir2.1 | IRK1 | > 10 µM (very low affinity) |
| Kir1.1 | ROMK1 | 1.3 nM[1] |
| Kir3.1/3.4 | GIRK1/4 | 13.3 nM[1] |
Experimental evidence indicates that even at a concentration of 1 µM, this compound blocks less than 10% of the current mediated by Kir2.1 channels. Furthermore, a study utilizing a modified version of this compound-Q, known as TPN-RQ, reported virtually no blockade of Kir2.1 channel currents at concentrations as high as 10 µM. This starkly contrasts with its nanomolar potency against Kir1.1 and Kir3.1/3.4 channels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of Kir channel blockade by this compound and a typical experimental workflow for assessing its effects.
Caption: Mechanism of this compound's selective blockade of Kir channels.
Caption: Experimental workflow for assessing this compound's effect on Kir channels.
Experimental Protocols
The low affinity of this compound for Kir2.1 channels has been consistently demonstrated using the whole-cell patch-clamp technique on heterologous expression systems.
Cell Preparation and Expression
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or Xenopus laevis oocytes are commonly used for their robust expression of exogenous ion channels and low endogenous potassium currents.
-
Transfection/Injection:
-
HEK-293 cells: Cells are transiently or stably transfected with a plasmid DNA vector containing the coding sequence for the human Kir2.1 channel (KCNJ2). A reporter gene, such as Green Fluorescent Protein (GFP), is often co-expressed to identify successfully transfected cells.
-
Xenopus oocytes: Oocytes are injected with cRNA encoding the Kir2.1 channel and are incubated for 2-5 days to allow for channel expression in the cell membrane.
-
Electrophysiological Recordings
-
Technique: The whole-cell configuration of the patch-clamp technique is employed to measure the macroscopic current flowing through the population of Kir2.1 channels on the cell membrane.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with KOH. The high external potassium concentration is used to increase the inward current through Kir channels, making the recordings more robust.
-
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. Voltage steps or ramps are then applied to elicit both inward and outward currents. For instance, a voltage ramp from -120 mV to +50 mV over 200 ms can be used to generate a current-voltage (I-V) relationship characteristic of the expressed Kir channel.
-
Data Acquisition and Analysis:
-
A stable baseline recording of the Kir2.1 current is established.
-
This compound-Q is perfused into the bath at increasing concentrations (e.g., 1 nM to 10 µM).
-
The steady-state block at each concentration is measured as the percentage reduction in the current amplitude at a specific negative potential (e.g., -100 mV).
-
The concentration-response data are then fitted with the Hill equation to determine the IC_50_ value, which represents the concentration of this compound-Q required to inhibit 50% of the Kir2.1 current. As noted, for Kir2.1, this value is typically found to be in the high micromolar range, if a complete block can be achieved at all.
-
Conclusion
The available experimental data unequivocally demonstrates that this compound and its analog this compound-Q are not potent blockers of Kir2.1 channels. This high degree of selectivity for Kir1.1 and Kir3.x subfamilies makes this compound a valuable pharmacological tool for isolating the contributions of these specific channels in various physiological and pathophysiological processes, without the confounding effects of Kir2.1 inhibition. Researchers utilizing this compound can be confident in its utility for selectively targeting Kir1.1 and GIRK channels in their experimental models.
References
Differentiating GIRK and ROMK Channel Block by Tertiapin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ion channel blockers and their targets is paramount. This guide provides an objective comparison of the blockade of two critical inward-rectifier potassium (Kir) channels, G protein-gated inwardly-rectifying potassium (GIRK) channels and renal outer medullary potassium (ROMK) channels, by the bee venom peptide Tertiapin.
This compound, a 21-amino acid peptide isolated from the venom of the European honey bee (Apis mellifera), is a potent blocker of certain Kir channel subtypes.[1] Its mechanism of action involves the physical occlusion of the channel's ion conduction pore.[1][2][3] The C-terminal α-helix of this compound inserts into the external vestibule of the channel, thereby preventing the passage of potassium ions.[1][2][3] Due to the oxidation sensitivity of a methionine residue in native this compound, a more stable, synthetic analog, this compound-Q (where methionine is replaced with glutamine), is widely used in research and exhibits a similar blocking profile to the wild-type peptide.[2][3][4][5]
Quantitative Comparison of this compound Block
The affinity and potency of this compound and its analogs for different GIRK and ROMK channel subtypes have been quantified through various studies. The following table summarizes key binding affinity (K_d_ or K_i_) and half-maximal inhibitory concentration (IC_50_) values, providing a clear comparison of this compound's effects on these channels.
| Blocker | Channel Subtype | Parameter | Value (nM) | Notes |
| This compound | GIRK1/4 | K_d_ | ~8 | |
| This compound | ROMK1 | K_d_ | ~2 | |
| This compound-Q | ROMK1 (Kir1.1) | K_i_ | 1.3 | High affinity |
| This compound-Q | GIRK1/4 (Kir3.1/3.4) | K_i_ | 13.3 | ~10-fold lower affinity than for ROMK1 |
| This compound-Q | GIRK1/2 (Kir3.1/3.2) | K_d_ | ~270 | Significantly lower affinity |
| This compound-RQ | ROMK | IC_50_ | 570 | |
| This compound-RQ | GIRK1/2 | IC_50_ | 610 | Similar potency to ROMK |
| This compound-RQ | GIRK1/4 | IC_50_ | 1250 | |
| This compound-LQ | ROMK | IC_50_ | 445 | |
| This compound-LQ | GIRK1/2 | IC_50_ | 9280 | ~21-fold more selective for ROMK over GIRK1/2 |
| This compound-LQ | GIRK1/4 | % Block at 12.7 µM | 33.1% | Significantly reduced block |
Data compiled from multiple sources.[1][4][6][7][8] Note that experimental conditions can influence these values.
Differentiating Blockade: Experimental Protocols
The primary technique for differentiating the blockade of GIRK and ROMK channels by this compound is electrophysiology, specifically the patch-clamp technique.
Whole-Cell Patch-Clamp Recording
This method allows for the measurement of ion flow through the channels in the membrane of a single cell.
Objective: To measure the inhibitory effect of this compound on GIRK and ROMK channel currents and determine parameters like IC_50_.
Cell Preparation:
-
Utilize a heterologous expression system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293T), that do not endogenously express the channels of interest.
-
Transfect the cells with plasmids encoding the specific GIRK or ROMK channel subunits to be studied (e.g., ROMK1, GIRK1/2, or GIRK1/4).
-
Culture the cells for 24-48 hours to allow for channel expression.
Electrophysiological Recording:
-
Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ionic compositions to isolate potassium currents.
-
Obtain a whole-cell patch-clamp configuration on a transfected cell.
-
Apply a voltage protocol to elicit channel currents. For Kir channels, this typically involves voltage steps or ramps to observe inward rectification.
-
Establish a stable baseline recording of the channel current.
-
Perfuse the bath with increasing concentrations of this compound or its analogs.
-
Record the channel current at each concentration until a steady-state block is achieved.
-
After application of the highest concentration, wash out the blocker to observe the reversibility of the block.
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., Hill equation) to determine the IC_50_ value.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: this compound physically occludes the potassium channel pore.
Caption: Workflow for determining this compound's IC50 on ion channels.
Structural Basis for Differential Blockade
The selectivity of this compound and its analogs for different Kir channels arises from subtle differences in the amino acid residues lining the external vestibule of the channels.[9][10] For instance, the interaction between this compound and the channel is stabilized by a combination of hydrophobic and electrostatic interactions.[9][10] The precise nature and strength of these interactions can vary between ROMK and different GIRK heteromers, leading to the observed differences in binding affinity and blocking potency. Engineered versions of this compound, such as TPN-LQ, exploit these differences to achieve greater selectivity for ROMK channels.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of inward-rectifier K+ channel inhibition by this compound-Q. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. A high affinity blocker for inward-rectifier K+ channels-Tertiapin-Q - Creative Peptides [creative-peptides.com]
- 6. Antidepressive effect of an inward rectifier K+ channel blocker peptide, this compound-RQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Q | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Structural Determinants Mediating this compound Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Determinants Mediating this compound Block of Neuronal Kir3.2 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tertiapin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While Tertiapin-Q, a stable derivative of the bee venom toxin this compound, is not classified as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach to its disposal is essential to uphold rigorous safety standards and protect both personnel and the environment.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3] Appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat, must be worn at all times.[2][3]
Core Principles of Peptide Waste Management
Given that the biological effects of many synthetic peptides may not be fully characterized, treating them as potentially hazardous materials is a prudent and recommended practice.[3][4] This precautionary principle dictates that all materials contaminated with this compound, including solid waste, liquid waste, and consumables, should be segregated and managed as hazardous waste unless a thorough, institution-specific risk assessment determines otherwise.
Key Safety and Handling Data
The following table summarizes essential information for the safe handling of this compound-Q.
| Parameter | Guideline | Source |
| GHS Classification | Not a hazardous substance or mixture | [1][2] |
| Personal Protective Equipment | Chemical safety glasses, gloves, lab coat | [2][3] |
| Handling Area | Well-ventilated area or chemical fume hood | [2][3] |
| Spill Response | Absorb spill with appropriate materials, place in a closed container for disposal, and ventilate and wash the area. | [5] |
| Storage (Unused Peptide) | Store at -20°C | [6][7] |
Experimental Protocols: Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound-contaminated waste. These procedures are based on general guidelines for the disposal of peptide toxins and should be adapted to comply with institutional and local regulations.
Segregation and Collection of Waste
Proper segregation of waste at the point of generation is a critical first step. Establish dedicated, clearly labeled, and leak-proof containers for each waste stream.
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, tubes, gloves, and absorbent paper, in a designated hazardous waste container.[4] High-density polyethylene (HDPE) containers are generally suitable.[3][4] The container must remain closed except when adding waste.
-
Liquid Waste: Collect all unused or expired this compound solutions and contaminated buffers in a dedicated, chemically resistant, and leak-proof container.[4]
-
Sharps Waste: Dispose of all sharps contaminated with this compound, such as needles and syringes, immediately after use in a designated puncture-resistant and leak-proof sharps container.[4][8]
Chemical Inactivation (Decontamination)
For an added layer of safety, especially when dealing with higher concentrations of the peptide or in the absence of institutional guidelines permitting direct disposal, chemical inactivation is recommended. Many toxins can be inactivated with solutions like sodium hydroxide or sodium hypochlorite.[9]
Experimental Protocol for Chemical Inactivation:
-
Prepare Inactivation Solution: Prepare a fresh solution of 0.1% to 0.5% sodium hypochlorite (NaOCl) or 0.1 N to 0.25 N sodium hydroxide (NaOH).[9]
-
Treat Liquid Waste: Add the inactivation solution to the liquid waste container to achieve the target concentration. Allow for a sufficient contact time (e.g., several hours to overnight) to ensure complete inactivation.[9]
-
Treat Solid Waste: If practical and safe, soak contaminated solid waste in the inactivation solution before final disposal.
-
Neutralization (if necessary): If using a strong acid or base for inactivation, neutralize the waste to a pH between 5.5 and 12 before final disposal, in accordance with local regulations for sewer discharge if applicable.[8]
Final Disposal
The final disposal route will depend on the nature of the waste and institutional policies.
-
Incineration: This is the preferred method for the disposal of solid and liquid hazardous chemical waste.[9][10] All segregated and appropriately labeled this compound waste should be collected by a licensed hazardous waste contractor for incineration.
-
Autoclaving: While effective for many biological materials, autoclaving alone may not be sufficient for the inactivation of low molecular weight toxins.[11] If this compound waste is mixed with biohazardous materials, it should first be decontaminated (e.g., through autoclaving) according to institutional biosafety guidelines, and then managed as chemical waste.[3]
Mandatory Visualizations
This compound Disposal Workflow
Caption: A logical workflow for the safe disposal of this compound waste.
Signaling Pathway of this compound Action
While not directly related to disposal, understanding the mechanism of action of this compound can reinforce the importance of careful handling. This compound is a blocker of specific inward-rectifier potassium (Kir) channels.
Caption: this compound blocks Kir channels, affecting potassium ion flow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. Article - Biological Safety Manual - ... [policies.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Biologically-Derived Toxins | UMN University Health & Safety [hsrm.umn.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Tertiapin
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Tertiapin. Adherence to these procedures is critical for ensuring personal safety, preventing contamination, and maintaining a secure laboratory environment. While this compound-Q, a common stable analog, is not classified as a hazardous substance, standard laboratory precautions are necessary to minimize exposure and ensure safe disposal.[1][2]
Core Safety and Handling Protocols
Engineering Controls: All work with this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is recommended, especially when handling powdered forms or creating solutions, to avoid the formation and inhalation of dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory safety practices.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents dermal contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills.[1] |
| Respiratory Protection | Suitable respirator | Recommended when engineering controls are insufficient or when handling the substance as a powder to avoid inhalation.[1] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal. This workflow is designed to minimize risk at each step of the experimental process.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
Waste Segregation and Disposal:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed, and compatible waste container. Do not pour this compound solutions down the drain.[1]
-
Disposal Method: The primary and most compliant method for disposing of chemical waste is through a licensed waste contractor.[3] This ensures that the waste is handled and destroyed in an environmentally responsible manner, typically through high-temperature incineration.[3][4]
The following flowchart details the decision-making process for the proper disposal of this compound waste.
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemical in use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
